molecular formula C8H7F2NO2 B1302393 2-amino-2-(2,4-difluorophenyl)acetic Acid CAS No. 240409-02-3

2-amino-2-(2,4-difluorophenyl)acetic Acid

Cat. No.: B1302393
CAS No.: 240409-02-3
M. Wt: 187.14 g/mol
InChI Key: COIWYFIMAXMSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(2,4-difluorophenyl)acetic Acid is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(2,4-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIWYFIMAXMSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371799
Record name 2-amino-2-(2,4-difluorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240409-02-3
Record name α-Amino-2,4-difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240409-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(2,4-difluorophenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(2,4-difluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2,4-difluorophenyl)acetic acid is a fluorinated, non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a difluorinated phenyl ring, imparts distinct chemical and biological properties that are of significant interest in the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and chemical reactivity. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValue
IUPAC Name This compound[2]
CAS Number 240409-02-3[1][2][3][4]
Molecular Formula C₈H₇F₂NO₂[1][2][3]
Molecular Weight 187.14 g/mol [1][2]
Melting Point 180-200 °C[1]
Boiling Point 276.2 °C at 760 mmHg[3]
Density 1.442 g/cm³[3]
pKa₁ (Carboxylic Acid) 2.1 ± 0.2[1]
pKa₂ (Ammonium Group) 9.2 ± 0.3[1]
Water Solubility 15-25 g/L at 25 °C (estimated)[1]
LogP 1.74950[3]
XLogP3 -1.5[2][3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 2[3]

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The expected spectral characteristics are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-hydrogen, and the amine protons. The aromatic region will display complex splitting patterns due to fluorine-proton coupling. The alpha-hydrogen will appear as a singlet, and the amine protons will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carboxylic acid carbon, the alpha-carbon, and the carbons of the difluorophenyl ring. The carbons attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid, N-H stretching from the amino group, a C=O stretch from the carboxylic acid, and C-F stretching bands from the difluorophenyl ring.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass is 187.04448479 Da.[2][3] Fragmentation patterns can provide further structural information.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application.

Synthesis Protocol

A general synthesis for this compound can be achieved through a multi-step process starting from 2,4-difluorobenzaldehyde.[1]

Step 1: Formation of a Nitrile Intermediate

  • Objective: To convert the aldehyde group of 2,4-difluorobenzaldehyde into a nitrile group.

  • Procedure:

    • Dissolve 2,4-difluorobenzaldehyde in a suitable solvent.

    • Add hydroxylamine hydrochloride and sodium acetate.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Isolate and purify the resulting nitrile intermediate.

Step 2: Reduction of the Nitrile to an Amine

  • Objective: To reduce the nitrile group to a primary amine.

  • Procedure:

    • Dissolve the nitrile intermediate in a suitable solvent.

    • Add a palladium catalyst (e.g., Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.

    • Filter off the catalyst and isolate the amine product.

Step 3: Formation of the Final Product

  • Objective: To introduce the carboxylic acid moiety.

  • Procedure:

    • React the amine with chloroacetic acid.[1]

    • The resulting this compound can be isolated and purified.

    • For storage or further use, it can be converted to its hydrochloride salt by treatment with hydrochloric acid.[1]

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a sample as a KBr pellet or a thin film.

    • Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • Analyze the spectrum to identify characteristic absorption bands for the O-H, N-H, C=O, and C-F bonds.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Chemical Reactivity and Biological Activity

This compound exhibits reactivity characteristic of amino acids, including reactions at the amino and carboxylic acid groups.

  • Oxidation: Under oxidative conditions, the amino group can be converted to a nitro group, yielding 2-nitro-2-(2,4-difluorophenyl)acetic acid.[1]

  • Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-amino-2-(2,4-difluorophenyl)ethanol.[1]

  • Substitution Reactions: The amino group can participate in various substitution reactions with suitable electrophiles.[1]

The presence of the difluorophenyl group enhances the thermodynamic stability of the molecule.[1] Research indicates that this compound exhibits significant biological activity and has been investigated for its potential in enzyme inhibition and receptor binding.[1] It is a key intermediate in the synthesis of various pharmaceutical compounds, including indole derivatives which are known to possess a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer effects.[1]

Visualizations

Synthesis Workflow

G Synthesis of this compound A 2,4-Difluorobenzaldehyde B Nitrile Intermediate A->B Hydroxylamine HCl, NaOAc C Primary Amine B->C H₂, Pd/C D This compound C->D Chloroacetic Acid

Caption: A simplified workflow for the synthesis of the target compound.

Potential Chemical Reactions

G Chemical Reactivity A This compound B 2-nitro-2-(2,4-difluorophenyl)acetic acid A->B Oxidation C 2-amino-2-(2,4-difluorophenyl)ethanol A->C Reduction

Caption: Key chemical transformations of the title compound.

Role as a Pharmaceutical Intermediate

G Pharmaceutical Applications A This compound B Indole Derivatives A->B Synthesis of C Bioactive Molecules A->C Synthesis of D Antiviral B->D E Anti-inflammatory B->E F Anticancer B->F

Caption: The role as a key intermediate in drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-DL-phenylglycine is a synthetic, non-proteinogenic amino acid. As a derivative of phenylglycine, it is of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of 2,4-difluoro-DL-phenylglycine, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for this compound, comparative data for related compounds and general methodologies are also presented to offer a thorough resource for researchers.

Core Physicochemical Properties

A summary of the available and comparative physicochemical data is presented below.

Property2,4-Difluoro-DL-phenylglycineDL-Phenylglycine (for comparison)4-Fluoro-DL-phenylglycine (for comparison)
Molecular Formula C₈H₇F₂NO₂[1]C₈H₉NO₂[2][3]C₈H₈FNO₂[4][5][6]
Molecular Weight 187.14 g/mol [1]151.16 g/mol [2][3]169.15 g/mol [4][5][6]
CAS Number 240409-02-3[7]2835-06-5[3]7292-73-1[4]
Physical Form Solid (powder/crystals)White solid[3]Powder[5]
Melting Point Data not available290 °C (decomposes)[2]>300 °C[4]
Solubility Data not availableSparingly soluble in water; soluble in acidic and basic solutions.[8]Data not available
pKa Data not availablepKa₁ (~2.2), pKa₂ (~9.2)Data not available

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids are provided below. These protocols can be adapted for the specific analysis of 2,4-difluoro-DL-phenylglycine.

Determination of Solubility

The solubility of an amino acid can be determined in various solvents, such as water, acidic and basic solutions, and organic solvents.

Principle: A saturated solution of the amino acid is prepared in the solvent of interest. The concentration of the dissolved amino acid is then quantified, typically by gravimetric analysis after solvent evaporation or by a spectroscopic method. The solubility of amino acids is influenced by pH and temperature.[8][9][10]

Experimental Workflow:

G Workflow for Solubility Determination A Add excess 2,4-difluoro-DL-phenylglycine to a known volume of solvent B Equilibrate at a constant temperature with stirring for 24-48 hours A->B C Filter the solution to remove undissolved solid B->C D Take a known volume of the clear supernatant C->D E Evaporate the solvent D->E H Alternatively, quantify concentration using HPLC or UV-Vis spectroscopy D->H F Weigh the remaining solid E->F G Calculate solubility (e.g., in mg/mL) F->G H->G

Caption: Workflow for determining the solubility of an amino acid.

Detailed Protocol:

  • Add an excess amount of 2,4-difluoro-DL-phenylglycine to a known volume of the desired solvent (e.g., deionized water, ethanol, phosphate buffer at a specific pH) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove any undissolved solid, yielding a clear saturated solution.

  • Carefully transfer a precise volume of the supernatant to a pre-weighed container.

  • Evaporate the solvent under reduced pressure or in a drying oven until a constant weight of the dissolved amino acid is obtained.

  • Calculate the solubility from the mass of the dissolved amino acid and the volume of the supernatant used.

  • Alternatively, the concentration of the amino acid in the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, after creating a standard calibration curve.

Determination of pKa by Titration

The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) of an amino acid can be determined by acid-base titration.[11][12]

Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[13]

Experimental Workflow:

G Workflow for pKa Determination by Titration A Dissolve a known amount of 2,4-difluoro-DL-phenylglycine in deionized water B Calibrate a pH meter using standard buffers A->B C Titrate with a standardized strong acid (e.g., HCl) while recording pH and titrant volume B->C D Separately, titrate with a standardized strong base (e.g., NaOH) while recording pH and titrant volume B->D E Plot pH versus equivalents of acid/base added C->E D->E F Identify the equivalence points E->F G Determine pKa values at the half-equivalence points F->G

Caption: Workflow for determining pKa values via titration.

Detailed Protocol:

  • Prepare a solution of 2,4-difluoro-DL-phenylglycine of known concentration (e.g., 0.1 M) in deionized water.

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Place a known volume of the amino acid solution in a beaker with a magnetic stirrer.

  • Titration with Acid: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments from a burette. Record the pH of the solution after each addition. Continue until the pH drops to around 1.5-2.0.

  • Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition until the pH rises to around 11.5-12.0.

  • Plot the recorded pH values against the equivalents of acid and base added to generate a titration curve.

  • The pKa of the carboxyl group (pKa₁) is the pH at which 0.5 equivalents of base have been added (or 0.5 equivalents of acid have been neutralized). The pKa of the amino group (pKa₂) is the pH at which 1.5 equivalents of base have been added.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For amino acids, melting is often accompanied by decomposition.

Principle: The sample is heated at a controlled rate, and the temperature range over which the solid melts is observed.[14] For compounds that decompose, a rapid heating method may be necessary to obtain a reproducible melting range.[15][16][17][18]

Experimental Workflow:

G Workflow for Melting Point Determination A Finely powder the crystalline 2,4-difluoro-DL-phenylglycine B Pack the powder into a capillary tube to a height of 2-3 mm A->B C Place the capillary tube in a melting point apparatus B->C D Heat rapidly to a temperature just below the expected melting point C->D E Then, heat slowly (1-2 °C/min) D->E F Record the temperature at which melting begins (onset) and is complete (clear point) E->F

Caption: Workflow for determining the melting point of a solid.

Detailed Protocol:

  • Ensure the 2,4-difluoro-DL-phenylglycine sample is pure and dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • If the substance decomposes, note the temperature at which decomposition begins (e.g., color change, gas evolution). For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be employed to determine the melting properties before decomposition occurs.[15][16][17][18]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the α-proton, the amine protons, and the aromatic protons. The aromatic region will display complex splitting patterns due to the fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, and the aromatic carbons. The carbons directly bonded to fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key tool for confirming the presence and positions of the fluorine atoms on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.

  • N-H stretch (amine): Bands in the region of 3000-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1750 cm⁻¹.

  • N-H bend (amine): A band around 1500-1650 cm⁻¹.

  • C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.

  • Aromatic C=C stretches: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can help to elucidate the structure of the molecule.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activities and associated signaling pathways of 2,4-difluoro-DL-phenylglycine. However, fluorinated amino acids are often designed as enzyme inhibitors or probes for studying biological systems. The fluorine substitutions can alter binding affinities to target proteins and influence metabolic pathways. Further research is required to elucidate the specific biological roles of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the physicochemical properties of 2,4-difluoro-DL-phenylglycine. While specific experimental data for this compound is sparse, the provided general protocols and comparative data for related molecules offer a valuable starting point for researchers. The detailed experimental workflows and diagrams are intended to aid in the practical characterization of this and other novel amino acid derivatives in a drug discovery and development context. The unique properties imparted by the difluoro substitution warrant further investigation into the biological activities of this compound.

References

An In-depth Technical Guide to 2-amino-2-(2,4-difluorophenyl)acetic Acid: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key reactions of 2-amino-2-(2,4-difluorophenyl)acetic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, primarily owing to the influence of its fluorine substituents on its biological activity and metabolic stability.

Molecular Structure and Identification

This compound is a derivative of glycine in which one of the alpha-hydrogens is replaced by a 2,4-difluorophenyl group. The presence of a chiral center at the alpha-carbon means the compound can exist as a racemic mixture or as individual enantiomers.

IdentifierValue
IUPAC Name This compound
CAS Number 240409-02-3
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
SMILES C1=CC(=C(C=C1F)F)C(C(=O)O)N
InChI Key COIWYFIMAXMSKX-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the amino acid moiety and the difluorophenyl ring.

PropertyValue
pKa₁ (Carboxylic Acid) ~1.62 - 2.1
pKa₂ (Ammonium) ~9.2
XLogP3 -1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2
Polar Surface Area (PSA) 63.32 Ų
Boiling Point (Predicted) 276.2 °C at 760 mmHg
Flash Point (Predicted) 120.8 °C
Density (Predicted) 1.442 g/cm³

Spectroscopic Data (Predicted)

While specific experimental spectra are proprietary to various suppliers and research institutions, the following table outlines the expected regions for key spectroscopic peaks based on the molecular structure.

SpectroscopyExpected Peaks and Features
¹H NMR Aromatic protons (6.8-7.5 ppm), α-proton (around 4.5-5.0 ppm), amine and carboxylic acid protons (broad signals, variable chemical shift).
¹³C NMR Carboxyl carbon (~170-175 ppm), aromatic carbons (100-165 ppm with C-F coupling), α-carbon (~55-60 ppm).
IR (cm⁻¹) ~3400-2500 (O-H and N-H stretching), ~1700 (C=O stretching), ~1600 & ~1500 (aromatic C=C stretching), ~1250-1000 (C-F stretching).
Mass Spectrometry Molecular ion peak (M+) at m/z 187. Common fragments may include loss of COOH (m/z 142) and the 2,4-difluorophenylmethylamine cation (m/z 142).

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 2,4-difluorobenzaldehyde. The following is a general, illustrative protocol.

G A 2,4-Difluorobenzaldehyde B Intermediate Nitrile A->B Hydroxylamine HCl, Sodium Acetate C Intermediate Amine B->C Reduction (e.g., H₂, Pd/C) D This compound C->D Reaction with Chloroacetic Acid

General synthetic workflow for this compound.
Detailed Synthesis Protocol (Illustrative)

Step 1: Formation of 2,4-Difluorobenzaldehyde Oxime In a round-bottom flask, 2,4-difluorobenzaldehyde is dissolved in a suitable solvent such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate is added. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and solvent evaporation.

Step 2: Dehydration to 2,4-Difluorobenzonitrile The oxime from the previous step is treated with a dehydrating agent, such as acetic anhydride, and heated. After the reaction, the mixture is cooled and poured into water to precipitate the nitrile. The crude product is filtered, washed, and dried.

Step 3: Reduction to (2,4-Difluorophenyl)methanamine The 2,4-difluorobenzonitrile is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogenation in a Parr apparatus under hydrogen pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the amine.

Step 4: Synthesis of this compound The (2,4-difluorophenyl)methanamine is reacted with chloroacetic acid in the presence of a base. The final product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate out of the solution. The product is then filtered, washed, and dried.

Key Chemical Reactions and Protocols

This compound can undergo reactions typical of amino acids, such as oxidation and reduction.

Oxidation

The amino group can be oxidized to a nitro group under specific oxidative conditions.

Illustrative Protocol for Oxidation: A solution of the amino acid in a suitable solvent is treated with an oxidizing agent. The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by chromatography.

Reduction to Amino Alcohol

The carboxylic acid group can be reduced to a primary alcohol to form 2-amino-2-(2,4-difluorophenyl)ethanol. This is a valuable chiral building block.

Illustrative Protocol for Reduction of α-Amino Acids: Several methods can be employed for the reduction of α-amino acids to their corresponding amino alcohols.[1][2][3][4] A common procedure involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) or borane complexes in an appropriate solvent like tetrahydrofuran (THF).[2][3][5]

  • General Procedure using Borane-Methyl Sulfide (BMS): The α-amino acid is suspended in dry THF under an inert atmosphere.[2] Boron trifluoride etherate can be added, followed by the dropwise addition of BMS complex at a controlled temperature.[2] The reaction mixture is then typically refluxed for several hours.[2] After completion, the reaction is quenched, and the product is worked up and purified.[2]

G cluster_0 Key Reactions Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction FischerIndole Fischer Indole Synthesis Start->FischerIndole G cluster_1 Fischer Indole Synthesis Workflow AminoAcid This compound derivative Condensation Condensation AminoAcid->Condensation Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazine->Condensation Phenylhydrazone Phenylhydrazone Intermediate Condensation->Phenylhydrazone Cyclization Acid-Catalyzed Cyclization Phenylhydrazone->Cyclization Indole Substituted Indole Product Cyclization->Indole

References

In-Depth Technical Guide: 2-Amino-2-(2,4-difluorophenyl)acetic Acid (CAS Number 240409-02-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid, also known as 2,4-difluoro-DL-phenylglycine, is a synthetic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of a difluorinated phenyl ring, impart unique physicochemical and biological properties. This compound serves as a crucial chiral building block in the synthesis of a variety of bioactive molecules, including potential anti-inflammatory, anti-cancer, and antifungal agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of CAS number 240409-02-3, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of both an acidic carboxyl group and a basic amino group allows it to exist as a zwitterion. The two fluorine atoms on the phenyl ring significantly influence its electronic properties, enhancing its stability and modulating its interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 240409-02-3N/A
Molecular Formula C₈H₇F₂NO₂[1][2]
Molecular Weight 187.14 g/mol [1][2]
IUPAC Name This compound[3]
Synonyms D,l-2,4-difluorophenylglycine, 2,4-Difluoro-DL-phenylglycine, α-Amino-2,4-difluorobenzeneacetic acid[4]
Melting Point 180-200 °C[1]
Boiling Point 276.2 °C (at 760 mmHg, predicted)N/A
Water Solubility 15-25 g/L (predicted)N/A
pKa₁ (Carboxylic Acid) ~2.1 (predicted)[1]
pKa₂ (Ammonium) ~9.2 (predicted)[1]
Appearance White to off-white powder/crystalsN/A

Spectroscopic Data

Synthesis

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and logical pathway starts from 2,4-difluorobenzaldehyde and proceeds via a Strecker synthesis or a related methodology.

Experimental Protocol: A Plausible Synthetic Route

This protocol describes a general, plausible method for the synthesis of this compound.

Step 1: Synthesis of 2-amino-2-(2,4-difluorophenyl)acetonitrile (Strecker Synthesis)

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with a solution of ammonium chloride in aqueous ammonia.

  • Addition of Aldehyde: To this solution, 2,4-difluorobenzaldehyde is added dropwise with vigorous stirring.

  • Cyanide Addition: A solution of sodium or potassium cyanide in water is then added slowly to the reaction mixture. The temperature should be maintained, typically at or below room temperature, using an ice bath if necessary.

  • Reaction Monitoring: The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The resulting aminonitrile is then extracted from the aqueous phase using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis of the Aminonitrile to this compound

  • Reaction Setup: The crude 2-amino-2-(2,4-difluorophenyl)acetonitrile is placed in a round-bottom flask fitted with a reflux condenser.

  • Acid Hydrolysis: A strong acid, such as concentrated hydrochloric acid, is added to the flask.

  • Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis is monitored by TLC.

  • Isolation and Purification: After completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with cold water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities. The final product can be further purified by recrystallization.

G cluster_synthesis Synthesis of this compound 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Aminonitrile 2-Amino-2-(2,4-difluorophenyl)acetonitrile 2,4-Difluorobenzaldehyde->Aminonitrile Strecker Reaction Ammonium_Chloride_Ammonia NH4Cl / NH3 Ammonium_Chloride_Ammonia->Aminonitrile Sodium_Cyanide NaCN Sodium_Cyanide->Aminonitrile Final_Product This compound Aminonitrile->Final_Product Acid Hydrolysis Hydrochloric_Acid HCl (conc.) Hydrochloric_Acid->Final_Product

Plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

While this compound is primarily recognized as a synthetic intermediate, its structural motifs are found in various biologically active compounds. The presence of the 2,4-difluorophenyl group can enhance metabolic stability and binding affinity to target proteins.

Role as a Pharmaceutical Building Block

This compound is a key precursor for the synthesis of more complex molecules with therapeutic potential. For instance, its hydrochloride salt is utilized in the preparation of antifungal agents, particularly azole antifungals that function by inhibiting ergosterol biosynthesis in fungal cell membranes[6]. It is also employed in the synthesis of protease inhibitors, which are a critical class of drugs for treating viral infections and cancer[6].

Potential for Direct Biological Activity

Although detailed studies on the standalone biological activity of this compound are limited, its structural similarity to other biologically active phenylglycine derivatives suggests potential for enzyme inhibition and receptor binding[1]. It has been investigated as a component of molecules with potential anti-inflammatory and anticancer activities[1].

Hypothetical Mechanism of Action in Downstream Applications

The incorporation of the this compound moiety into larger drug molecules can influence their mechanism of action. For example, in a hypothetical protease inhibitor, the difluorophenyl group could engage in hydrophobic or halogen bonding interactions within the enzyme's active site, while the amino and carboxyl groups could form hydrogen bonds, contributing to potent and selective inhibition.

G cluster_moa Hypothetical Role in Bioactive Molecules Compound This compound Bioactive_Molecule Bioactive Molecule (e.g., Protease Inhibitor) Compound->Bioactive_Molecule Incorporation via Chemical Synthesis Target_Protein Target Protein (e.g., Viral Protease) Bioactive_Molecule->Target_Protein Binding to Active Site Biological_Effect Therapeutic Effect (e.g., Inhibition of Viral Replication) Target_Protein->Biological_Effect Inhibition of Function

Logical relationship of the compound as a building block.

Experimental Protocols for Biological Assays

Given the role of this compound as a precursor, relevant biological assays would typically be performed on the final, more complex molecules. The following are general protocols for assays in which derivatives of this compound might be evaluated.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific enzyme.

  • Reagents and Materials:

    • Purified target enzyme.

    • Substrate for the enzyme.

    • Test compound (derivative of this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include control wells with solvent only (no inhibitor) and wells without the enzyme (background).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rate against the logarithm of the inhibitor concentration.

Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

  • Reagents and Materials:

    • Cell membranes or purified receptors expressing the target receptor.

    • Radiolabeled ligand with known affinity for the receptor.

    • Test compound (derivative of this compound) at various concentrations.

    • Binding buffer.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • In test tubes, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Determine the Ki value (inhibitory constant) of the test compound by analyzing the competitive binding data using appropriate software.

G cluster_assay General Experimental Workflow for Biological Assays Start Start with Test Compound Enzyme_Assay Enzyme Inhibition Assay Start->Enzyme_Assay Receptor_Assay Receptor Binding Assay Start->Receptor_Assay Data_Analysis_Enzyme Calculate IC50 Enzyme_Assay->Data_Analysis_Enzyme Data_Analysis_Receptor Calculate Ki Receptor_Assay->Data_Analysis_Receptor Conclusion Determine Potency and Affinity Data_Analysis_Enzyme->Conclusion Data_Analysis_Receptor->Conclusion

Workflow for evaluating the biological activity of derivatives.

Conclusion

This compound (CAS No. 240409-02-3) is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its difluorinated phenyl moiety offers advantages in terms of metabolic stability and target interaction. While detailed information on its intrinsic biological activity is sparse, its importance in the development of new pharmaceuticals is well-established. This guide provides a foundational understanding of its properties and synthesis, along with general protocols for evaluating the biological activity of its derivatives, to support further research and development in the field of medicinal chemistry.

References

The Pivotal Role of 2-amino-2-(2,4-difluorophenyl)acetic Acid in Antifungal Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of compounds derived from 2-amino-2-(2,4-difluorophenyl)acetic acid, a key building block in the synthesis of potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals interested in the application of this versatile chemical intermediate. While this compound itself is not a primary therapeutic agent, its incorporation into more complex molecules is critical for their biological activity. This guide will focus on its significant role in the development of azole antifungal drugs.

Introduction: A Versatile Synthetic Scaffold

This compound is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its structural features, particularly the difluorophenyl group, make it a valuable precursor for the synthesis of various bioactive molecules.[1] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound.[1] While direct biological activity has been explored, its primary and well-established role is as a key intermediate in the synthesis of pharmaceuticals, most notably azole antifungals.[2]

Application in the Synthesis of Azole Antifungals

The 2,4-difluorophenyl moiety is a cornerstone of several successful azole antifungal drugs, including fluconazole and voriconazole. The synthesis of these drugs often begins with a derivative of this compound, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. The general synthetic pathway involves the transformation of the acetic acid derivative into a reactive intermediate that can be further elaborated to construct the final azole drug.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Products 2_amino_acid This compound keto_triazole 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one 2_amino_acid->keto_triazole Multi-step synthesis fluconazole Fluconazole keto_triazole->fluconazole Further reactions voriconazole Voriconazole keto_triazole->voriconazole Further reactions Azole_MoA Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Azole Azole Antifungal (e.g., Fluconazole, Voriconazole) Azole->CYP51 Inhibition Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols Toxic Sterol Accumulation Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare reaction mixture: Buffer, CYP51, Reductase Add_Inhibitor Add varying concentrations of azole inhibitor Mix->Add_Inhibitor Initiate Initiate reaction with Lanosterol and NADPH Add_Inhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate reaction Incubate->Terminate Extract Extract reaction products Terminate->Extract Quantify Quantify products via HPLC or GC-MS Extract->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

References

Navigating the Therapeutic Potential of 2-amino-2-(2,4-difluorophenyl)acetic acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated derivative of phenylglycine, stands as a pivotal structural motif in medicinal chemistry.[1] While not extensively documented as a therapeutic agent in its own right, its significance lies in its role as a key intermediate in the synthesis of various bioactive molecules. This technical guide delves into the known and potential therapeutic targets associated with this compound, focusing primarily on the well-established targets of its derivatives and exploring hypothetical avenues for its direct biological activity. For researchers and drug development professionals, understanding the downstream applications and theoretical potential of this scaffold is crucial for designing novel therapeutics.

Indirect Therapeutic Targeting: A Gateway to Antifungal Agents

The most prominent therapeutic application of this compound is as a foundational building block for the synthesis of azole antifungal drugs. These drugs are potent inhibitors of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.

Key Therapeutic Target: Lanosterol 14α-demethylase

The primary therapeutic target of azole antifungals derived from this compound is lanosterol 14α-demethylase . This enzyme, a member of the cytochrome P450 family (CYP51), is essential for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, azole drugs disrupt the fungal cell membrane, leading to increased permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth.

The logical workflow for the synthesis of these antifungal agents can be conceptualized as follows:

2-amino-2-(2,4-difluorophenyl)acetic_acid This compound Chemical_Synthesis Multi-step Chemical Synthesis 2-amino-2-(2,4-difluorophenyl)acetic_acid->Chemical_Synthesis Azole_Antifungal_Drug Azole Antifungal Drug Chemical_Synthesis->Azole_Antifungal_Drug Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Azole_Antifungal_Drug->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Growth_Inhibition Inhibition of Fungal Growth Lanosterol_14a_demethylase->Fungal_Growth_Inhibition Disruption leads to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Fungal_Cell_Membrane->Fungal_Growth_Inhibition

Synthetic pathway from the core compound to its therapeutic effect.

Potential Direct Therapeutic Targets: An Area of Active Investigation

While the primary role of this compound is as a synthetic precursor, the inherent structural features of this molecule—a chiral amino acid with a difluorophenyl moiety—suggest the potential for direct interaction with biological targets. Research into the direct biological activity of this compound is ongoing, with several hypothetical targets being considered based on the activities of structurally related molecules.[1]

One area of interest stems from a derivative, 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid, which has been investigated for its potential to selectively inhibit cyclooxygenase-2 (COX-2) .[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. Although this activity has been reported for a derivative, it raises the possibility that the parent compound, this compound, may possess similar or precursor activity.

The proposed mechanism of action for a hypothetical direct anti-inflammatory effect is illustrated below:

Compound This compound (or its derivatives) COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Potential Inhibition Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes Inflammation Inflammation COX2->Inflammation Inhibition reduces Prostaglandins->Inflammation Mediate

Hypothetical anti-inflammatory mechanism of action.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC₅₀, Kᵢ values) specifically for the direct biological activity of this compound on therapeutic targets. The table below summarizes the known targets of drugs derived from this compound and potential targets of its derivatives.

Compound/DerivativeTherapeutic TargetClass of TargetAssociated Disease/Condition
Azole Antifungals (derived from)Lanosterol 14α-demethylase (CYP51)Enzyme (Cytochrome P450)Fungal Infections
2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (derivative)Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)Inflammation, Pain

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not widely published. However, standard assays for the identified and potential targets can be employed.

Protocol for Assessing Inhibition of Lanosterol 14α-demethylase

A common method to assess the inhibitory potential of compounds against lanosterol 14α-demethylase involves a cell-based or in vitro enzymatic assay using a recombinant enzyme.

  • Enzyme Source: Recombinant human or fungal lanosterol 14α-demethylase expressed in a suitable system (e.g., E. coli, insect cells).

  • Substrate: Lanosterol.

  • Assay Principle: The assay measures the conversion of lanosterol to its demethylated product. This can be monitored using various detection methods, including HPLC, mass spectrometry, or a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.

  • Procedure: a. Prepare a reaction mixture containing the enzyme, buffer, and any necessary cofactors (e.g., NADPH-cytochrome P450 reductase). b. Add varying concentrations of the test compound (this compound or its derivatives). c. Initiate the reaction by adding the substrate, lanosterol. d. Incubate for a defined period at an optimal temperature. e. Stop the reaction and quantify the product formation.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Protocol for Assessing Inhibition of Cyclooxygenase-2 (COX-2)

A widely used method for determining COX-2 inhibitory activity is the Cayman Chemical COX Inhibitor Screening Assay Kit or similar commercially available kits.

  • Enzyme Source: Purified recombinant human or ovine COX-2.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of COX, which is a component of its catalytic cycle. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure: a. Prepare a reaction buffer containing heme and the enzyme. b. Add the test compound at various concentrations. c. Add a colorimetric substrate. d. Initiate the reaction by adding arachidonic acid. e. Read the absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily as a precursor for potent antifungal agents that target lanosterol 14α-demethylase. While direct therapeutic targets of the compound itself are not yet well-defined, the potential for activities such as COX-2 inhibition by its derivatives suggests that this scaffold warrants further investigation. Future research focusing on the direct enzyme and receptor binding profiles of this compound could unveil novel therapeutic applications for this versatile chemical entity.

References

An In-depth Technical Guide to 2-amino-2-(2,4-difluorophenyl)acetic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated derivative of phenylglycine, has emerged as a significant building block in medicinal chemistry. Its unique structural features, conferred by the presence of two fluorine atoms on the phenyl ring, modulate its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, with a particular focus on its potential as a pharmaceutical intermediate. Detailed synthetic protocols, quantitative data on its physicochemical properties, and an exploration of its potential mechanisms of action are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound (also known as 2,4-difluoro-DL-phenylglycine) is a non-proteinogenic amino acid that has garnered interest as a key intermediate in the synthesis of various biologically active molecules.[1] The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific placement of fluorine at the 2 and 4 positions of the phenyl ring in this compound influences its electronic properties and conformational preferences, making it a valuable synthon for the development of novel therapeutics.[1] This guide aims to consolidate the available scientific and technical information on this compound, covering its historical context, methods of preparation, and biological relevance.

Discovery and History

While the precise first synthesis and reporting of this compound in a peer-reviewed journal is not readily apparent from currently available broad searches, its emergence is closely tied to the growing field of fluorine chemistry in pharmaceuticals. The development of synthetic methodologies for fluorinated aromatic compounds in the latter half of the 20th century paved the way for the creation of novel amino acid derivatives. This compound is referenced in numerous chemical supplier catalogs and patents, indicating its utility as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Further investigation into specialized chemical literature and patent databases from the late 20th century may provide a more definitive timeline of its initial discovery and the pioneering scientists or institutions involved.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueReference
Molecular Formula C₈H₇F₂NO₂[2]
Molecular Weight 187.14 g/mol [2]
CAS Number 240409-02-3[2]
Appearance White to off-white solid
pKa₁ (Carboxylic Acid) ~2.1 ± 0.2[1]
pKa₂ (Ammonium) ~9.2 ± 0.3[1]
Melting Point Not reported
Solubility Soluble in aqueous acid and base.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach is a multi-step synthesis starting from 2,4-difluorobenzaldehyde.

General Synthetic Pathway from 2,4-Difluorobenzaldehyde

This pathway involves the formation of an α-aminonitrile (a Strecker-type synthesis), followed by hydrolysis to the corresponding amino acid.

G cluster_workflow General Synthesis Workflow A 2,4-Difluorobenzaldehyde B α-Amino-2,4-difluorophenylacetonitrile A->B  NaCN, NH4Cl, NH4OH C This compound B->C  Acid or Base Hydrolysis (e.g., HCl)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Strecker Synthesis)

Step 1: Synthesis of α-Amino-2,4-difluorophenylacetonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Aqueous ammonia (concentrated, ~10 equivalents) is added to the solution, and the mixture is cooled in an ice bath.

  • 2,4-Difluorobenzaldehyde (1.0 equivalent) is added dropwise to the stirred solution.

  • A solution of sodium cyanide (1.1 equivalents) in water is then added slowly, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield α-amino-2,4-difluorophenylacetonitrile.

Step 2: Hydrolysis to this compound

  • The α-amino-2,4-difluorophenylacetonitrile (1.0 equivalent) is suspended in concentrated hydrochloric acid (~10-20 volumes).

  • The mixture is heated to reflux for 4-8 hours, during which the solid dissolves.

  • The reaction mixture is cooled to room temperature and then further cooled in an ice bath.

  • The pH of the solution is carefully adjusted to the isoelectric point (around pH 5-6) with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

  • The precipitated product is collected by filtration, washed with cold water and then a small amount of a water-miscible organic solvent (e.g., ethanol or acetone), and dried under vacuum to afford this compound.

Enantioselective Synthesis

The synthesis of enantiomerically pure forms of this compound is of significant interest for pharmaceutical applications. Methods employing chiral auxiliaries, such as Evans oxazolidinones, have been reported to achieve good enantioselectivity.[1] These methods typically involve the stereoselective alkylation of a chiral glycine enolate equivalent with a suitable 2,4-difluorophenyl electrophile.

Biological Activity and Potential Applications

This compound is primarily utilized as a building block in the synthesis of more complex and biologically active molecules.[3] Its inherent biological activity is not extensively documented in publicly available literature; however, its structural motifs are present in compounds with known pharmacological effects.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the preparation of various pharmaceuticals, including:

  • Antifungal Agents: It is used in the synthesis of azole antifungals. The fluorinated phenyl group can enhance the binding affinity and bioavailability of these drugs.[3]

  • Protease Inhibitors: The amino acid scaffold is incorporated into the structure of protease inhibitors, which are a class of drugs used in the treatment of viral infections and cancer.[3]

  • Indole Derivatives: It can be used in the synthesis of indole derivatives, a class of compounds known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.[1]

Potential Anti-inflammatory Activity

While direct evidence is limited, the structural similarity of this compound to other anti-inflammatory agents suggests a potential role in modulating inflammatory pathways. Phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

G cluster_pathway Potential COX Inhibition Pathway A Inflammatory Stimuli B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C Phospholipase A2 D COX-1 / COX-2 C->D E Prostaglandins D->E F Inflammation E->F G This compound (Potential Inhibitor) G->D

Caption: Hypothetical inhibition of the COX pathway by this compound.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4] Small molecules, including amino acid derivatives, have been investigated as inhibitors of this pathway.[4] While no direct studies link this compound to NF-κB inhibition, its potential to be incorporated into larger molecules with such activity warrants investigation.

G cluster_pathway Potential Modulation of the NF-κB Pathway A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B Receptor A->B C IKK Complex B->C D IκB C->D Phosphorylation E NF-κB (p50/p65) D->E Release F Nuclear Translocation E->F G Gene Transcription (Pro-inflammatory mediators) F->G H This compound (Potential Modulator) H->C Potential Inhibition

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and its utility as a precursor to a range of pharmaceutical agents is recognized. While its intrinsic biological activity is not yet fully characterized, the presence of the 2,4-difluorophenyl moiety suggests the potential for interesting pharmacological properties, including anti-inflammatory effects. Further research into its biological targets and mechanisms of action is warranted and could lead to the development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working with this promising compound.

References

Spectroscopic Profiling of 2-amino-2-(2,4-difluorophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of public experimental spectra, this guide utilizes predicted data to provide a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies presented are based on established protocols for the analysis of amino acids and related organic compounds.

Introduction

This compound (molecular formula C₈H₇F₂NO₂) is a non-proteinogenic amino acid featuring a difluorinated phenyl ring.[1][2] This structural motif is of significant interest in medicinal chemistry, as the fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the therapeutic profile of drug candidates. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound during drug discovery and development.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These values serve as a reference for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityAssignment
~7.5 - 7.7mAromatic-H
~7.0 - 7.2mAromatic-H
~5.0 - 5.2sα-CH
Variablebr s-NH₂
Variablebr s-COOH

Note: Predicted chemical shifts can vary depending on the solvent and software used. The signals for the -NH₂ and -COOH protons are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm)Assignment
~170 - 175C=O (Carboxylic Acid)
~160 - 165 (dd)Aromatic C-F
~130 - 135 (d)Aromatic C-H
~115 - 120 (dd)Aromatic C-H
~105 - 110 (t)Aromatic C-H
~55 - 60α-C

Note: The aromatic carbon signals will exhibit splitting due to coupling with fluorine (¹JCF, ²JCF, ³JCF). d denotes a doublet and t denotes a triplet.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch (Carboxylic Acid)
3200 - 3000MediumN-H stretch (Amine)
3100 - 3000MediumAromatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1500Medium-StrongC=C stretch (Aromatic)
~1600MediumN-H bend (Amine)
~1250, ~1100StrongC-F stretch

Table 4: Predicted Mass Spectrometry Data (Positive ESI-MS)

m/zIon
188.0514[M+H]⁺
171.0483[M+H-NH₃]⁺
142.0452[M+H-COOH]⁺

Note: The exact mass of the protonated molecule [M+H]⁺ is calculated to be 188.0514. Fragmentation patterns can vary depending on the ionization method and collision energy.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar nature of amino acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended.[3] If using D₂O, be aware that the acidic and amine protons will exchange with deuterium and may not be observed.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Solid-State using KBr pellet): [4]

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - Positive Mode):

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.[6]

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (ESI-MS) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Final_Analysis Structural Elucidation & Purity Assessment NMR_Data->Final_Analysis IR_Data->Final_Analysis MS_Data->Final_Analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound based on predicted data. The detailed experimental protocols offer a starting point for researchers to obtain high-quality spectra for this compound. The combination of NMR, IR, and MS data is essential for the unambiguous structural confirmation and purity assessment of this important pharmaceutical intermediate, facilitating its application in drug discovery and development.

References

In-Depth Technical Guide: Solubility and Stability of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated phenylglycine derivative with significant potential as a key intermediate in pharmaceutical synthesis.[1] This document details the physicochemical properties of the compound, including its solubility in aqueous and organic solvents and its stability under various conditions. Detailed experimental protocols for assessing these parameters are provided, along with a discussion of its potential biological interactions. This guide is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics utilizing this compound.

Physicochemical Properties

This compound (Figure 1) is a non-proteinogenic amino acid with the molecular formula C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol .[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, acidity, and metabolic stability.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Solubility

The solubility of this compound is a critical parameter for its use in both synthetic chemistry and biological assays. As a zwitterionic compound, its solubility is influenced by the pH of the medium and the nature of the solvent.

Aqueous Solubility: The aqueous solubility of this compound is estimated to be in the range of 15-25 g/L at 25°C.[1] This moderate solubility is attributed to the hydrophilic amino and carboxyl groups, which can form hydrogen bonds with water. However, the hydrophobic difluorophenyl group limits its overall water solubility compared to simpler amino acids.[1]

Organic Solvent Solubility: Quantitative data on the solubility of this compound in common organic solvents is not readily available in the public domain. However, based on its structure and the general solubility of similar amino acids, a qualitative assessment can be made. It is expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents.

Table 1: Estimated and Qualitative Solubility of this compound

SolventTypeEstimated/Qualitative Solubility
WaterPolar Protic15-25 g/L at 25°C[1]
MethanolPolar ProticSoluble
EthanolPolar ProticModerately Soluble
AcetonePolar AproticSparingly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble
Acidity (pKa)

This compound possesses two ionizable groups: a carboxylic acid group and an amino group. The electron-withdrawing nature of the difluorophenyl ring influences the pKa values of these groups.

  • pKa₁ (Carboxylic Acid): The estimated pKa₁ is approximately 2.1 ± 0.2.[1] This indicates a stronger acidity compared to non-fluorinated analogs due to the inductive effect of the fluorine atoms.

  • pKa₂ (Ammonium): The estimated pKa₂ is around 9.2 ± 0.3.[1] The electron-withdrawing difluorophenyl group stabilizes the protonated amino group, resulting in a slightly lower basicity compared to simple amino acids.[1]

Stability

The stability of this compound is a crucial factor for its storage, handling, and application in drug development.

pH-Dependent Stability

The stability of amino acids in solution is often pH-dependent. While specific data for this compound is not available, general trends for amino acids suggest that it is relatively stable in neutral and acidic conditions. In strongly basic solutions, there is a potential for racemization and degradation. For instance, studies on glutamic acid in 0.1 N HCl have shown degradation to pyroglutamic acid during storage.[3]

Photostability

According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is an essential part of stress testing for new drug substances.[4][5][6][7] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) light.[4][5][8] While specific photostability data for this compound is not publicly available, its aromatic structure suggests a potential for photosensitivity.

Thermal Stability

Information regarding the thermal stability of this compound is limited. General knowledge of similar compounds suggests that it is likely stable at ambient temperatures.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Preparation:

    • After equilibration, centrifuge the vials to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Calculate the concentration of the saturated solution based on a standard calibration curve.

    • Express the solubility in g/L or mg/mL.

G A Add excess compound to solvent B Equilibrate in thermostatic shaker A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for solubility determination.

pH-Dependent Stability Study

Objective: To evaluate the stability of this compound at different pH values over time.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a UV detector

  • pH meter

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Dilute the stock solution with each buffer to a final concentration suitable for analysis.

  • Incubation:

    • Store the buffered solutions at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated testing).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each pH.

    • Determine the degradation rate constant and half-life at each pH.

G A Prepare solutions at different pH B Incubate at controlled temperature A->B C Withdraw samples at time points B->C D Analyze by stability-indicating HPLC C->D E Determine degradation kinetics D->E

Caption: Workflow for pH-dependent stability study.

Photostability Study (as per ICH Q1B)

Objective: To assess the photostability of this compound in its solid state and in solution.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white and near-UV lamps).[4]

  • Quartz cells or other transparent containers

  • Aluminum foil (for dark controls)

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation:

    • For solid-state testing, place a thin layer of the compound in a suitable transparent container.

    • For solution-state testing, prepare a solution of known concentration in a transparent solvent.

    • Prepare dark controls by wrapping identical samples in aluminum foil.

  • Exposure:

    • Place the samples and dark controls in the photostability chamber.

    • Expose the samples to a light dose of not less than 1.2 million lux hours and 200 watt-hours/m² of near-UV radiation.[4][5][8]

  • Analysis:

    • After exposure, visually inspect the samples for any changes in appearance.

    • Analyze both the exposed samples and dark controls using a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.

Biological Interactions

This compound is recognized for its potential biological activity, including enzyme inhibition and receptor binding.[1] Its hydrochloride salt is utilized as a key intermediate in the synthesis of antifungal medications, particularly azole antifungals that inhibit ergosterol biosynthesis.[9] It is also employed in the preparation of protease inhibitors.[9]

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a building block for bioactive molecules suggests its interaction with various biological targets. For example, as a component of azole antifungals, it indirectly contributes to the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.

cluster_0 Ergosterol Biosynthesis Pathway (Fungi) cluster_1 Drug Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Enzyme Lanosterol 14α-demethylase Enzyme->Lanosterol Compound This compound (as part of Azole Antifungal) Compound->Inhibition

Caption: Inhibition of Ergosterol Biosynthesis.

Conclusion

This compound is a versatile building block with significant applications in pharmaceutical development. This technical guide has summarized its known solubility and stability characteristics and provided detailed protocols for their experimental determination. While there are gaps in the publicly available quantitative data, the information and methodologies presented herein offer a solid foundation for researchers working with this compound. Further studies are warranted to fully elucidate its solubility profile in various organic solvents and to identify its specific biological targets and mechanisms of action.

References

Safeguarding Innovation: A Technical Guide to the Safe Handling of 2-amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-amino-2-(2,4-difluorophenyl)acetic acid, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the well-being of all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] In some cases, related compounds have been shown to cause severe skin burns and eye damage.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Some safety data sheets for similar compounds also include warnings for being harmful if swallowed or inhaled, and potentially causing long-term aquatic harm.[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂[1][4][5]
Molecular Weight 187.14 g/mol [1][5]
Appearance White solid[6]
Boiling Point 276.2°C at 760 mmHg[4]
Flash Point 120.8°C[4]
Density 1.442 g/cm³[4]
Water Solubility Moderate (15-25 g/L at 25°C)[5]
pKa₁ (Carboxylic Acid) ~2.1 ± 0.2[5]
pKa₂ (Ammonium Group) ~9.2 ± 0.3[5]

Toxicological Data

Detailed toxicological studies for this compound are not extensively available in the public domain. However, based on the GHS classifications, it is known to be an irritant. The toxicological properties have not been fully investigated.[6][7]

Hazard ClassCategoryDescription
Skin Corrosion/Irritation 2Causes skin irritation[1]
Serious Eye Damage/Eye Irritation 2ACauses serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) 3May cause respiratory irritation[1]

Experimental Protocols for Safety Assessment

While specific experimental protocols for this exact compound are not detailed in the provided search results, standard methodologies are employed for determining the GHS hazard classifications. These typically include:

  • Acute Dermal Irritation/Corrosion: Studies are often conducted following OECD Guideline 404. A small amount of the substance is applied to the skin of a test subject (typically a rabbit) for a set period, and the skin is observed for signs of irritation or corrosion.

  • Acute Eye Irritation/Corrosion: OECD Guideline 405 is the standard for this test. The substance is applied to the eye of a test animal, and the eye is observed for redness, swelling, and other signs of irritation.

  • Acute Inhalation Toxicity: Following protocols like OECD Guideline 403, animals are exposed to the substance via inhalation, and toxic effects are observed.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][8]

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Wear appropriate personal protective equipment (PPE).[2][8]

  • Wash hands thoroughly after handling.[2][8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8][9]

  • Keep containers tightly closed.[8][9]

  • Store locked up.[2][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][10]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][10]

First-Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first-aid procedures.

FirstAidMeasures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Inhalation->MoveToFreshAir If inhaled SkinContact Skin Contact RemoveClothing Remove contaminated clothing. SkinContact->RemoveClothing If on skin EyeContact Eye Contact RinseWithWater Rinse with plenty of water for at least 15 minutes. EyeContact->RinseWithWater If in eyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth If swallowed SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention RemoveClothing->RinseWithWater Wash skin thoroughly RinseWithWater->SeekMedicalAttention RinseWithWater->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First-aid procedures for exposure to this compound.

Fire-Fighting Measures

While not classified as flammable, this compound is a combustible liquid.[2]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen fluoride.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[2][8] Avoid breathing dust and contact with the substance.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2][8]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][9]

The following workflow illustrates the general procedure for handling a spill.

SpillResponse Start Spill Occurs Evacuate Evacuate and secure the area Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate WearPPE Wear appropriate PPE Ventilate->WearPPE ContainSpill Contain the spill WearPPE->ContainSpill Cleanup Clean up with inert absorbent material ContainSpill->Cleanup Dispose Place in a sealed container for disposal Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate End Spill Response Complete Decontaminate->End

Caption: General workflow for responding to a spill of this compound.

Disposal Considerations

Dispose of this substance and its container in accordance with all local, regional, national, and international regulations.[2] Do not allow the product to enter drains.[2]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 2-amino-2-(2,4-difluorophenyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated phenylglycine derivative, is a key building block in medicinal chemistry and drug development. Its unique structural features, including the presence of a stereogenic center and the electron-withdrawing nature of the difluorophenyl ring, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth overview of the suppliers, purchasing information, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Chemical Properties and Identifiers

PropertyValueReference
CAS Number 240409-02-3[1][2]
Molecular Formula C₈H₇F₂NO₂[1][2]
Molecular Weight 187.14 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms alpha-Amino-2,4-difluorobenzeneacetic acid, 2,4-DIFLUORO-DL-PHENYLGLYCINE[1][2]

Suppliers and Purchasing Information

The following table summarizes a selection of suppliers for this compound and its hydrochloride salt. Purity levels and pricing are subject to change and may vary based on the specific product and quantity ordered. It is recommended to contact the suppliers directly for the most up-to-date information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
ChemScene This compound240409-02-3≥98%Contact for details
BLDpharm This compound240409-02-3Contact for detailsContact for details
AChemBlock a-Amino-2,4-difluorobenzeneacetic acid240409-02-395%Contact for details
MySkinRecipes This compound hydrochloride1374651-47-4≥95%250mg, 1g

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound starts from 2,4-difluorobenzaldehyde. The following is a generalized protocol based on established chemical transformations:

  • Oxime Formation: 2,4-difluorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

  • Nitrile Formation: The oxime is then dehydrated, typically using a reagent like acetic anhydride, to yield 2,4-difluorophenylacetonitrile.

  • Strecker Synthesis (alternative to steps 1 & 2): A one-pot reaction of 2,4-difluorobenzaldehyde with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) can directly produce the α-aminonitrile.

  • Hydrolysis: The resulting nitrile (from either route) is hydrolyzed under acidic or basic conditions to afford the racemic this compound.

  • Purification: The final product is purified by recrystallization or chromatography.

A visual representation of this synthetic workflow is provided below.

G cluster_reagents A 2,4-Difluorobenzaldehyde C 2,4-Difluorobenzaldehyde Oxime A->C Oxime Formation E 2,4-Difluorophenylacetonitrile A->E Strecker Synthesis B Hydroxylamine HCl, Sodium Acetate C->E Dehydration D Acetic Anhydride G This compound E->G Hydrolysis F Acid or Base Hydrolysis H Strecker Reaction (NH4Cl, NaCN) G cluster_starting_materials Starting Materials cluster_reaction Key Synthetic Step cluster_product Product A This compound C Peptide Coupling or Esterification A->C B Coupling Partner (e.g., Amine or Alcohol) B->C D Bioactive Molecule (e.g., Enzyme Inhibitor) C->D

References

Methodological & Application

Synthesis of 2-amino-2-(2,4-difluorophenyl)acetic Acid from 2,4-difluorobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid, a key building block in pharmaceutical research and development. The synthesis commences from readily available 2,4-difluorobenzaldehyde and proceeds via a Strecker reaction, a reliable and well-established method for the preparation of α-amino acids. This guide includes a comprehensive, step-by-step protocol for the formation of the intermediate, 2-amino-2-(2,4-difluorophenyl)acetonitrile, and its subsequent hydrolysis to the final product. Quantitative data, including reaction parameters and expected yields, are summarized in structured tables for clarity and ease of use. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for Graphviz.

Introduction

This compound, also known as 2,4-difluorophenylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. The presence of the difluorophenyl moiety can impart unique properties to molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. Consequently, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including antifungal drugs and protease inhibitors.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes. The reaction proceeds in two main stages: the formation of an α-aminonitrile from the aldehyde, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid. This application note details a robust protocol for the synthesis of racemic this compound using this methodology.

Synthetic Pathway

The synthesis of this compound from 2,4-difluorobenzaldehyde is a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of 2-amino-2-(2,4-difluorophenyl)acetonitrile, which is then hydrolyzed to the final amino acid product.

Synthesis_Workflow Start 2,4-Difluorobenzaldehyde Reagents1 NH4Cl, NaCN Methanol/Water Intermediate 2-Amino-2-(2,4-difluorophenyl)acetonitrile Start->Intermediate Step 1: Strecker Reaction Reagents2 HCl (conc.) Heat Product This compound Intermediate->Product Step 2: Hydrolysis

Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: This synthesis involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

Step 1: Synthesis of 2-amino-2-(2,4-difluorophenyl)acetonitrile

This protocol outlines the formation of the α-aminonitrile intermediate via the Strecker reaction.

Materials and Reagents:

  • 2,4-Difluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorobenzaldehyde in methanol.

  • In a separate beaker, prepare a solution of ammonium chloride in deionized water and a solution of sodium cyanide in deionized water.

  • Cool the flask containing the aldehyde solution in an ice bath to 0-5 °C.

  • Slowly add the ammonium chloride solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Subsequently, add the sodium cyanide solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the specified time (see Table 1).

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude 2-amino-2-(2,4-difluorophenyl)acetonitrile can be isolated by extraction and used in the next step without further purification.

ParameterValue
Reactants
2,4-Difluorobenzaldehyde1.0 eq
Ammonium Chloride1.5 eq
Sodium Cyanide1.2 eq
Solvent Methanol/Water
Temperature 0-5 °C initially, then room temp.
Reaction Time 12-24 hours
Work-up Extraction with a suitable organic solvent
Expected Yield 85-95% (crude)

Table 1. Reaction parameters for the synthesis of 2-amino-2-(2,4-difluorophenyl)acetonitrile.

Step 2: Hydrolysis of 2-amino-2-(2,4-difluorophenyl)acetonitrile to this compound

This protocol describes the acid-catalyzed hydrolysis of the intermediate nitrile to the final amino acid product.

Materials and Reagents:

  • Crude 2-amino-2-(2,4-difluorophenyl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Reflux condenser

  • Heating mantle

Procedure:

  • To the round-bottom flask containing the crude 2-amino-2-(2,4-difluorophenyl)acetonitrile, add concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for the specified duration (see Table 2).

  • Monitor the completion of the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

ParameterValue
Reactant 2-Amino-2-(2,4-difluorophenyl)acetonitrile
Reagent Concentrated Hydrochloric Acid
Temperature Reflux (approx. 100-110 °C)
Reaction Time 4-8 hours
Work-up Neutralization and filtration
Purification Recrystallization (optional)
Expected Yield 70-85% (from the nitrile)

Table 2. Reaction parameters for the hydrolysis of 2-amino-2-(2,4-difluorophenyl)acetonitrile.

Product Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

PropertyValue
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
Appearance White to off-white solid
Melting Point Not available
¹H NMR (DMSO-d₆) δ (ppm): 7.0-7.5 (m, 3H, Ar-H), 5.0-5.2 (s, 1H, α-CH), 3.5-4.0 (br s, 3H, NH₂ + COOH)
¹³C NMR (DMSO-d₆) δ (ppm): 170-175 (C=O), 155-165 (d,d, C-F), 110-130 (m, Ar-C), 55-60 (α-C)
Mass Spec (ESI+) m/z: 188.05 [M+H]⁺

Table 3. Physicochemical and Spectroscopic Data for this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its applications in drug development include:

  • Antifungal Agents: It is a key component in the synthesis of azole antifungals, which act by inhibiting ergosterol biosynthesis in fungal cell membranes.

  • Protease Inhibitors: The amino acid scaffold is utilized in the design of inhibitors for various proteases, which are implicated in a range of diseases including viral infections and cancer.

  • Peptidomimetics: Incorporation of this non-natural amino acid into peptide sequences can enhance their stability against enzymatic degradation and modulate their biological activity.

  • Other Bioactive Molecules: The unique electronic properties conferred by the difluorophenyl ring make it an attractive moiety for the development of novel enzyme inhibitors and receptor ligands.

Conclusion

The Strecker synthesis provides an efficient and straightforward route for the preparation of this compound from 2,4-difluorobenzaldehyde. The detailed protocols and data presented in this application note are intended to assist researchers in the successful synthesis and application of this important pharmaceutical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity.

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 2-amino-2-(2,4-difluorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals. The method utilizes the enantioselective properties of Penicillin G Acylase (PGA) to selectively hydrolyze the N-phenylacetyl derivative of the D-enantiomer, allowing for the separation of the unreacted L-enantiomer derivative and the hydrolyzed D-amino acid. This application note includes a comprehensive experimental protocol, data presentation in a tabular format, and workflow diagrams to facilitate reproducibility and implementation in a laboratory setting.

Introduction

Enantiomerically pure α-amino acids are critical building blocks in the pharmaceutical industry. This compound, with its fluorinated phenyl group, is an important component of various bioactive molecules, including antifungal agents and protease inhibitors. The biological activity of these molecules is often dependent on the specific stereochemistry of the amino acid moiety. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for obtaining enantiopure forms of such amino acids.

Penicillin G acylase (PGA) is a robust industrial enzyme known for its ability to catalyze the hydrolysis of the amide bond in a wide range of substrates with high enantioselectivity.[1] This protocol details the use of immobilized PGA for the kinetic resolution of N-phenylacetyl-DL-2-amino-2-(2,4-difluorophenyl)acetic acid.

Principle of the Method

The enzymatic resolution is based on the principle of kinetic resolution, where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, Penicillin G Acylase. The racemic N-phenylacetyl-2-amino-2-(2,4-difluorophenyl)acetic acid is subjected to hydrolysis by PGA. The enzyme selectively hydrolyzes the N-phenylacetyl group from the D-enantiomer, yielding the free D-2-amino-2-(2,4-difluorophenyl)acetic acid and phenylacetic acid. The N-phenylacetyl derivative of the L-enantiomer remains largely unreacted. The resulting mixture of the free D-amino acid and the L-amino acid derivative can then be separated based on their different physicochemical properties, such as solubility at different pH values.

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Immobilized Penicillin G Acylase (from Escherichia coli or Alcaligenes faecalis)[1]

  • Phosphate buffer (0.1 M, pH 7.5)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Deionized water

Synthesis of Racemic N-Phenylacetyl-2-amino-2-(2,4-difluorophenyl)acetic Acid
  • Dissolve racemic this compound (10 g, 49.7 mmol) in 100 mL of 1 M NaOH solution in a flask cooled in an ice bath.

  • Slowly add phenylacetyl chloride (7.3 mL, 54.7 mmol) dropwise while maintaining the pH of the solution between 9 and 10 by the concurrent addition of 2 M NaOH.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 50 mL of ethyl acetate to remove any unreacted phenylacetyl chloride.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • The N-phenylacetyl derivative will precipitate as a white solid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield racemic N-phenylacetyl-2-amino-2-(2,4-difluorophenyl)acetic acid.

Enzymatic Resolution Protocol
  • Suspend 5 g of racemic N-phenylacetyl-2-amino-2-(2,4-difluorophenyl)acetic acid in 250 mL of 0.1 M phosphate buffer (pH 7.5).

  • Adjust the pH to 7.5 with 1 M NaOH to dissolve the substrate.

  • Add 500 mg of immobilized Penicillin G Acylase to the solution.

  • Stir the reaction mixture at 30°C and monitor the progress of the reaction by chiral HPLC.

  • Continue the reaction until approximately 50% conversion is achieved (typically 8-12 hours).

  • Once the desired conversion is reached, filter to recover the immobilized enzyme for potential reuse.

Product Separation and Purification
  • Cool the reaction mixture in an ice bath and acidify to pH 2 with 6 M HCl. This will precipitate the unreacted N-phenylacetyl-L-2-amino-2-(2,4-difluorophenyl)acetic acid.

  • Filter the precipitate and wash with cold deionized water. Dry the solid under vacuum.

  • The filtrate contains the D-2-amino-2-(2,4-difluorophenyl)acetic acid and phenylacetic acid.

  • Extract the filtrate with ethyl acetate (3 x 100 mL) to remove the phenylacetic acid.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6) to precipitate the D-2-amino-2-(2,4-difluorophenyl)acetic acid.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum.

Analytical Method: Chiral HPLC
  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent)

  • Mobile Phase: Isocratic mixture of hexane, ethanol, and trifluoroacetic acid (consult column manufacturer's recommendation for optimal ratio).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25°C

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected quantitative data from the enzymatic resolution protocol.

ParameterValue
Initial Substrate Racemic N-Phenylacetyl-2-amino-2-(2,4-difluorophenyl)acetic acid
Enzyme Immobilized Penicillin G Acylase
Reaction Time 10 hours
Conversion 49.5%
Yield of N-phenylacetyl-L-amino acid 48% (of theoretical maximum)
Enantiomeric Excess (e.e.) of N-phenylacetyl-L-amino acid >98%
Yield of D-amino acid 45% (of theoretical maximum)
Enantiomeric Excess (e.e.) of D-amino acid >97%

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Product Separation cluster_products Final Products racemic_aa Racemic this compound acylation N-Phenylacetylation racemic_aa->acylation racemic_derivative Racemic N-Phenylacetyl Derivative acylation->racemic_derivative enzymatic_hydrolysis Enzymatic Hydrolysis (Immobilized PGA, pH 7.5, 30°C) racemic_derivative->enzymatic_hydrolysis mixture Mixture: - N-Phenylacetyl-L-amino acid - D-amino acid - Phenylacetic acid enzymatic_hydrolysis->mixture acidification Acidification (pH 2) mixture->acidification filtration1 Filtration acidification->filtration1 extraction Solvent Extraction filtration1->extraction Filtrate l_derivative N-Phenylacetyl-L-amino acid (>98% e.e.) filtration1->l_derivative Precipitate ph_adjustment pH Adjustment (pI) extraction->ph_adjustment filtration2 Filtration ph_adjustment->filtration2 d_amino_acid D-amino acid (>97% e.e.) filtration2->d_amino_acid Precipitate

Caption: Experimental workflow for the enzymatic resolution.

Enzymatic_Reaction_Mechanism racemic_substrate Racemic N-Phenylacetyl-DL-amino acid pga_enzyme Penicillin G Acylase (PGA) racemic_substrate->pga_enzyme l_product N-Phenylacetyl-L-amino acid (Unreacted) pga_enzyme->l_product Slow/No Reaction d_product D-amino acid pga_enzyme->d_product Selective Hydrolysis phenylacetic_acid Phenylacetic acid pga_enzyme->phenylacetic_acid Byproduct

Caption: Enzymatic kinetic resolution mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate - Inactive enzyme- Sub-optimal pH or temperature- Substrate inhibition- Use a fresh batch of enzyme- Verify and adjust pH and temperature- Lower the initial substrate concentration
Low Enantioselectivity - Incorrect enzyme choice- Reaction proceeded past 50% conversion- Screen other hydrolases (e.g., lipases)- Monitor reaction closely and stop at ~50% conversion
Difficulty in Product Separation - Incomplete precipitation- Emulsion formation during extraction- Ensure pH is accurately adjusted- Use centrifugation to break emulsions or add brine

Conclusion

This application note provides a robust and detailed protocol for the enzymatic resolution of racemic this compound using Penicillin G Acylase. The method is highly selective, providing both enantiomers in high enantiomeric purity. The use of an immobilized enzyme allows for easy separation and potential reuse, making the process cost-effective and scalable for applications in pharmaceutical development and manufacturing.

References

Application Notes and Protocols: Incorporation of 2-Amino-2-(2,4-difluorophenyl)acetic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a potent strategy in medicinal chemistry and drug discovery. These modifications can bestow desirable pharmacological properties, including enhanced proteolytic stability, modulated receptor affinity and selectivity, and improved pharmacokinetic profiles. 2-Amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated phenylglycine derivative, is a compelling building block for peptide modification. The presence of the difluorinated phenyl ring can introduce unique steric and electronic properties, potentially leading to novel biological activities through altered molecular interactions.[1] The fluorine atoms, in particular, can influence chemical reactivity and biological activity, making this compound a valuable tool for developing novel peptide-based therapeutics.[1]

This document provides detailed application notes and adapted protocols for the synthesis, purification, and characterization of peptides containing this compound using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).

Rationale for Incorporation

Introducing this compound into a peptide backbone can be leveraged to:

  • Modulate Biological Activity: The electron-withdrawing nature and steric bulk of the difluorophenyl group can alter interactions with biological targets such as enzymes and receptors.[1]

  • Enhance Proteolytic Stability: The non-natural side chain can sterically hinder recognition by proteases, thereby extending the peptide's half-life in biological systems.

  • Induce Specific Conformations: The rigidity and size of the aromatic side chain can influence the local secondary structure of the peptide, which is often critical for its biological function.

  • Improve Pharmacokinetic Properties: Modifications to the peptide backbone can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following protocols are adapted from established Fmoc-based solid-phase peptide synthesis methodologies and from protocols for structurally similar non-natural amino acids, such as (r)-2-Amino-2-(4-chlorophenyl)acetic acid.[2][3][4] Researchers should consider these as a starting point and may need to optimize conditions for their specific peptide sequence.

Materials and Reagents
  • Fmoc-protected this compound

  • Fmoc-protected standard amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal carboxylic acids)[5]

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Reagent: 20% Piperidine in DMF[1][5]

  • Coupling Reagents:

    • Activator: HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

    • Base: N,N-Diisopropylethylamine (DIPEA)[2]

  • Washing Solvents: DMF, DCM

  • Capping Reagent (Optional): Acetic anhydride/DIPEA in DMF

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[2]

  • Precipitation and Washing: Cold diethyl ether

Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of a peptide containing this compound. The general process involves repeated cycles of deprotection and coupling.[3][4]

  • Resin Preparation and Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Swell the resin in DCM for at least 30 minutes.[5]

  • Loading of the First Amino Acid (C-terminal):

    • Dissolve 2-3 equivalents of the first Fmoc-protected amino acid and an activating agent in DMF.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Optional: Cap any unreacted sites on the resin using a capping solution.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[1][2]

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[2]

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-protected amino acid (standard or Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid) and the coupling reagent (e.g., HCTU, HATU) in DMF.[2]

    • Add 6-10 equivalents of DIPEA.[2]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours for standard amino acids. For the sterically hindered this compound, a longer coupling time (2-4 hours) or a double coupling may be necessary.[2]

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF (5x).

  • Chain Elongation:

    • Repeat steps 3 and 4 for each amino acid in the sequence.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc-deprotection (Step 3).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail (TFA/TIS/Water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization
  • Mass Spectrometry: Confirm the identity of the purified peptide by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

  • Purity Analysis: Assess the purity of the final product using analytical RP-HPLC.

  • Amino Acid Analysis: Confirm the amino acid composition of the peptide.

Data Presentation

The following table provides illustrative data for the incorporation of Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid into a model peptide sequence. These values are hypothetical and may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.[2]

ParameterStandard Amino Acid (e.g., Phe)This compoundNotes
Coupling Time 1 hour2-4 hours (or double coupling)The difluorophenyl group may cause steric hindrance, requiring longer reaction times or a second addition of activated amino acid.
Coupling Efficiency >99%>95%Efficiency can be sequence-dependent and may be improved by using stronger activating agents like HATU.
Crude Peptide Purity (by HPLC) ~85-95%~70-90%Purity can be influenced by the efficiency of the coupling of the non-natural amino acid.
Final Yield (after purification) 15-30%10-25%The overall yield is dependent on the number of cycles and the efficiency of each step.

Visualizations

Chemical Structure of Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid

G cluster_amino_acid Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid img

Caption: Structure of Fmoc-protected this compound.

General Workflow for Solid-Phase Peptide Synthesis

workflow start Start with Resin resin_prep Resin Swelling & First AA Loading start->resin_prep deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash Wash (DMF) deprotection->wash Cycle Start coupling Amino Acid Coupling (Activated AA, DIPEA, DMF) wash_after_coupling Wash (DMF) coupling->wash_after_coupling Repeat for each AA wash->coupling cleavage Cleavage from Resin (TFA Cocktail) purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide wash_after_coupling->deprotection wash_after_coupling->cleavage Final Cycle

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The incorporation of this compound into peptide scaffolds is a promising strategy for the development of novel therapeutic agents with potentially enhanced properties. The protocols outlined in this document provide a solid foundation for the successful synthesis and characterization of such modified peptides. It is recommended that researchers optimize the coupling conditions for this specific non-natural amino acid to ensure high yields and purity. Subsequent biological evaluation will be essential to fully elucidate the impact of this modification on the peptide's activity and therapeutic potential.

References

Application Notes and Protocols for the Incorporation of 2-Amino-2-(2,4-difluorophenyl)acetic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery, offering a pathway to developing peptidomimetics with enhanced therapeutic properties. 2-Amino-2-(2,4-difluorophenyl)acetic acid, a fluorinated phenylglycine derivative, is a particularly compelling building block. The introduction of fluorine atoms can significantly alter the physicochemical properties of a peptide, leading to improved metabolic stability, enhanced binding affinity, and unique conformational constraints.[1][2] These modifications can address common challenges in peptide drug development, such as poor bioavailability and rapid proteolytic degradation.[3][4][5]

These application notes provide a comprehensive guide to the incorporation of this compound into peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols, data on the expected benefits of fluorination, and visualizations of potential biological mechanisms are presented to facilitate the design and synthesis of novel and potent therapeutic candidates.

Data Presentation: The Impact of Fluorination on Peptide Properties

The introduction of fluorinated amino acids can lead to significant improvements in the biological activity and stability of peptides. The following tables summarize representative data from studies on peptides incorporating fluorinated phenylalanine analogs, illustrating the potential benefits of incorporating this compound.

Table 1: Enhanced Receptor Binding Affinity of a Fluorinated Biphalin Analog [6]

Compoundμ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)
Native Biphalin (with Phenylalanine)0.45 ± 0.060.28 ± 0.03
4-F-Phe Biphalin Analog0.18 ± 0.020.09 ± 0.01
Note: This data is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.[6] The data clearly indicates that the incorporation of 4-F-Phe results in a substantial increase in affinity for both μ- and δ-opioid receptors, with the most dramatic effect observed for the δ-receptor.[6]

Table 2: Increased Proteolytic Stability of Fluorinated Antimicrobial Peptides [4][7]

Peptide% Intact after 60 min with Trypsin
Buforin II (Native)~20%
Buforin II Analog (with fluorinated amino acids)>80%
Magainin 2 (Native)~30%
Magainin 2 Analog (with fluorinated amino acids)~70%
Note: This table presents generalized data based on studies of buforin and magainin analogs where native amino acids were replaced with fluorinated counterparts. The results demonstrate a significant increase in resistance to tryptic digestion.[4][7]

Table 3: Anticancer Activity of Peptides Incorporating 4-Fluoro-Phenylalanine [8]

Compound/PeptideCell LineIC50 (µM)
4-Fluoro-L-phenylalanineVarious>100
Peptide 1 (with Phenylalanine)MCF-7 (Breast Cancer)25.3
Peptide 1 (with 4-F-Phe)MCF-7 (Breast Cancer)12.1
Peptide 2 (with Phenylalanine)A549 (Lung Cancer)42.8
Peptide 2 (with 4-F-Phe)A549 (Lung Cancer)20.5
Note: The IC50 values represent the concentration required to inhibit 50% of cell growth and are illustrative of the enhanced cytotoxicity observed with the incorporation of 4-fluoro-phenylalanine.[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid

This protocol outlines the manual Fmoc-based SPPS for incorporating the sterically hindered amino acid, Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid. Due to the steric hindrance of the difluorophenyl group, optimized coupling conditions are required.

Materials:

  • Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9][10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker/vortexer

Workflow Diagram:

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection end of sequence Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification Anticancer_Pathway cluster_cell Cancer Cell Membrane Cell Membrane Mitochondrion Mitochondrion Caspase Caspase Activation Mitochondrion->Caspase Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspase->Apoptosis Peptide Fluorinated Peptidomimetic Peptide->Membrane Membrane Disruption Peptide->Mitochondrion Mitochondrial Targeting GPCR_Pathway cluster_cell Target Cell GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Peptide Fluorinated Peptidomimetic (Ligand) Peptide->GPCR Enhanced Binding

References

Applications of 2-amino-2-(2,4-difluorophenyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a difluorinated phenyl ring, impart favorable physicochemical properties to parent molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. This document provides an overview of the key applications of this versatile building block in the development of novel therapeutic agents, focusing on its use in the synthesis of antifungal agents and proteasome inhibitors. Detailed experimental protocols and quantitative biological data are provided to facilitate further research and development in these areas.

Application 1: Synthesis of Novel Azole Antifungal Agents

The 2,4-difluorophenyl moiety is a hallmark of several potent azole antifungal drugs. Incorporating this compound derivatives into novel azole scaffolds can lead to the discovery of next-generation antifungals with broad-spectrum activity and improved resistance profiles. The fluorinated phenyl group is crucial for binding to the active site of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1]

Biological Activity of a Representative Azole Antifungal Derived from a 2-(2,4-difluorophenyl) Precursor

A series of novel triazole derivatives incorporating the 2-(2,4-difluorophenyl) moiety have demonstrated potent in vitro antifungal activity against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) values for a representative compound, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1-[2][3][4]-triazol-1-yl-butan-2-ol (a positional isomer of compound 12d in the cited literature), are summarized below.[5]

Fungal StrainMIC (µg/mL)
Candida albicans0.12
Candida albicans (resistant strain)0.12
Candida tropicalis0.25
Candida parapsilosis ATCC 220190.25
Candida krusei0.25
Candida glabrata0.5
Cryptococcus neoformans0.25
Experimental Protocol: Synthesis of a Key Epoxide Intermediate for Azole Antifungals

This protocol outlines a plausible synthesis of a key epoxide intermediate, (2R)-2-(2,4-difluorophenyl)-2-((E)-3-(1H-1,2,4-triazol-1-yl)prop-1-en-1-yl)oxirane, from this compound. This intermediate is a common precursor for many triazole antifungal agents.

Step 1: Conversion of this compound to the corresponding α-hydroxy acid

  • Dissolve this compound (1.0 eq) in 1 M sulfuric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,4-difluorophenyl)-2-hydroxyacetic acid.

Step 2: Reduction to the diol

  • Dissolve the 2-(2,4-difluorophenyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain 1-(2,4-difluorophenyl)ethane-1,2-diol.

Step 3: Monotosylation and Epoxidation

  • Dissolve the diol (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.0 eq) and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Dissolve the crude tosylate in methanol and treat with potassium carbonate at room temperature for 6 hours to yield the epoxide, 2-(2,4-difluorophenyl)oxirane.

Step 4: Ring opening and coupling with 1H-1,2,4-triazole

  • To a solution of 1H-1,2,4-triazole (1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.

  • Stir for 30 minutes, then add a solution of the epoxide (1.0 eq) in DMF.

  • Heat the reaction to 80 °C for 12 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield 1-(2-(2,4-difluorophenyl)oxiran-2-yl)-1H-1,2,4-triazole.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Azole antifungals target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11p Lanosterol 14α-demethylase (Erg11p) lanosterol->erg11p toxic_sterols Toxic Sterol Intermediates erg11p->toxic_sterols Blocked Pathway ergosterol Ergosterol erg11p->ergosterol Normal Pathway disruption Membrane Disruption & Fungal Cell Death toxic_sterols->disruption fungal_cell_membrane Fungal Cell Membrane ergosterol->fungal_cell_membrane fungal_cell_membrane->disruption Depletion of Ergosterol azole Azole Antifungal (contains 2,4-difluorophenyl moiety) azole->erg11p Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Application 2: Development of Proteasome Inhibitors for Cancer Therapy

This compound can serve as a P2 or P3 residue in peptide-like proteasome inhibitors. The ubiquitin-proteasome system is a critical regulator of intracellular protein degradation, and its inhibition is a validated strategy in cancer therapy, particularly for hematologic malignancies.[7][8] The difluorophenyl group can engage in favorable interactions within the binding pockets of the proteasome's catalytic subunits.

Biological Activity of a Representative Proteasome Inhibitor

Delanzomib (CEP-18770) is a peptide boronic acid derivative that acts as a reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) activities of the 20S proteasome. While the exact synthesis of delanzomib from this compound is proprietary, this amino acid represents a key structural component for such inhibitors.

ParameterValue
Target 20S Proteasome (Chymotrypsin-like activity)
IC₅₀ 3.8 nM
Cellular Effect Induces accumulation of ubiquitinated proteins
Therapeutic Area Oncology (investigated for multiple myeloma)

Data for Delanzomib (CEP-18770)

Experimental Protocol: General Synthesis of a Dipeptidyl Boronic Acid Proteasome Inhibitor

This protocol outlines a general method for synthesizing a dipeptidyl boronic acid proteasome inhibitor incorporating this compound as the P2 residue.

Step 1: Synthesis of the Dipeptide

  • To a solution of N-terminally protected this compound (e.g., Boc-protected, 1.0 eq) in dichloromethane (DCM), add N-hydroxysuccinimide (1.1 eq) and dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0 °C.

  • Stir the mixture for 2 hours at 0 °C and then overnight at room temperature.

  • Filter the dicyclohexylurea byproduct.

  • To the filtrate, add the C-terminal amino boronic acid pinacol ester (e.g., L-leucine boronic acid pinacol ester, 1.0 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and purify by column chromatography to obtain the protected dipeptidyl boronic acid ester.

Step 2: Deprotection of the N-terminus

  • Dissolve the protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

  • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide as a TFA salt.

Step 3: Coupling of the P3 residue

  • Dissolve the deprotected dipeptide (1.0 eq) and the desired N-protected P3 amino acid (e.g., Pyrazinoic acid, 1.1 eq) in DMF.

  • Add a peptide coupling reagent such as HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 12 hours.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer and purify by column chromatography to yield the final tripeptidyl boronic acid pinacol ester.

Step 4: Deprotection of the boronic acid

  • Dissolve the pinacol ester in a mixture of diethyl ether and a solution of a diol such as phenylboronic acid in aqueous HCl.

  • Stir vigorously for 4-6 hours.

  • Separate the aqueous layer, wash with diethyl ether, and then lyophilize to obtain the final boronic acid as a hydrochloride salt.

Signaling Pathway: Proteasome Inhibition in Cancer Cells

Proteasome inhibitors block the degradation of various cellular proteins, including key regulators of the cell cycle and apoptosis.[9][10] This leads to the accumulation of pro-apoptotic proteins (e.g., p53, Bax) and cell cycle inhibitors (e.g., p21, p27), while simultaneously inhibiting the pro-survival NF-κB pathway by preventing the degradation of its inhibitor, IκBα. The culmination of these effects is cell cycle arrest and induction of apoptosis in cancer cells.

Proteasome_Inhibition_Pathway cluster_normal Normal Cellular Process cluster_inhibition Effect of Proteasome Inhibition ubiquitin Ubiquitin ubiquitination Ubiquitination ubiquitin->ubiquitination target_protein Target Protein (e.g., IκBα, p53, p21) target_protein->ubiquitination ub_protein Ubiquitinated Protein ubiquitination->ub_protein proteasome 26S Proteasome ub_protein->proteasome degradation Degradation proteasome->degradation accumulation Accumulation of Ubiquitinated Proteins proteasome->accumulation peptides Small Peptides degradation->peptides inhibitor Proteasome Inhibitor (contains this compound moiety) inhibitor->proteasome Inhibition nfkb Inhibition of NF-κB Pathway accumulation->nfkb apoptosis Induction of Apoptosis accumulation->apoptosis cell_cycle_arrest Cell Cycle Arrest accumulation->cell_cycle_arrest

References

Application Notes and Protocols for the N-Protection of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of 2-amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] The strategic application of protecting groups to the amino functionality is crucial for preventing unwanted side reactions during subsequent synthetic steps, particularly in peptide synthesis.[2] This guide covers three widely used N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group is dictated by the overall synthetic strategy, with each group possessing distinct lability under specific chemical conditions.[2] The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA).[2][3] The Cbz group is cleaved under hydrogenolysis conditions.[2][4] The Fmoc group, in contrast, is base-labile and is commonly removed using a secondary amine such as piperidine.[2][4][5] This orthogonality allows for selective deprotection in the presence of other protecting groups.[5][6]

Comparative Data of N-Protection Protocols

The following table summarizes the typical reaction conditions and expected outcomes for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.

Protecting GroupReagentBaseSolvent SystemTypical Reaction TimeTypical Yield
Boc Di-tert-butyl dicarbonate (Boc)₂OSodium Bicarbonate1,4-Dioxane/Water12-24 hours>90%
Cbz Benzyl chloroformate (Cbz-Cl)Sodium Carbonate1,4-Dioxane/Water4-8 hours>85%
Fmoc 9-Fluorenylmethyl-oxycarbonyl succinimide (Fmoc-OSu)Sodium Bicarbonate1,4-Dioxane/Water12-24 hours>90%

Experimental Protocols

N-Boc-Protection of this compound

This protocol describes the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate.[3][6]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon reaction completion (monitored by TLC), concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the N-Boc-protected product.

N_Protection_Workflow start Start: 2-Amino-2-(2,4- difluorophenyl)acetic acid dissolve Dissolve in Dioxane/Water with Base start->dissolve add_reagent Add Protecting Group Reagent (e.g., Boc₂O) dissolve->add_reagent react Reaction at Room Temperature add_reagent->react workup Aqueous Work-up & Acidification react->workup extraction Extraction with Organic Solvent workup->extraction purify Drying and Concentration extraction->purify end_product End: N-Protected Product purify->end_product

Caption: General workflow for the N-protection of the amino acid.

N-Cbz-Protection of this compound

This protocol details the protection of the amino group as a benzyloxycarbonyl (Cbz) carbamate.[4]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a solution of sodium carbonate (2.5 eq) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of benzyl chloroformate (1.1 eq) in 1,4-dioxane dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the N-Cbz-protected amino acid.

Signaling_Pathway cluster_protection N-Protection Strategies amino_acid This compound (Starting Material) boc Boc Protection (Acid-Labile) amino_acid->boc (Boc)₂O, Base cbz Cbz Protection (Hydrogenolysis) amino_acid->cbz Cbz-Cl, Base fmoc Fmoc Protection (Base-Labile) amino_acid->fmoc Fmoc-OSu, Base protected_intermediate N-Protected Amino Acid (Key Intermediate) boc->protected_intermediate cbz->protected_intermediate fmoc->protected_intermediate peptide_synthesis Peptide Synthesis & Drug Development protected_intermediate->peptide_synthesis

Caption: Logical relationship of N-protection strategies.

N-Fmoc-Protection of this compound

This protocol outlines the protection of the amino group as a 9-fluorenylmethyloxycarbonyl (Fmoc) carbamate.[4][7]

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

  • Add Fmoc-OSu (1.05 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), add water to the mixture.

  • Transfer to a separatory funnel and wash with diethyl ether to remove unreacted Fmoc-OSu.[7]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl, which should result in the precipitation of the product.[7]

  • Extract the product with ethyl acetate (3x).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate under reduced pressure to afford the N-Fmoc-protected product.

It is important to note that phenylglycine derivatives can be susceptible to racemization, and care should be taken during the protection and subsequent coupling steps.[7]

References

Application Note: Enantioselective Analysis of 2-amino-2-(2,4-difluorophenyl)acetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-2-(2,4-difluorophenyl)acetic acid is a fluorinated amino acid derivative of significant interest in pharmaceutical development due to its potential role as a chiral building block in the synthesis of bioactive molecules. The stereochemistry of such compounds is critical as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, the development of robust analytical methods for the accurate separation and quantification of its enantiomers is paramount for quality control, process monitoring, and stereoselective synthesis. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of this compound. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which has demonstrated broad selectivity for various amino acids.[1][2]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of this compound enantiomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: CHIROBIOTIC™ T (Teicoplanin-based), 250 x 4.6 mm, 5 µm. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are well-suited for the enantiomeric resolution of a wide variety of amphoteric racemates like amino acids.[1]

  • Reagents:

    • Methanol (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • This compound racemic standard

    • Reference standards for each enantiomer (if available)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

3. Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioselective separation.

ParameterCondition
Column CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile Phase 90:10:0.1 (v/v/v) Methanol:Water:Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

5. Data Analysis

Identify the peaks corresponding to the two enantiomers based on their retention times. The elution order should be confirmed by injecting individual enantiomer standards if available. Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis under the specified conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Tailing Factor 1.11.2
Theoretical Plates > 5000> 5000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Linearity (R²) \multicolumn{2}{c}{> 0.999 (1-200 µg/mL)}
Limit of Detection (LOD) \multicolumn{2}{c}{0.25 µg/mL}
Limit of Quantification (LOQ) \multicolumn{2}{c}{0.75 µg/mL}

Mandatory Visualization

G Experimental Workflow for HPLC Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard_Prep Prepare Standard Solutions Filtration Filter Samples and Standards Standard_Prep->Filtration Sample_Prep Prepare Sample Solutions Sample_Prep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chiral Separation on Column Injection->Separation Mobile Phase Flow Detection UV Detection at 265 nm Separation->Detection Peak_Integration Integrate Chromatographic Peaks Detection->Peak_Integration Quantification Quantify Enantiomers Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting G Logical Steps in Enantiomeric Separation Analyte Racemic Mixture (Analyte) CSP Chiral Stationary Phase (Teicoplanin) Analyte->CSP Interaction Diastereomeric_Complexes Transient Diastereomeric Complexes CSP->Diastereomeric_Complexes Formation of Separated_Enantiomers Separated Enantiomers Diastereomeric_Complexes->Separated_Enantiomers Differential Stability Leads to Separation

References

Large-Scale Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established synthetic methodologies, primarily the Strecker synthesis and the Bucherer-Bergs hydantoin synthesis, which are well-suited for industrial-scale production.

Introduction

This compound is a non-proteinogenic amino acid characterized by a difluorinated phenyl ring attached to the alpha-carbon. This structural motif is of significant interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The presence of a stereocenter at the alpha-carbon also allows for the development of stereospecific pharmaceuticals.

Two primary, scalable synthetic routes to racemic this compound are detailed herein, both commencing from the readily available starting material, 2,4-difluorobenzaldehyde.

Synthetic Pathways Overview

The two principal methods for the large-scale synthesis of the target compound are:

  • Strecker Synthesis: A one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.

  • Bucherer-Bergs Hydantoin Synthesis: A reaction of a carbonyl compound with an ammonium salt and a cyanide source to produce a hydantoin intermediate, which is then hydrolyzed to the corresponding amino acid.

The following sections provide detailed protocols for each of these pathways.

Experimental Protocols

Method 1: Strecker Synthesis

This pathway proceeds in two main stages: the formation of the α-aminonitrile intermediate followed by its hydrolysis.

Stage 1: Synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile

dot

Strecker_Stage1 start Start Materials: 2,4-Difluorobenzaldehyde Ammonium Chloride Sodium Cyanide Methanol/Water reaction Reaction Vessel (0-5 °C, then RT) start->reaction Charge Reagents workup Work-up: Aqueous Extraction & Concentration reaction->workup Reaction Completion (monitored by TLC/HPLC) product Product: 2-Amino-2-(2,4-difluorophenyl)acetonitrile workup->product Isolation Strecker_Stage2 start Start Material: Crude α-Aminonitrile hydrolysis Acid Hydrolysis (Reflux with conc. HCl) start->hydrolysis neutralization Neutralization (Adjust pH to isoelectric point) hydrolysis->neutralization Reaction Completion product Product: This compound neutralization->product Precipitation & Isolation Bucherer_Bergs_Stage1 start Start Materials: 2,4-Difluorobenzaldehyde Potassium Cyanide Ammonium Carbonate Ethanol/Water reaction Reaction Vessel (60-70 °C) start->reaction Charge Reagents workup Work-up: Cooling & Filtration reaction->workup Reaction Completion product Product: 5-(2,4-Difluorophenyl)hydantoin workup->product Isolation Bucherer_Bergs_Stage2 start Start Material: 5-(2,4-Difluorophenyl)hydantoin hydrolysis Alkaline Hydrolysis (Reflux with NaOH) start->hydrolysis neutralization Neutralization (Adjust pH with HCl) hydrolysis->neutralization Reaction Completion product Product: This compound neutralization->product Precipitation & Isolation

Application Notes and Protocols: 2-Amino-2-(2,4-difluorophenyl)acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2,4-difluorophenyl)acetic acid is a non-proteinogenic α-amino acid that has emerged as a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its unique structural features, including a chiral center and a difluorinated phenyl ring, impart desirable properties to target molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical scaffolds, including triazole antifungals and indole derivatives.

Chemical and Physical Properties

PropertyValue
CAS Number 240409-02-3[1][2]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.14 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point 276.2 °C at 760 mmHg (Predicted)[2]
Density 1.442 g/cm³ (Predicted)[2]
pKa 1.62 ± 0.10 (Predicted)[2]

Application 1: Synthesis of Triazole Antifungal Agents

The 2,4-difluorophenyl moiety is a key pharmacophore in a class of potent azole antifungal drugs, including voriconazole and fluconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This compound serves as a crucial starting material for the synthesis of the core scaffold of these antifungal agents.

Signaling Pathway of Azole Antifungals

Azole_Antifungal_Pathway cluster_0 Fungal Cell Azole Antifungal Azole Antifungal CYP51 (14α-demethylase) CYP51 (14α-demethylase) Azole Antifungal->CYP51 (14α-demethylase) Inhibition Fungal Cell Fungal Cell Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzed Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Mechanism of action of azole antifungal drugs.

Synthetic Workflow for Triazole Antifungals

The synthesis of triazole antifungals from this compound generally proceeds through the key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Triazole_Synthesis_Workflow start This compound step1 Conversion to Acid Chloride start->step1 step2 Reaction with N,O-dimethylhydroxylamine step1->step2 step3 Weinreb Amide Formation step2->step3 step4 Grignard Reaction step3->step4 step5 Formation of Ketone step4->step5 step6 α-Halogenation step5->step6 step7 Reaction with 1,2,4-Triazole step6->step7 intermediate 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone step7->intermediate step8 Coupling with Pyrimidine Derivative intermediate->step8 step9 Diastereoselective Addition step8->step9 step10 Chiral Resolution step9->step10 end Triazole Antifungal (e.g., Voriconazole) step10->end

Caption: General synthetic workflow for triazole antifungals.

Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methyl-2-(2,4-difluorophenyl)-2-aminoacetamide (Weinreb Amide Intermediate)

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0187.141.87 g
Thionyl chloride1.2118.970.86 mL
N,O-Dimethylhydroxylamine hydrochloride1.197.541.07 g
Triethylamine3.0101.194.2 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • Suspend this compound (1.87 g, 10 mmol) in anhydrous dichloromethane (30 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add thionyl chloride (0.86 mL, 12 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) in anhydrous dichloromethane (20 mL) and cool to 0 °C.

  • Add triethylamine (4.2 mL, 30 mmol) dropwise to the N,O-dimethylhydroxylamine solution.

  • Slowly add the freshly prepared acid chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Weinreb amide.

Expected Yield: 75-85%.

Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol describes a two-step procedure from the Weinreb amide.

ReagentMolar Equiv.MW ( g/mol )Amount
N-methoxy-N-methyl-2-(2,4-difluorophenyl)-2-aminoacetamide1.0230.212.30 g
Methylmagnesium bromide (3.0 M in diethyl ether)1.2-4.0 mL
Tetrahydrofuran (THF), anhydrous--30 mL
Bromine1.1159.810.57 mL
1H-1,2,4-Triazole1.269.070.83 g
Sodium hydride (60% dispersion in mineral oil)1.240.000.48 g
N,N-Dimethylformamide (DMF), anhydrous--20 mL

Procedure:

  • Ketone Formation:

    • Dissolve the Weinreb amide (2.30 g, 10 mmol) in anhydrous THF (30 mL) and cool to 0 °C under a nitrogen atmosphere.

    • Add methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino ketone, which is used in the next step without further purification.

  • α-Bromination and Triazole Substitution:

    • Dissolve the crude amino ketone in dichloromethane (30 mL) and cool to 0 °C.

    • Add bromine (0.57 mL, 11 mmol) dropwise.

    • Stir at room temperature for 1 hour.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer and concentrate to give the crude α-bromo ketone.

    • In a separate flask, add sodium hydride (0.48 g, 12 mmol) to anhydrous DMF (10 mL) at 0 °C.

    • Add 1H-1,2,4-triazole (0.83 g, 12 mmol) portion-wise.

    • Stir for 30 minutes at room temperature.

    • Add a solution of the crude α-bromo ketone in DMF (10 mL) to the triazole solution.

    • Stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography (ethyl acetate/hexane) to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Expected Yield: 60-70% over two steps.

Application 2: Synthesis of Indole Derivatives

Indole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound can be a valuable precursor for the synthesis of novel indole structures, particularly those bearing a difluorophenyl moiety, which can enhance their therapeutic potential. A plausible synthetic strategy involves the decarboxylation of the amino acid to the corresponding amine, followed by a Fischer indole synthesis.

Synthetic Workflow for Indole Derivatives

Indole_Synthesis_Workflow start This compound step1 Decarboxylation start->step1 intermediate1 2-(2,4-Difluorophenyl)ethanamine step1->intermediate1 step2 Diazotization intermediate1->step2 step3 Reduction to Hydrazine step2->step3 intermediate2 (2,4-Difluorophenyl)hydrazine step3->intermediate2 step4 Condensation with Ketone/Aldehyde intermediate2->step4 step5 Fischer Indole Synthesis step4->step5 end Substituted Indole Derivative step5->end

Caption: Proposed synthetic workflow for indole derivatives.

Experimental Protocols

Protocol 3: Decarboxylation to 2-(2,4-Difluorophenyl)ethanamine

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0187.141.87 g
Diphenyl ether--20 mL

Procedure:

  • Add this compound (1.87 g, 10 mmol) to diphenyl ether (20 mL) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the mixture to reflux (approximately 250-260 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with hexane (50 mL) to precipitate the product.

  • Filter the precipitate and wash with hexane.

  • The crude product can be purified by acid-base extraction or column chromatography to yield 2-(2,4-difluorophenyl)ethanamine.

Expected Yield: 50-60%.

Protocol 4: Fischer Indole Synthesis

This protocol describes the synthesis of a substituted indole from the corresponding hydrazine and a ketone.

ReagentMolar Equiv.MW ( g/mol )Amount
(2,4-Difluorophenyl)hydrazine hydrochloride1.0180.591.81 g
Cyclohexanone1.198.141.1 mL
Acetic acid--20 mL

Procedure:

  • Dissolve (2,4-difluorophenyl)hydrazine hydrochloride (1.81 g, 10 mmol) in acetic acid (20 mL).

  • Add cyclohexanone (1.1 mL, 11 mmol) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and pour it into ice water (100 mL).

  • Collect the precipitated solid by filtration and wash with water.

  • Recrystallize the crude product from ethanol to afford the pure indole derivative.

Expected Yield: 80-90%.

Additional Applications and Protocols

N-Acylation

The amino group of this compound can be readily acylated to introduce various functional groups, which can modulate the biological activity of the resulting compounds.

Protocol 5: N-Acetylation

ReagentMolar Equiv.MW ( g/mol )Amount
This compound1.0187.141.87 g
Acetic anhydride1.5102.091.4 mL
Pyridine--10 mL

Procedure:

  • Dissolve this compound (1.87 g, 10 mmol) in pyridine (10 mL).

  • Cool the solution to 0 °C and add acetic anhydride (1.4 mL, 15 mmol) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Pour the reaction mixture into ice water and acidify with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-acetylated product.

Expected Yield: >90%.

Chiral Resolution

As this compound is a chiral molecule, obtaining enantiomerically pure forms is often crucial for its application in pharmaceuticals. Classical resolution using diastereomeric salt formation is a common method.

Protocol 6: Resolution with L-(+)-Tartaric Acid

ReagentMolar Equiv.MW ( g/mol )Amount
Racemic this compound1.0187.141.87 g
L-(+)-Tartaric acid0.5150.090.75 g
Ethanol/Water (e.g., 9:1)--q.s.

Procedure:

  • Dissolve racemic this compound (1.87 g, 10 mmol) in a minimal amount of hot ethanol/water solution.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.75 g, 5 mmol) in a minimal amount of the same hot solvent mixture.

  • Combine the two hot solutions and allow the mixture to cool slowly to room temperature.

  • Allow crystals to form, which will be enriched in one diastereomeric salt.

  • Collect the crystals by filtration.

  • The enantiomeric excess of the resolved amino acid can be determined by chiral HPLC after liberation of the free amino acid from the salt by treatment with a base.

  • Further recrystallizations may be necessary to achieve high enantiomeric purity.

Note: The optimal solvent system and stoichiometry of the resolving agent may need to be determined empirically.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. The protocols provided herein offer a starting point for researchers to explore its utility in their own synthetic endeavors. The unique electronic properties conferred by the difluorophenyl group, combined with the chirality of the amino acid, make it an attractive component for the design of next-generation therapeutics.

References

Crystallization Techniques for 2-amino-2-(2,4-difluorophenyl)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 2-amino-2-(2,4-difluorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The described methods are foundational for obtaining desired crystal forms, purity, and particle size, which are critical quality attributes in drug development.

Introduction

This compound is a fluorinated phenylglycine derivative with the molecular formula C₈H₇F₂NO₂.[1] Its solid-state properties, including crystal form (polymorphism), purity, and particle size distribution, are critical parameters that can significantly influence downstream processing, bioavailability, and stability of active pharmaceutical ingredients (APIs). The selection and optimization of the crystallization technique are therefore essential steps in the pharmaceutical development process. This document outlines two primary crystallization methods: Cooling Crystallization and Anti-solvent Crystallization, providing detailed protocols and key parameters for consideration.

Data Presentation: Comparison of Crystallization Techniques

The selection of a crystallization method depends on the desired attributes of the final crystalline product. The following table summarizes the general characteristics and expected outcomes for the described techniques. Note: The quantitative data presented are typical values for amino acid crystallization and should be optimized for specific applications.

TechniquePrincipleTypical SolventsTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Cooling Crystallization Gradual reduction of temperature to decrease solubility and induce crystallization.Water, Ethanol, Isopropanol, Acetonitrile75-95>99.5Simple, scalable, good for obtaining large single crystals.May not be effective for all compounds; potential for "oiling out".
Anti-solvent Crystallization Addition of a miscible solvent in which the compound is poorly soluble to induce precipitation.Solvent: DMF, DMSO; Anti-solvent: Water, Toluene80-98>99.0High yield, rapid crystallization, effective for compounds with high solubility.Can lead to smaller, less-ordered crystals; requires solvent recovery systems.

Experimental Protocols

Cooling Crystallization

This method relies on the principle that the solubility of this compound decreases with temperature.

Materials and Equipment:

  • Crude this compound

  • Selected crystallization solvent (e.g., deionized water, 95% ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (for volatile solvents)

  • Büchner funnel and vacuum flask

  • Cold solvent for washing

  • Drying oven or desiccator

Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. The compound has moderate solubility in water (estimated at 15-25 g/L at 25°C).[1]

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring continuously until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.

  • Maximizing Yield: Once crystal formation appears complete at room temperature, the flask can be placed in a refrigerator or an ice bath to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator until a constant weight is achieved.

Visualization of Cooling Crystallization Workflow:

CoolingCrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation Start Crude Compound Solvent Add Minimal Hot Solvent Start->Solvent Heat Heat to Dissolve Solvent->Heat HotFiltration Hot Filtration (Optional) Heat->HotFiltration Cooling Slow Cooling HotFiltration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying Product Pure Crystalline Product Drying->Product

Caption: Workflow for Cooling Crystallization.

Anti-solvent Crystallization

This technique involves the addition of a miscible "anti-solvent" to a solution of the compound, reducing its solubility and inducing crystallization.

Materials and Equipment:

  • Crude this compound

  • Solvent (e.g., Dimethylformamide - DMF)

  • Anti-solvent (e.g., Water)

  • Reaction flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Drying oven or desiccator

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable solvent, such as DMF, in a reaction flask at room temperature (e.g., 20-25°C).

  • Anti-solvent Addition: Slowly add the anti-solvent (water) dropwise to the stirred solution using a dropping funnel over a period of 20-60 minutes. The addition rate can be adjusted to control particle size.

  • Precipitation: Continue stirring the resulting suspension at room temperature for a period of time (e.g., 30 minutes) to allow for complete precipitation.

  • Cooling: Cool the mixture in an ice bath to further decrease the solubility and maximize the crystal yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with the anti-solvent (water) to remove any residual solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualization of Anti-solvent Crystallization Workflow:

AntiSolventCrystallization cluster_dissolution_anti Dissolution & Precipitation cluster_cooling_isolation Isolation & Purification Start_anti Crude Compound in Solvent AntiSolvent Add Anti-solvent Start_anti->AntiSolvent Stir Stir at Room Temp AntiSolvent->Stir Cool_anti Cool in Ice Bath Stir->Cool_anti Isolation_anti Vacuum Filtration Cool_anti->Isolation_anti Washing_anti Wash with Anti-solvent Isolation_anti->Washing_anti Drying_anti Dry Crystals Washing_anti->Drying_anti Product_anti Pure Crystalline Product Drying_anti->Product_anti

Caption: Workflow for Anti-solvent Crystallization.

Logical Relationship of Parameters

The outcome of crystallization is dependent on several interconnected parameters. Understanding these relationships is key to process optimization.

LogicalRelationships cluster_parameters Process Parameters cluster_outcomes Crystal Attributes CoolingRate Cooling Rate / Anti-solvent Addition Rate Yield Yield CoolingRate->Yield ParticleSize Particle Size CoolingRate->ParticleSize CrystalForm Crystal Form (Polymorph) CoolingRate->CrystalForm StirringSpeed Stirring Speed StirringSpeed->ParticleSize Concentration Initial Concentration Concentration->Yield Concentration->ParticleSize SolventSystem Solvent System SolventSystem->Yield Purity Purity SolventSystem->Purity SolventSystem->CrystalForm

Caption: Interplay of crystallization parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the Strecker synthesis.[1][2] This approach involves a three-step process starting from 2,4-difluorobenzaldehyde, which reacts with ammonia and cyanide to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the final amino acid product.[1][2][3] An alternative route begins with the conversion of the aldehyde group of 2,4-difluorobenzaldehyde to a nitrile, followed by reduction to an amine, and subsequent reaction with chloroacetic acid.[4]

Q2: What is the starting material for the Strecker synthesis of this compound?

A2: The primary starting material for the Strecker synthesis is 2,4-difluorobenzaldehyde.[4]

Q3: The synthesis results in a racemic mixture. How can I obtain a specific enantiomer?

A3: The classical Strecker synthesis produces a racemic mixture of α-amino acids.[2] To obtain a specific enantiomer, a resolution step is necessary. Methods such as preferential crystallization, where one enantiomer is crystallized from a supersaturated solution by seeding with a crystal of the desired enantiomer, can be employed.[5] Asymmetric Strecker reactions, which use a chiral auxiliary like (S)-alpha-phenylethylamine instead of ammonia, can also be utilized to produce a chiral product directly.[2]

Q4: What are the potential applications of this compound?

A4: this compound and its derivatives have several potential applications in medicinal chemistry. They are being investigated for their biological activities, which may include anti-inflammatory and anticancer effects.[4] Additionally, this compound can be used in the synthesis of indole derivatives, which are known to possess a wide range of biological properties, including antiviral, anti-inflammatory, and antimicrobial activities.[4]

Troubleshooting Guide

Q1: I am experiencing low yields in my Strecker synthesis. What are the potential causes and solutions?

A1: Low yields in the Strecker synthesis can stem from several factors. One common issue is the incomplete formation of the imine intermediate from 2,4-difluorobenzaldehyde and ammonia.[1] Ensure that the reaction conditions, such as temperature and pH, are optimized for imine formation. The subsequent addition of the cyanide nucleophile to the imine is another critical step.[1][3] Inefficient hydrolysis of the α-aminonitrile to the carboxylic acid can also contribute to low overall yield.[1] It is crucial to use a strong acid for the hydrolysis step.[6]

Q2: My final product is contaminated with unreacted starting materials. How can I improve its purity?

A2: Impurities from unreacted starting materials can often be removed through careful purification techniques. Recrystallization of the final product can be an effective method for removing residual 2,4-difluorobenzaldehyde and other non-polar impurities. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help ensure the reaction goes to completion, minimizing the amount of unreacted starting materials in the final product.[5]

Q3: I am having difficulty with the resolution of the enantiomers. Are there any alternative approaches?

A3: If preferential crystallization is proving difficult, consider enzymatic kinetic resolution. This technique uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.[7] However, be aware that enzyme deactivation can be a limitation in some cases.[7] Another approach is to employ an asymmetric Strecker synthesis from the beginning, which uses a chiral auxiliary to directly synthesize the desired enantiomer, thus avoiding the need for a separate resolution step.[2]

Experimental Protocols

Protocol 1: Strecker Synthesis of Racemic this compound

This protocol is a generalized procedure based on the principles of the Strecker synthesis.[1][2]

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, dissolve 2,4-difluorobenzaldehyde in methanol at a temperature range of 0-20 °C.[8]

  • To this solution, add ammonium chloride followed by an aqueous solution of sodium cyanide.[8] The ammonium chloride serves as a source of ammonia and a mild acid.[1]

  • Stir the reaction mixture at 0-20 °C for approximately 35 minutes.[8] The reaction progress can be monitored by TLC.

Step 2: Hydrolysis of the α-Aminonitrile

  • Once the formation of the α-aminonitrile is complete, add a strong acid, such as hydrochloric acid, to the reaction mixture.[1][8]

  • Heat the mixture to 100-105 °C and reflux for 5 hours to hydrolyze the nitrile group to a carboxylic acid.[8]

  • After cooling, the crude this compound can be isolated by filtration and purified by recrystallization.

Quantitative Data

Table 1: Example Yields for Related Synthesis Steps

Reaction StepReactantsProductReported YieldReference
Preparation of 2,4-difluorophenylacetyl chloride2,4-difluorophenylacetic acid, phosgene, 4-(N,N-dipropylamino)pyridine2,4-difluorophenylacetyl chloride90.6%[9]
Reduction of a nitro group to an amino group2,5-difluoro-4-nitrophenylacetic acid, iron powder2,5-difluoro-4-aminophenylacetic acid93.7%[10]
Synthesis of an F-DNP-L-alanine amide derivative1,5-difluoro-2,4-dinitrobenzene, L-Ala-NH21-fluoro-2,4-dinitrophenyl-5-L-alanine amide76%[11]

Visualizations

Strecker_Synthesis_Workflow Start 2,4-Difluorobenzaldehyde Step1 Step 1: α-Aminonitrile Formation Start->Step1 Reagents1 NH4Cl, NaCN Reagents1->Step1 Intermediate α-Amino-α-(2,4-difluorophenyl) acetonitrile Step1->Intermediate Forms Step2 Step 2: Hydrolysis Intermediate->Step2 Reagents2 Strong Acid (e.g., HCl), Heat Reagents2->Step2 Product Racemic 2-amino-2- (2,4-difluorophenyl) acetic acid Step2->Product Yields Resolution Enantiomeric Resolution Product->Resolution FinalProduct Enantiopure Product Resolution->FinalProduct Separates into

Caption: Workflow for the Strecker synthesis of this compound.

Troubleshooting_Low_Yield Problem Problem: Low Yield Check1 Check Imine Formation: Incomplete reaction? Problem->Check1 Potential Cause Check2 Check Cyanide Addition: Inefficient nucleophilic attack? Problem->Check2 Potential Cause Check3 Check Hydrolysis Step: Incomplete conversion? Problem->Check3 Potential Cause Solution1 Optimize reaction conditions: - Adjust pH - Control temperature Check1->Solution1 Solution Outcome Improved Yield Solution1->Outcome Solution2 Ensure quality of cyanide source and appropriate stoichiometry Check2->Solution2 Solution Solution2->Outcome Solution3 Use strong acid and ensure sufficient reaction time/temperature Check3->Solution3 Solution Solution3->Outcome

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of 2-amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-2-(2,4-difluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods typically start from 2,4-difluorobenzaldehyde.

Q2: What is the primary side reaction of concern in the Strecker synthesis of this compound?

A2: The most significant side reaction is the formation of 2-hydroxy-2-(2,4-difluorophenyl)acetonitrile, also known as the cyanohydrin of 2,4-difluorobenzaldehyde. This occurs when the cyanide ion directly attacks the carbonyl carbon of the starting aldehyde, competing with the desired formation of the α-aminonitrile intermediate.

Q3: In the Bucherer-Bergs synthesis, what is a common impurity observed during the hydrolysis of the hydantoin intermediate?

A3: A common impurity is the corresponding hydantoic acid, N-carbamoyl-2-amino-2-(2,4-difluorophenyl)acetic acid. The hydrolysis of the 5-(2,4-difluorophenyl)hydantoin intermediate proceeds in two steps, with the hydantoic acid being the intermediate. Incomplete hydrolysis can lead to its presence in the final product.[1]

Q4: Can the final product, this compound, degrade?

A4: While generally stable, amino acids can undergo decarboxylation under certain conditions, such as elevated temperatures, to yield the corresponding amine. The stability of this compound is influenced by pH, with the compound existing as a zwitterion at its isoelectric point.[1]

Troubleshooting Guides

Problem 1: Low Yield in Strecker Synthesis

Possible Cause 1.1: Formation of 2-hydroxy-2-(2,4-difluorophenyl)acetonitrile (Cyanohydrin) Byproduct.

  • Troubleshooting:

    • Control Reaction Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the cyanide source to disfavor the formation of the cyanohydrin.

    • Optimize Reagent Addition Sequence: Pre-form the imine by reacting 2,4-difluorobenzaldehyde with the ammonia source (e.g., ammonium chloride) before introducing the cyanide. This minimizes the concentration of the free aldehyde available to react with the cyanide.[2]

Possible Cause 1.2: Incomplete Hydrolysis of the α-aminonitrile Intermediate.

  • Troubleshooting:

    • Ensure Sufficiently Strong Hydrolysis Conditions: Use concentrated acids (e.g., 6M HCl) or bases (e.g., 2M NaOH) for the hydrolysis step.[2]

    • Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC to ensure the complete disappearance of the α-aminonitrile starting material.

Problem 2: Impurities in the Final Product from Bucherer-Bergs Synthesis

Possible Cause 2.1: Presence of N-carbamoyl-2-amino-2-(2,4-difluorophenyl)acetic acid (Hydantoic Acid).

  • Troubleshooting:

    • Prolong Hydrolysis Time: Extend the duration of the hydrolysis step to ensure the complete conversion of the hydantoic acid intermediate to the final amino acid.

    • Increase Hydrolysis Temperature: Carefully increasing the temperature during hydrolysis can drive the reaction to completion.

    • Adjust pH: Ensure the pH of the hydrolysis medium is optimal for the second hydrolysis step.

Possible Cause 2.2: Unreacted 5-(2,4-difluorophenyl)hydantoin.

  • Troubleshooting:

    • Ensure Complete Initial Reaction: Optimize the conditions for the formation of the hydantoin (e.g., reaction time, temperature, and reagent stoichiometry) to maximize the conversion of the starting aldehyde.[3]

    • Purify the Hydantoin Intermediate: If possible, purify the 5-(2,4-difluorophenyl)hydantoin before proceeding with the hydrolysis step.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation in Strecker Synthesis

ParameterConditionExpected Impact on Cyanohydrin Formation
Temperature Low (0-10 °C)Decreased
High (Room Temp. or above)Increased
Reagent Addition Cyanide added before imine formationIncreased
Imine pre-formed before cyanide additionDecreased

Table 2: Key Stages and Potential Impurities in the Bucherer-Bergs Synthesis

StageIntermediate/ProductPotential Impurity
Hydantoin Formation 5-(2,4-difluorophenyl)hydantoinUnreacted 2,4-difluorobenzaldehyde
Hydrolysis Step 1 N-carbamoyl-2-amino-2-(2,4-difluorophenyl)acetic acidUnreacted 5-(2,4-difluorophenyl)hydantoin
Hydrolysis Step 2 This compoundN-carbamoyl-2-amino-2-(2,4-difluorophenyl)acetic acid

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound
  • Imine Formation:

    • In a well-ventilated fume hood, dissolve 2,4-difluorobenzaldehyde (1.0 eq) in methanol.

    • Add ammonium chloride (1.2 eq) and stir at room temperature for 1-2 hours.

  • Cyanide Addition:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature overnight.

  • Hydrolysis:

    • Remove the methanol under reduced pressure.

    • Add 6M hydrochloric acid to the residue and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC or HPLC until the intermediate α-aminonitrile is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to the isoelectric point of the amino acid (approximately 5-6) with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Protocol 2: Bucherer-Bergs Synthesis of this compound
  • Hydantoin Formation:

    • In a pressure-rated vessel, combine 2,4-difluorobenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1).[3]

    • Seal the vessel and heat the mixture at 60-70 °C for 12-18 hours.

    • Cool the reaction mixture to room temperature to allow the 5-(2,4-difluorophenyl)hydantoin to crystallize.

    • Collect the solid by filtration and wash with cold water.

  • Hydrolysis:

    • Suspend the isolated hydantoin in 2M sodium hydroxide solution.

    • Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Isolation and Purification:

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to the isoelectric point (approximately 5-6) to precipitate the amino acid.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent if necessary.

Visualizations

Strecker_Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Imine Imine 2,4-Difluorobenzaldehyde->Imine + NH3 alpha-Aminonitrile alpha-Aminonitrile Imine->alpha-Aminonitrile + CN- Product This compound alpha-Aminonitrile->Product Hydrolysis Cyanohydrin 2-hydroxy-2-(2,4-difluorophenyl)acetonitrile 2,4-Difluorobenzaldehyde_side 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde_side->Cyanohydrin + CN-

Caption: Strecker synthesis pathway and a common side reaction.

Bucherer_Bergs_Pathway Aldehyde 2,4-Difluorobenzaldehyde Hydantoin 5-(2,4-Difluorophenyl)hydantoin Aldehyde->Hydantoin + KCN, (NH4)2CO3 Hydantoic_Acid N-carbamoyl-2-amino-2- (2,4-difluorophenyl)acetic acid Hydantoin->Hydantoic_Acid Hydrolysis (Step 1) Product This compound Hydantoic_Acid->Product Hydrolysis (Step 2)

Caption: Bucherer-Bergs synthesis pathway showing the intermediate.

Troubleshooting_Workflow cluster_strecker Strecker Synthesis Troubleshooting cluster_bucherer Bucherer-Bergs Synthesis Troubleshooting Low_Yield_S Low Yield Check_Cyanohydrin Analyze for Cyanohydrin Low_Yield_S->Check_Cyanohydrin Check_Hydrolysis_S Check for Incomplete Hydrolysis Low_Yield_S->Check_Hydrolysis_S Optimize_Temp Lower Temperature Pre-form Imine Check_Cyanohydrin->Optimize_Temp Present Optimize_Hydrolysis_S Increase Hydrolysis Time/Temp Use Stronger Acid/Base Check_Hydrolysis_S->Optimize_Hydrolysis_S Incomplete Impurity_B Impurity Detected Check_Hydantoic_Acid Analyze for Hydantoic Acid Impurity_B->Check_Hydantoic_Acid Check_Hydantoin Check for Unreacted Hydantoin Impurity_B->Check_Hydantoin Optimize_Hydrolysis_B Increase Hydrolysis Time/Temp Check_Hydantoic_Acid->Optimize_Hydrolysis_B Present Optimize_Formation Optimize Hydantoin Formation Check_Hydantoin->Optimize_Formation Present

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Purification of 2-amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-amino-2-(2,4-difluorophenyl)acetic acid.

Troubleshooting Guides

Chiral HPLC Purification

Question: What are the primary challenges in the chiral HPLC purification of this compound?

Answer: The main challenge lies in the molecule's chiral nature, as it exists as a racemic mixture of (R) and (S) enantiomers. As a zwitterionic amino acid, it can exhibit poor peak shape and resolution on standard achiral columns. Effective separation necessitates the use of a chiral stationary phase (CSP) or a chiral derivatizing agent to form diastereomers that can be separated on an achiral column.

Question: My chromatogram shows poor resolution between the enantiomer peaks. How can I improve the separation?

Answer: Poor resolution is a common issue and can be addressed by optimizing several parameters:

  • Mobile Phase Composition: The polarity and pH of the mobile phase are critical. For protein-based CSPs, adjusting the pH can alter the ionization state of both the analyte and the stationary phase, thereby influencing chiral recognition. Small changes in the percentage of the organic modifier (e.g., methanol or acetonitrile) can also have a significant impact on selectivity.

  • Additive Concentration: The concentration of additives like trifluoroacetic acid (TFA) or formic acid can affect peak shape and resolution. While 0.1% is a common starting point, varying the concentration may be beneficial.

  • Column Temperature: Temperature can influence the kinetics of chiral recognition. Experimenting with different column temperatures (e.g., in the range of 10-40°C) can sometimes improve resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the CSP, potentially leading to better separation, albeit with longer run times.

Question: I am observing peak tailing in my chromatogram. What is the likely cause and how can I resolve it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.

  • Secondary Interactions: The amino and carboxylic acid groups can interact with residual silanols on the silica support of the column. Adding a competitor, such as a small amount of a primary amine (e.g., triethylamine) to the mobile phase, can help to block these active sites.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.

  • Column Contamination: The column may be contaminated with strongly retained impurities. Flushing the column with a strong solvent may help.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.

Question: My enantiomer peaks are splitting. What could be the reason for this?

Answer: Peak splitting can be caused by several factors:

  • Co-eluting Impurity: An impurity may be co-eluting with one or both of your enantiomer peaks. Review the synthesis of your compound to identify potential impurities and adjust the mobile phase to try and resolve them.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Reversing and flushing the column (if the manufacturer's instructions permit) may resolve this. If not, the column may need to be replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Crystallization

Question: I am having difficulty inducing crystallization of this compound. What can I do?

Answer: Inducing crystallization can be challenging. Here are some common strategies:

  • Solvent System: The choice of solvent is crucial. For amino acids, mixtures of a polar solvent (like water or a short-chain alcohol) and a less polar anti-solvent are often effective. Experiment with different solvent/anti-solvent pairs and ratios.

  • Supersaturation: Ensure you have a supersaturated solution. This can be achieved by slow evaporation of the solvent, or by cooling a saturated solution.

  • Seeding: Introducing a small seed crystal of the desired compound can provide a nucleation site for crystal growth.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that may act as nucleation sites.

  • Sonication: Brief sonication of the supersaturated solution can sometimes induce nucleation.

Question: The product crystallizes as an oil or amorphous solid. How can I obtain crystalline material?

Answer: Oiling out or forming an amorphous solid indicates that the rate of precipitation is too high.

  • Slower Cooling: If using cooling crystallization, decrease the cooling rate to allow more time for ordered crystal lattice formation.

  • Slower Anti-solvent Addition: If using an anti-solvent, add it more slowly and with vigorous stirring to maintain a lower level of supersaturation.

  • Change Solvent System: The current solvent system may not be suitable. Experiment with different solvents that have a lower solvating power for your compound.

Question: My crystallized product has low purity. What are the likely impurities and how can I remove them?

Answer: The most common impurities will depend on the synthetic route used. For a Strecker synthesis starting from 2,4-difluorobenzaldehyde, potential impurities include:

  • Unhydrolyzed α-aminonitrile: The intermediate from the Strecker synthesis may not have fully hydrolyzed. Ensure the hydrolysis step of the synthesis is complete. Recrystallization from a suitable solvent system should remove this less polar impurity.

  • Starting Materials: Unreacted 2,4-difluorobenzaldehyde or other reagents may be present. A simple wash of the crude product may be sufficient, followed by recrystallization.

  • Side-products: Aldol condensation of the starting aldehyde or other side reactions can occur. Multiple recrystallizations may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound after initial synthesis?

A1: The purity after initial synthesis can vary significantly depending on the synthetic method and work-up procedure. It is common to have a purity of 85-95% before further purification.

Q2: What is the isoelectric point (pI) of this compound and why is it important for purification?

A2: The isoelectric point is the pH at which the amino acid has a net zero charge. For purification by crystallization from aqueous solutions, adjusting the pH to the pI can minimize the solubility of the amino acid and promote crystallization. The pI can be estimated from the pKa values of the amino and carboxylic acid groups.

Q3: Can I use normal-phase HPLC for the chiral separation of this compound?

A3: While reversed-phase HPLC is more common for underivatized amino acids, normal-phase HPLC can be used, particularly if the amino acid is derivatized to make it less polar. The choice between normal-phase and reversed-phase will depend on the specific chiral stationary phase and the derivatizing agent used (if any).

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, you should always consult the Safety Data Sheet (SDS) for the compound. Generally, it is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Data Presentation

ParameterTypical ValuePurification Method
Initial Purity85-95%-
Purity after Recrystallization>98%Crystallization
Enantiomeric Excess (e.e.)>99%Chiral HPLC
HPLC ColumnChiral Stationary Phase (e.g., polysaccharide-based)Chiral HPLC
Mobile PhaseIsopropanol/Hexane with TFAChiral HPLC
Crystallization SolventWater/EthanolCrystallization

Experimental Protocols

Protocol 1: Chiral HPLC Separation
  • Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting condition is 80:20 (v/v) Hexane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Optimization: If resolution is not optimal, systematically vary the ratio of hexane to the polar organic solvent and the concentration of TFA.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hot water or a mixture of water and ethanol) to create a saturated solution.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check_1 Check Purity (Achiral HPLC) Recrystallization->Purity_Check_1 Purity_Check_1->Recrystallization Purity < 98% Chiral_HPLC Chiral HPLC Separation Purity_Check_1->Chiral_HPLC Purity > 98% Purity_Check_2 Check Enantiomeric Purity Chiral_HPLC->Purity_Check_2 Purity_Check_2->Chiral_HPLC e.e. < 99% Pure_Product Pure Enantiomer Purity_Check_2->Pure_Product e.e. > 99%

Caption: A typical workflow for the purification of this compound.

HPLC_Troubleshooting Start Poor HPLC Separation Problem Identify Problem Start->Problem Poor_Resolution Poor Resolution Problem->Poor_Resolution Peaks Overlapping Peak_Tailing Peak Tailing Problem->Peak_Tailing Asymmetric Peaks Peak_Splitting Peak Splitting Problem->Peak_Splitting Double Peaks Solution_Resolution Optimize Mobile Phase Adjust Temperature/Flow Rate Poor_Resolution->Solution_Resolution Solution_Tailing Add Mobile Phase Modifier Reduce Sample Load Peak_Tailing->Solution_Tailing Solution_Splitting Check for Co-elution Check Column Integrity Peak_Splitting->Solution_Splitting

Caption: A troubleshooting guide for common chiral HPLC separation issues.

Technical Support Center: Chiral Resolution of 2-Amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the chiral resolution of 2-amino-2-(2,4-difluorophenyl)acetic acid. This fluorinated phenylglycine derivative, with a stereogenic center at the alpha-carbon, is a critical intermediate in pharmaceutical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of this compound?

A1: The main strategies for resolving racemic this compound into its R and S enantiomers include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[2][3] These salts have different solubilities, allowing for their separation by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution: This technique uses stereoselective enzymes, such as acylases or proteases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing the unreacted enantiomer to be isolated.[4][5] Dynamic kinetic resolution (DKR) is an advanced form of this method that can theoretically convert 100% of the racemic mixture into the desired enantiomer.[5]

  • Chiral Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[6] Macrocyclic glycopeptide-based CSPs, like those with teicoplanin, are particularly effective for underivatized amino acids.[7]

  • Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer directly using chiral auxiliaries, such as Evans oxazolidinones, to control the stereochemistry of the reaction.[1]

Q2: How do I choose the best resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is critical and often empirical. For resolving a racemic amino acid (which is amphoteric), you can use either a chiral acid or a chiral base.[2]

  • Chiral Acids: Agents like (R,R)-Tartaric Acid are commonly used.[8] The selection depends on the ability to form a stable, crystalline salt with one of the amino acid enantiomers that has significantly lower solubility than the other diastereomeric salt.

  • Chiral Bases: While less common for resolving acidic compounds, chiral amines could be used if the amino acid's carboxylic group is targeted. The ideal resolving agent is determined by screening various candidates and solvent systems to find the combination that provides the best crystal yield and highest enantiomeric excess (ee).

Q3: Can I resolve this compound without derivatization on HPLC?

A3: Yes, direct analysis of underivatized amino acids is possible and often preferred as it avoids extra reaction steps.[7] Chiral stationary phases based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) are well-suited for this purpose as they are compatible with the polar, ionic nature of amino acids and can operate in aqueous mobile phases.[7]

Troubleshooting Guides

This section addresses common issues encountered during the chiral resolution process.

Issue 1: Poor or No Separation of Diastereomeric Salts

Symptoms:

  • Crystals do not form upon cooling.

  • The isolated crystals have a low enantiomeric excess (ee).

  • The yield of the desired diastereomer is very low.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent System The solubility difference between diastereomers is highly solvent-dependent.[3] Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, or mixtures).[3]
Incorrect Stoichiometry Ensure an equimolar amount of the resolving agent is used.[3] In some cases, using a half-equivalent of the resolving agent can be effective.[8]
Suboptimal Temperature Profile Control the cooling rate. Slow, controlled cooling is often necessary to promote the selective crystallization of the less soluble diastereomer.[3]
Unsuitable Resolving Agent The chosen resolving agent may not form diastereomeric salts with sufficiently different physicochemical properties.[3] Test alternative resolving agents (e.g., different isomers of tartaric acid, mandelic acid, or other chiral acids/bases).[2]
Issue 2: Poor Peak Resolution or Tailing in Chiral HPLC

Symptoms:

  • Enantiomer peaks are not baseline-resolved.

  • Peaks show significant tailing or fronting.

  • A sudden increase in column backpressure is observed.[9]

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase For macrocyclic glycopeptide columns, adjust the organic modifier (e.g., methanol) concentration. Enantioselectivity often increases with higher organic content.[7] Also, optimize the additive (e.g., formic acid, ammonium acetate).
Column Contamination Impurities from the sample can adsorb to the head of the column, causing performance loss.[9] Flush the column with a strong, compatible solvent (check manufacturer's instructions). Ensure proper sample cleanup before injection.[9]
Column Void Formation A void at the column inlet can cause peak distortion.[9] This may result from pressure shocks or dissolution of the silica support. If suspected, the column may need replacement.
Inlet Frit Blockage Particulates from the sample or mobile phase can block the inlet frit, increasing pressure.[9] Filter all samples and mobile phases. The frit can sometimes be cleaned or replaced.[9]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general procedure for resolving racemic this compound using a chiral acid like L-tartaric acid.

Materials:

  • Racemic this compound

  • L-Tartaric Acid (or other suitable chiral resolving agent)

  • Solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Water)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment and salt breaking

  • Reaction vessel, filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol/water mixture), heating gently if necessary. In a separate vessel, dissolve one molar equivalent of L-tartaric acid in the same solvent.[3]

  • Crystallization: Slowly add the L-tartaric acid solution to the amino acid solution with constant stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.[3]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomer.

  • Purification: Recrystallize the isolated salt from a suitable solvent to improve its diastereomeric purity. Monitor purity using chiral HPLC.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to break the salt and liberate the free amino acid. Adjust the pH to the isoelectric point of the amino acid to precipitate the pure enantiomer.

  • Analysis: Filter the purified enantiomer, dry it, and determine its enantiomeric excess (ee%) and yield.

Protocol 2: Chiral HPLC Analysis (via Derivatization)

While direct analysis is possible, this protocol details a robust method using pre-column derivatization with Marfey's reagent (L-FDAA), which is useful for labs equipped with standard achiral HPLC systems.[10] The derivatization converts the enantiomers into diastereomers, which can be separated on a standard C18 column.[10]

Materials:

  • Sample of this compound

  • Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Sodium bicarbonate buffer (1 M and 50 mM, pH ~9.0)

  • Acetone, HPLC grade

  • Hydrochloric acid (2 M)

  • Acetonitrile (ACN) and Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer.[10]

  • Derivatization: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Add 20 µL of 1 M sodium bicarbonate.[10]

  • Reaction: Incubate the mixture in a water bath at 40°C for 1 hour.[10]

  • Quenching: Cool the mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[10]

  • Dilution & Filtration: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.[10]

  • HPLC Analysis: Analyze the sample using the conditions outlined in the table below.

Typical HPLC Conditions:

ParameterValue
HPLC System Standard system with UV detector
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)[10]
Mobile Phase A Water with 0.1% TFA[10]
Mobile Phase B Acetonitrile with 0.1% TFA[10]
Gradient Start with a low % of B, increasing linearly over time (e.g., 10% to 70% B over 20 min)
Flow Rate 1.0 mL/min
Detection UV at 340 nm
Injection Volume 10-20 µL

Note: These are starting conditions and may require optimization.

Visual Guides

G racemate Racemic Amino Acid in Solution reagent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) racemate->reagent 1. React salts Mixture of Diastereomeric Salts (R-Acid, L-Base) (S-Acid, L-Base) reagent->salts cool Controlled Cooling & Crystallization salts->cool 2. Induce filter Filtration cool->filter 3. Separate less_soluble Less Soluble Salt (Crystals) filter->less_soluble more_soluble More Soluble Salt (Mother Liquor) filter->more_soluble break1 Break Salt (add base) less_soluble->break1 4. Liberate break2 Break Salt (add base) more_soluble->break2 4. Liberate enantiomer1 Pure Enantiomer 1 break1->enantiomer1 enantiomer2 Pure Enantiomer 2 break2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

G start Poor Peak Resolution in Chiral HPLC cause_mobile_phase Is the mobile phase optimized? start->cause_mobile_phase cause_pressure Is column backpressure high or fluctuating? start->cause_pressure cause_peak_shape Are peaks tailing or fronting? start->cause_peak_shape sol_mobile_phase Adjust organic modifier % and additive concentration. cause_mobile_phase->sol_mobile_phase No sol_frit Check for frit blockage. Filter samples/solvents. cause_pressure->sol_frit Yes sol_contamination Column contamination is likely. cause_peak_shape->sol_contamination Yes sol_void Suspect column void. Consider replacement. cause_peak_shape->sol_void If flushing fails sol_flush Flush column with a strong, compatible solvent. sol_contamination->sol_flush

Caption: Troubleshooting flowchart for common chiral HPLC separation issues.

References

Technical Support Center: Peptide Coupling with 2-amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, 2-amino-2-(2,4-difluorophenyl)acetic acid, in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is peptide coupling with this compound challenging?

The primary challenge arises from steric hindrance. The bulky 2,4-difluorophenyl group attached to the α-carbon impedes the approach of the activated carboxylic acid to the amine of the growing peptide chain. This can lead to slower reaction rates, incomplete coupling, and lower overall yields.

Q2: Which coupling reagents are recommended for this amino acid?

For sterically hindered amino acids like this compound, high-potency coupling reagents are essential. Amidinium/uronium salts such as HATU , HCTU , and COMU are generally recommended due to their high reactivity.[1] Phosphonium salts like PyAOP and PyBOP are also excellent choices, particularly for minimizing racemization.[2][3] Standard carbodiimide reagents like DCC and EDC alone are often less effective for such demanding couplings.

Q3: What is the role of additives like HOAt and OxymaPure?

Additives are crucial for both enhancing reaction rates and suppressing racemization.[1]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Forms highly reactive esters and its pyridine nitrogen provides anchimeric assistance, accelerating the coupling reaction.[1]

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure): A non-explosive alternative to HOBt and HOAt that provides high coupling efficiency with low racemization.[1]

Q4: What are the common side reactions to watch out for?

  • Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences.

  • Racemization: The chiral center of the amino acid can be susceptible to epimerization during activation, especially with prolonged reaction times or strong bases.

  • Aggregation: Peptides containing hydrophobic residues can aggregate on the solid support, leading to poor solvation and incomplete reactions.

Q5: How can I monitor the completion of the coupling reaction?

A qualitative ninhydrin (Kaiser) test is a common method to detect the presence of free primary amines on the solid support. A positive test (blue/purple color) indicates incomplete coupling, and a second coupling step may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield Insufficiently reactive coupling reagent. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[1]
Steric hindrance. Increase the excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). Prolong the coupling time (e.g., 2-4 hours or overnight). Consider performing a double coupling.
Peptide aggregation. Use a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO).[4] Incorporate a chaotropic salt like LiCl into the solvent.
Suboptimal solvent. Ensure the solvent effectively swells the resin and solvates the peptide chain. DMF is a good starting point, but NMP or DMA can be superior for difficult sequences.[4]
Presence of Deletion Sequences Incomplete coupling in the previous cycle. Optimize the coupling conditions as described above. Perform a capping step with acetic anhydride after the coupling to block any unreacted amines.
Epimerization/Racemization Over-activation or prolonged reaction time with a strong base. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5] Minimize the pre-activation time.
Inappropriate coupling reagent/additive. Use a coupling reagent known for low racemization, such as PyAOP or PyBOP.[2][3] Ensure the use of an additive like HOAt or OxymaPure.[1]
Poor Solubility of the Amino Acid The inherent properties of the protected amino acid. Dissolve the amino acid in a minimal amount of DMF or NMP before adding it to the reaction vessel. Gentle warming or sonication can aid dissolution.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization PotentialKey Considerations
HATU Amidinium/Uronium SaltVery HighLow with HOAtHighly effective for hindered couplings; HOAt is incorporated.[1]
HCTU Amidinium/Uronium SaltHighLow with 6-Cl-HOBtMore cost-effective than HATU with comparable efficiency.
COMU Amidinium/Uronium SaltVery HighVery Low with OxymaPureNon-explosive byproducts; excellent for microwave-assisted synthesis.[1]
PyAOP Phosphonium SaltVery HighVery LowExcellent for N-methylated and other highly hindered residues.[2][3]
PyBOP Phosphonium SaltHighLowA well-established reagent for difficult couplings.[2][3]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLowA classic combination, but may be less effective for the most challenging couplings.
DIC/OxymaPure Carbodiimide/AdditiveModerate-HighVery LowSafer alternative to HOBt/HOAt-based methods.

Note: The relative performance can be sequence-dependent. Optimization for each specific coupling is recommended.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines the manual coupling of Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Cl-Trt for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain and repeat the treatment for an additional 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid:

  • In a separate vessel, pre-activate a solution of:
  • Fmoc-2-amino-2-(2,4-difluorophenyl)acetic acid (3-5 equivalents relative to resin loading)
  • HATU (2.9-4.9 equivalents)
  • In DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes.
  • Immediately add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.
  • Wash the resin thoroughly with DMF (5-7 times).

4. Monitoring and Capping (Optional but Recommended):

  • Perform a ninhydrin (Kaiser) test. If the test is positive (blue/purple), a second coupling is recommended.
  • To cap any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry.
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Low Coupling Yield check_reagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, COMU) start->check_reagent reagent_no Switch to a more potent reagent check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes Yes check_conditions Are reaction conditions optimized? (Equivalents, Time) reagent_no->check_conditions reagent_yes->check_conditions conditions_no Increase equivalents (3-5x) Increase reaction time (2-4h or overnight) Consider double coupling check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes check_aggregation Is peptide aggregation suspected? conditions_no->check_aggregation conditions_yes->check_aggregation aggregation_yes Use NMP or DMSO as solvent Add chaotropic salts (e.g., LiCl) check_aggregation->aggregation_yes Yes aggregation_no No check_aggregation->aggregation_no No check_racemization Is racemization a concern? aggregation_yes->check_racemization aggregation_no->check_racemization racemization_yes Use weaker base (NMM, Collidine) Minimize pre-activation time Use PyAOP/PyBOP with HOAt/OxymaPure check_racemization->racemization_yes Yes end_node Problem Resolved check_racemization->end_node No racemization_yes->end_node

Caption: Troubleshooting workflow for low coupling yields.

Caption: General pathway for peptide bond formation.

References

stability issues of 2-amino-2-(2,4-difluorophenyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for stability issues of 2-amino-2-(2,4-difluorophenyl)acetic acid in solution.

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is a fluorinated phenylglycine derivative.[1] Generally, it demonstrates good stability in solution across a wide pH range, with maximum stability expected near its isoelectric point.[1] The presence of fluorine substituents enhances its thermodynamic stability by increasing bond dissociation energies, which can reduce susceptibility to oxidative degradation.[1] However, like other amino acids, its stability can be compromised under harsh conditions such as extreme pH, high temperature, and exposure to light or oxidizing agents.

Q2: What are the key factors that influence the stability of this compound in solution?

The primary factors that can affect the stability of this compound in solution are:

  • pH: The compound's stability is pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[2][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Thermal decomposition in the solid state typically occurs above 220-250°C, suggesting that in solution, prolonged exposure to high temperatures should be avoided.[1]

  • Light (Photostability): Exposure to light, particularly UV radiation, can lead to photodegradation.[2][4] It is advisable to store solutions in light-protected containers.

  • Oxidation: The amino group can be susceptible to oxidation.[1] The presence of dissolved oxygen or oxidizing agents in the solution can promote the formation of degradation products.[2]

  • Presence of Metal Ions: Metal ions can potentially catalyze degradation reactions. Using high-purity solvents and considering the use of chelating agents may be beneficial.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways are best determined through forced degradation studies, potential chemical reactions include:[1][3]

  • Oxidation: The amino group can be oxidized, potentially converting the compound into 2-nitro-2-(2,4-difluorophenyl)acetic acid.[1]

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, especially under heat stress.[1]

  • Deamination: Removal of the amino group, which can occur under various stress conditions.[1]

  • Hydrolysis: Though less common for the core structure, hydrolysis of potential impurities or formulation excipients can affect the overall stability profile.

Q4: How should I prepare and store a stock solution to ensure its stability?

To maximize stability:

  • Solvent Selection: Use high-purity, degassed solvents (e.g., HPLC-grade water, acetonitrile, or a mixture).

  • pH Control: Prepare the solution in a buffer system that maintains a pH near the compound's isoelectric point. The compound has two pKa values: approximately 2.1 for the carboxylic acid group and 9.2 for the ammonium group.[1] A pH between 4 and 7 is a reasonable starting point for stability testing.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C).[5] For long-term storage, aliquoting the solution into single-use vials can prevent degradation from repeated freeze-thaw cycles.[2]

  • Protection from Light and Air: Always store solutions in amber vials or containers wrapped in aluminum foil to protect from light.[6] If the compound is found to be sensitive to oxidation, preparing and storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating analytical method is crucial for separating the active compound from any potential degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[3][7] A reverse-phase C18 column is typically suitable for this type of analysis.[7] The method should be validated to ensure it can accurately quantify the parent compound in the presence of its degradants.

Troubleshooting Guide for Stability Issues

ProblemPossible CauseSuggested Solution
Precipitation or Cloudiness in Solution Poor solubility at the current pH or temperature. The compound may be less soluble at its isoelectric point.Adjust the pH of the solution; solubility should increase at pH values further from the isoelectric point. Consider using a co-solvent like acetonitrile or methanol if compatible with your experiment. Gently warm the solution and sonicate to aid dissolution.
Gradual Loss of Potency in HPLC Analysis Chemical degradation due to improper storage conditions (pH, temperature, light, or oxygen exposure).Conduct a forced degradation study to understand the compound's liabilities.[2][6] Optimize storage by adjusting pH with a buffer, storing at a lower temperature (2-8°C or -20°C), and protecting from light and oxygen.[6]
Appearance of New Peaks in Chromatogram Formation of degradation products.Identify the stress condition (e.g., heat, light, acid, base, oxidant) causing the degradation.[3] Use the stability-indicating HPLC method to track the formation of these impurities and adjust formulation or storage conditions to minimize them.
Inconsistent Results Between Experiments Instability of the compound in the experimental medium or during the experimental procedure. Repeated freeze-thaw cycles of the stock solution.Prepare fresh solutions for each experiment from a solid-state sample stored under appropriate conditions (cool, dry, dark place).[5] Aliquot stock solutions to avoid freeze-thaw degradation.[2] Evaluate the stability of the compound in your specific assay buffer.

Summary of Quantitative Data

The following tables represent typical data obtained from forced degradation studies. These studies are essential for understanding the intrinsic stability of the compound.[4]

Table 1: Illustrative Summary of Forced Degradation Study Results

Stress ConditionReagent/SettingTimeTemperature% Degradation (Illustrative)Major Degradants Observed
Acid Hydrolysis 0.1 M HCl24 hours60°C8%Peak 1 (early eluting)
Base Hydrolysis 0.1 M NaOH8 hours25°C15%Peak 2, Peak 3
Oxidation 3% H₂O₂8 hours25°C12%Peak 4
Thermal Neutral Solution48 hours80°C5%Minor peaks
Photolytic ICH Q1B light exposure24 hours25°C10%Peak 5

Table 2: Illustrative pH-Rate Profile Data

pHBuffer SystemTemperatureApparent Rate Constant (k_obs) (s⁻¹) (Illustrative)
2.0Phosphate50°C1.5 x 10⁻⁶
4.5Citrate50°C0.8 x 10⁻⁷
7.0Phosphate50°C1.2 x 10⁻⁷
9.0Borate50°C4.5 x 10⁻⁶
12.0Phosphate50°C9.1 x 10⁻⁶

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound under various stress conditions, which is fundamental to developing a stability-indicating method.[2][3]

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Class A volumetric flasks

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours.[6]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep at room temperature (25°C). Withdraw samples at 1, 4, and 8 hours.[6]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.[6]

  • Thermal Degradation: Heat 5 mL of the stock solution at 80°C. Withdraw samples at 24 and 48 hours.[6]

  • Photodegradation: Expose 5 mL of the stock solution to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in foil and kept in the same chamber.

  • Sample Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all stressed samples and an unstressed control to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the stability-indicating HPLC method (Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantitatively analyze the compound and separate it from all potential degradation products.[7]

Instrumentation & Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 220 nm or as determined by UV scan.[6]

  • Injection Volume: 10 µL.[6]

Visualizations

Caption: Logical workflow for troubleshooting stability issues.

Caption: Experimental workflow for a forced degradation study.

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Preventing Racemization of 2-amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the racemization of 2-amino-2-(2,4-difluorophenyl)acetic acid during experimental procedures.

Section 1: Frequently Asked Questions (FAQs) - Understanding Racemization

Q1: What is racemization and why is it a significant concern for this compound?

A1: Racemization is the process that converts a single, chirally pure enantiomer (e.g., the L- or D-form) of a compound into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For drug development and biological research, the specific three-dimensional structure of a molecule is often critical for its activity. The biological activity of a drug can be significantly reduced or altered if it racemizes, as one enantiomer may be highly active while the other is inactive or even exhibits undesirable side effects.[1] this compound, an analog of phenylglycine, is particularly susceptible to racemization because its aromatic side chain can stabilize the intermediate that facilitates this process.[1][2]

Q2: What is the fundamental mechanism driving the racemization of this amino acid?

A2: The primary mechanism of racemization for α-amino acids involves the removal of the proton from the alpha-carbon (the carbon atom to which the amino and carboxyl groups are attached). This abstraction, typically facilitated by a base, results in the formation of a planar carbanion intermediate.[3] Once this flat intermediate is formed, the proton can be re-added from either face with equal probability, leading to the formation of both the original enantiomer and its mirror image.[3] The electron-withdrawing nature of the 2,4-difluorophenyl ring helps to stabilize this planar carbanion, thereby increasing the likelihood of racemization compared to amino acids with simple alkyl side chains.[2]

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Q3: What are the primary experimental factors that can induce or accelerate racemization?

A3: Several factors can significantly increase the rate of racemization:

  • Presence of Base: Bases are the most common culprits. The strength and steric hindrance of the base are critical; strong, non-hindered bases like DBU or piperidine can cause rapid racemization, whereas sterically hindered bases like 2,4,6-collidine (TMP) are less likely to do so.[4][5]

  • High Temperatures: Elevated temperatures provide the necessary energy to overcome the activation barrier for proton abstraction, accelerating racemization.[6]

  • Acidic Conditions: While less common for free amino acids, strong acidic conditions, particularly in the presence of aldehydes or ketones, can also promote racemization through imine formation.[7][8]

  • Peptide Coupling Reagents: During peptide synthesis, the activation of the carboxylic acid group can form a highly reactive intermediate, such as an oxazolone, which is prone to racemization.[2][5] The choice of coupling reagent and the use of additives are crucial for suppression.[2][9]

Section 2: Troubleshooting Guides for Common Issues

Q4: I am observing significant racemization during a peptide coupling step. What are the likely causes and how can I fix it?

A4: Racemization during peptide coupling is a frequent issue, especially with sensitive residues like phenylglycine analogs.[4] Follow this troubleshooting workflow to identify and resolve the problem.

TroubleshootingWorkflow start Problem: Racemization Detected in Peptide Coupling check_base 1. Analyze Base Used start->check_base check_reagent 2. Evaluate Coupling Reagent and Additives start->check_reagent check_temp 3. Check Reaction Temperature start->check_temp base_issue Cause: Strong or Sterically Unhindered Base (e.g., DIEA, DBU, Piperidine) check_base->base_issue Is base strong/unhindered? base_solution Solution: Switch to a sterically hindered base like 2,4,6-collidine (TMP) or 2,6-dimethylpyridine (DMP). base_issue->base_solution reagent_issue Cause: Highly reactive intermediate (e.g., from EDC/DCC alone) without a suppressing agent. check_reagent->reagent_issue Are additives missing? reagent_solution Solution: Always include an additive like HOBt or HOAt. Consider using coupling reagents known for low racemization, such as COMU or DEPBT. reagent_issue->reagent_solution temp_issue Cause: Elevated reaction temperature. check_temp->temp_issue Is temperature high? temp_solution Solution: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) and monitor for completion. temp_issue->temp_solution

Caption: Troubleshooting workflow for racemization during peptide coupling.

Q5: My stock solution of enantiopure this compound shows decreasing optical purity over time. What storage conditions are recommended?

A5: The stability of your compound in solution depends heavily on pH, temperature, and solvent. To ensure long-term stability, consider the following:

  • pH Control: The compound has pKa values of approximately 2.1 (carboxylic acid) and 9.2 (ammonium group).[10] At neutral pH (~7), the zwitterionic form dominates, which is generally more stable. Avoid strongly acidic or basic conditions in your storage buffer.

  • Temperature: Store solutions at low temperatures (e.g., 4°C for short-term or -20°C to -80°C for long-term storage) to minimize the rate of any potential degradation or racemization.

  • Solvent: Use high-purity, neutral, aprotic solvents if possible. If aqueous solutions are necessary, use buffered systems to maintain a stable pH.

  • Solid State Storage: For maximum stability, store the compound as a dry, solid powder in a cool, dark, and dry place.

Q6: I suspect racemization is occurring during my aqueous workup or purification steps. What should I be aware of?

A6: Workup and purification procedures can inadvertently expose your compound to conditions that promote racemization.

  • Avoid Strong Bases/Acids: During extractions, avoid using strong bases (like NaOH > pH 10) or strong acids (pH < 1) for extended periods. If their use is unavoidable, keep the exposure time minimal and the temperature low (e.g., on an ice bath).

  • Chromatography: Be mindful of the pH of your mobile phase during HPLC or other forms of chromatography. Prolonged exposure to non-neutral pH on the column can contribute to on-column racemization.

  • Evaporation: When removing solvents, avoid excessive heat. Use a rotary evaporator at the lowest practical temperature. The compound is thermally stable as a solid up to ~220°C, but in solution with impurities, degradation can occur at much lower temperatures.[10]

Section 3: Experimental Protocols & Data

Q7: How can I accurately determine the enantiomeric purity of my this compound sample?

A7: The most reliable method is through chiral HPLC analysis after derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or FDAA). This process creates diastereomers that can be separated on a standard C18 reversed-phase column.[11][12]

Protocol: Enantiomeric Purity Analysis using Marfey's Reagent

  • Sample Preparation:

    • Accurately weigh ~1 mg of your amino acid sample and dissolve it in 200 µL of 0.1 M HCl.

  • Derivatization:

    • To your sample solution, add 400 µL of a 20 mM solution of Marfey's reagent in acetone.

    • Add 100 µL of 0.5 M triethylamine (TEA) to initiate the reaction. The pH should become basic (pH 8-9).[13]

    • Vortex the mixture and incubate at 40-50°C for 1-2 hours in the dark. Reaction times can vary, with some amino acids requiring longer for complete derivatization.[13]

  • Quenching:

    • After incubation, quench the reaction by adding 100 µL of 1 M HCl to acidify the mixture.

  • HPLC-UV Analysis:

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject 10-20 µL onto a C18 reversed-phase HPLC column (e.g., ODS-Hypersil).

    • Use a gradient elution system. A common mobile phase system is a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate at pH 6.5 or triethylammonium phosphate at pH 3.0).[11][13]

    • Monitor the elution at a wavelength of 340 nm.

  • Quantification:

    • The L-D and L-L diastereomers will elute at different retention times.

    • Calculate the enantiomeric excess (% ee) by integrating the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Q8: What are the best practices for minimizing racemization during peptide synthesis with this amino acid?

A8: Since direct racemization data for this compound is scarce, we can use data from its close analog, phenylglycine (Phg), to establish best practices.[4] The key is the careful selection of the coupling reagent, base, and additives.

Table 1: Influence of Coupling Conditions on Racemization of Phenylglycine Analogs

Coupling Reagent Base Additive Racemization Potential Recommendation
HATU DIEA None High Avoid this combination.
HBTU DIEA None High Avoid this combination.
EDC / DCC None None High Never use without an additive.[2]
EDC / DCC DIEA / NMM HOBt / HOAt Low Good general-purpose choice. [2][9]
COMU TMP / DMP None Very Low Highly recommended. [4]

| DEPBT | TMP / DMP | None | Very Low | Highly recommended. [4] |

Data adapted from studies on Phenylglycine (Phg), a structural analog.[2][4] DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Collidine; DMP: 2,6-Dimethylpyridine.

References

Technical Support Center: Scaling Up 2-amino-2-(2,4-difluorophenyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 2-amino-2-(2,4-difluorophenyl)acetic acid.

Troubleshooting Guide

Scaling up the synthesis of this compound from the laboratory to pilot plant or industrial scale can introduce a unique set of challenges. This guide addresses common issues encountered during production.

Issue IDProblemPotential CausesRecommended Actions
SYN-01 Low or Inconsistent Yields - Incomplete reaction: Insufficient reaction time, suboptimal temperature, or poor mixing. - Side reactions: Formation of by-products due to localized overheating or incorrect stoichiometry. - Catalyst deactivation: Poisoning or degradation of the catalyst (e.g., Palladium on carbon) during hydrogenation. - Loss of product during workup: Suboptimal extraction or crystallization conditions.- Reaction Optimization: Systematically vary reaction time, temperature, and agitation speed to determine optimal parameters.[1] - Stoichiometry Control: Ensure precise addition of reagents. For the initial condensation, maintain a slight excess of the amine source. - Catalyst Management: Use fresh, high-quality catalyst. Consider catalyst protection strategies or alternative catalyst systems if deactivation is suspected. - Workup Efficiency: Optimize pH and solvent volumes for extraction and crystallization to maximize product recovery.
PUR-01 High Impurity Profile - Incomplete conversion of starting materials: Unreacted 2,4-difluorobenzaldehyde or intermediate nitrile. - Formation of over-reduction products: Reduction of the carboxylic acid group during hydrogenation. - By-products from side reactions: Dimerization or polymerization of intermediates. - Residual solvents: Inefficient drying of the final product.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor reaction completion and impurity formation. - Hydrogenation Control: Carefully control hydrogen pressure, temperature, and reaction time to prevent over-reduction. - Purification Strategy: Develop a robust purification protocol, which may include recrystallization from different solvent systems or chromatography. - Drying Process: Implement an efficient drying method (e.g., vacuum oven at controlled temperature) and validate for solvent removal.
CRY-01 Poor Crystal Quality or Difficulty in Isolation - Supersaturation issues: Too rapid cooling or addition of anti-solvent leading to fine particles or oiling out. - Presence of impurities: Impurities can inhibit crystal growth or alter crystal habit. - Incorrect pH for precipitation: The isoelectric point of the amino acid is crucial for efficient precipitation.- Controlled Crystallization: Implement a gradual cooling profile and control the rate of anti-solvent addition. Seeding with pre-existing crystals can promote the growth of larger, more easily filterable crystals. - Purity Before Crystallization: Ensure the solution is of high purity before initiating crystallization. A pre-purification step might be necessary. - pH Adjustment: Carefully adjust the pH to the isoelectric point of this compound to maximize precipitation.
RAC-01 Difficulty in Chiral Resolution - Inappropriate resolving agent: The chosen chiral resolving agent may not form diastereomeric salts with sufficient solubility differences. - Suboptimal crystallization conditions: Incorrect solvent system, temperature, or concentration for diastereomeric salt crystallization. - Racemization: The product may racemize under certain pH or temperature conditions.- Screening of Resolving Agents: Experiment with a variety of chiral resolving agents to find one that provides efficient separation. - Optimization of Resolution: Systematically optimize the solvent system, temperature profile, and stoichiometry for the diastereomeric salt crystallization. - Stability Studies: Investigate the stability of the enantiomers under the conditions used for resolution and subsequent workup to prevent racemization.

Frequently Asked Questions (FAQs)

Synthesis & Process

  • Q1: What is a common synthetic route for the large-scale production of this compound? A common and industrially viable route is a multi-step synthesis starting from 2,4-difluorobenzaldehyde. This typically involves the formation of an intermediate aminonitrile via the Strecker synthesis, followed by hydrolysis to the final amino acid.[2]

  • Q2: What are the critical process parameters to monitor during the synthesis? Key parameters to monitor and control include temperature, pressure (especially during hydrogenation), pH, reaction time, and agitation speed. In-process controls using techniques like HPLC are crucial for tracking the reaction progress and the formation of impurities.[1]

  • Q3: How can I minimize the formation of by-products? Precise control over reaction conditions is paramount. Maintaining the optimal temperature to avoid side reactions, ensuring correct stoichiometry of reactants, and using high-purity starting materials are essential. For the hydrogenation step, careful selection of catalyst and control of hydrogen pressure and temperature can prevent over-reduction.

Purification & Quality Control

  • Q4: What is a suitable method for the purification of the final product on a large scale? Crystallization is the most common method for the purification of this compound on a large scale. The choice of solvent system is critical and may require optimization. A common approach is to precipitate the amino acid from an aqueous solution by adjusting the pH to its isoelectric point.

  • Q5: How can I determine the purity of my final product? High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of this compound. It can be used to quantify the main component and detect any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.[3][4]

  • Q6: What are the common impurities to look for? Common impurities may include unreacted starting materials (e.g., 2,4-difluorobenzaldehyde), intermediates (e.g., the corresponding aminonitrile), and by-products from side reactions such as over-reduction products or dimers. A thorough characterization of the impurity profile is necessary for process optimization and quality control.

Chiral Resolution

  • Q7: How can the racemic mixture of this compound be resolved to obtain a single enantiomer? Diastereomeric salt crystallization is a widely used method for chiral resolution on an industrial scale. This involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[5]

Experimental Protocols

General Protocol for Strecker Synthesis of 2-amino-2-(2,4-difluorophenyl)acetonitrile (Intermediate)

This protocol outlines a general procedure for the synthesis of the aminonitrile intermediate. Note: This is a representative protocol and requires optimization for specific scales and equipment.

  • Reaction Setup: In a suitable reactor, charge 2,4-difluorobenzaldehyde and a suitable solvent (e.g., methanol or a mixture of water and an organic solvent).

  • Ammonium Cyanide Formation (in situ): Add a solution of an ammonium salt (e.g., ammonium chloride) followed by the slow addition of a cyanide source (e.g., sodium cyanide or potassium cyanide) while maintaining a low temperature (typically 0-10 °C).

  • Reaction: Stir the mixture at a controlled temperature until the reaction is deemed complete by in-process monitoring (e.g., HPLC).

  • Workup: The product, 2-amino-2-(2,4-difluorophenyl)acetonitrile, can be extracted with a suitable organic solvent. The organic layers are then combined, washed, and the solvent is removed under reduced pressure.

General Protocol for Hydrolysis of 2-amino-2-(2,4-difluorophenyl)acetonitrile

This protocol outlines the hydrolysis of the aminonitrile to the final amino acid. Note: This is a representative protocol and requires optimization.

  • Reaction Setup: Charge the 2-amino-2-(2,4-difluorophenyl)acetonitrile intermediate into a reactor containing a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Hydrolysis: Heat the reaction mixture to a specified temperature and maintain it for a set duration until the hydrolysis is complete, as confirmed by in-process analysis.

  • Isolation:

    • Acidic Hydrolysis: After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid, causing it to precipitate.

    • Basic Hydrolysis: The reaction mixture is first acidified and then the pH is adjusted to the isoelectric point for precipitation.

  • Purification: The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., cold water or an organic solvent), and dried under vacuum to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (IPC: HPLC, TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Improve Mixing incomplete->optimize_conditions Yes check_impurities Analyze for Impurities (HPLC, MS) incomplete->check_impurities No optimize_conditions->check_reaction side_reactions Side Reactions Identified check_impurities->side_reactions adjust_stoichiometry Adjust Stoichiometry & Temperature Profile side_reactions->adjust_stoichiometry Yes check_catalyst Evaluate Catalyst Activity side_reactions->check_catalyst No adjust_stoichiometry->check_reaction catalyst_deactivated Catalyst Deactivated check_catalyst->catalyst_deactivated replace_catalyst Use Fresh Catalyst /Optimize Loading catalyst_deactivated->replace_catalyst Yes check_workup Review Workup Procedure catalyst_deactivated->check_workup No replace_catalyst->check_reaction workup_loss Product Loss in Workup check_workup->workup_loss optimize_workup Optimize Extraction/Crystallization: - Adjust pH - Change Solvents workup_loss->optimize_workup Yes end Yield Improved workup_loss->end No optimize_workup->check_reaction

Caption: Troubleshooting workflow for addressing low product yield.

Synthesis_Pathway A 2,4-Difluorobenzaldehyde B Strecker Reaction (+ NH3, HCN) A->B C 2-Amino-2-(2,4-difluorophenyl)acetonitrile B->C D Hydrolysis (Acid or Base) C->D E Racemic this compound D->E F Chiral Resolution (Diastereomeric Salt Crystallization) E->F G Enantiomerically Pure This compound F->G

References

Technical Support Center: Analytical Method Development for 2-Amino-2-(2,4-difluorophenyl)acetic Acid and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 2-amino-2-(2,4-difluorophenyl)acetic acid and its impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities by High-Performance Liquid Chromatography (HPLC).

HPLC System and Peak Performance Issues
IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Unexpectedly Small Peaks 1. Detector lamp is off. 2. No sample injected or sample is degraded. 3. Incorrect mobile phase composition.1. Turn on the detector lamp. 2. Verify autosampler operation and ensure the sample is fresh and correctly prepared. 3. Check the mobile phase composition and ensure all components are miscible and properly degassed.
Peak Tailing 1. Interaction with active silanols on the column. 2. Insufficient buffer capacity or incorrect mobile phase pH. 3. Column overload.1. Use a high-purity silica-based column or add a basic mobile phase additive like triethylamine (TEA).[1] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state and increase the buffer concentration.[1][2] 3. Reduce the sample concentration or injection volume.[1]
Peak Fronting 1. Column overload. 2. Sample solvent is stronger than the mobile phase.1. Dilute the sample or inject a smaller volume.[1] 2. Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks 1. Column void or contamination at the column inlet. 2. Sample solvent effect. 3. Co-elution of an impurity.1. Replace the column; use a guard column to protect the analytical column.[3] 2. Dissolve the sample in the mobile phase. 3. Adjust mobile phase composition or gradient to improve resolution.
Baseline Drift 1. Temperature fluctuations in the column or detector. 2. Mobile phase composition is changing. 3. Column bleed.1. Use a column oven and ensure a stable lab environment. 2. Ensure proper mobile phase mixing and degassing.[2] 3. Use a column with low bleed characteristics and operate within the recommended pH and temperature ranges.
Baseline Noise (Regular) 1. Air bubbles in the pump or detector. 2. Pump seal failure.1. Degas the mobile phase and prime the pump. 2. Replace the pump seals.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Changes in flow rate.1. Prepare mobile phase accurately and consistently.[2] 2. Use a column oven.[1] 3. Check the pump for leaks and ensure it is functioning correctly.[1]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common impurities associated with this compound?

A1: While specific impurities depend on the synthetic route, common impurities for amino acids can include starting materials, intermediates, by-products of the synthesis, and degradation products. For this compound, potential impurities could include:

  • 2-(2,4-Difluorophenyl)acetic acid : A potential precursor or related substance.[4][5]

  • Dimer or Diketopiperazine : Formed through intermolecular condensation.

  • Enantiomeric impurity : The opposite enantiomer (D- or L-form) if the synthesis is not stereospecific.

  • Process-related impurities : Reagents, catalysts, and solvents used in the synthesis.

Q2: What is the importance of chiral separation for this compound?

A2: this compound has a stereogenic center, meaning it exists as two enantiomers (R and S forms).[6] These enantiomers can have different pharmacological and toxicological properties. Therefore, it is critical to control the enantiomeric purity of the desired isomer, making chiral separation a crucial part of the analytical method development.[6][7][8]

Method Development

Q3: What type of HPLC column is suitable for analyzing impurities of this compound?

A3: A reversed-phase C18 column is a good starting point for analyzing the impurities. The choice of a specific C18 column will depend on the polarity of the impurities. A high-purity silica-based C18 column is often preferred to minimize peak tailing for the polar amino acid.

Q4: How can I achieve chiral separation of the enantiomers?

A4: There are two primary approaches for the chiral separation of amino acids by HPLC:

  • Direct Separation using a Chiral Stationary Phase (CSP) : This involves using a column with a chiral selector immobilized on the stationary phase. For amino acids, zwitterionic CSPs like CHIRALPAK ZWIX or anion-exchange CSPs like CHIRALPAK QN-AX can be effective.[8][9]

  • Indirect Separation via Derivatization : This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers.[10] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[10] Common derivatizing agents for amino acids include Marfey's reagent (L-FDAA), o-phthaldialdehyde (OPA) with a chiral thiol, or 9-fluorenylmethyl chloroformate (FMOC).[10][11][12][13][14]

Q5: What are typical mobile phase conditions for the analysis?

A5:

  • For Reversed-Phase HPLC (Impurity Analysis) : A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid/ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the amino acid.

  • For Chiral HPLC on a CSP : The mobile phase will depend on the specific CSP. For example, with zwitterionic CSPs, a mixture of methanol, acetonitrile, and water with additives like formic acid and diethylamine may be used.[8]

  • For Derivatized Amino Acids on a C18 column : A gradient of water with an acid modifier (e.g., 0.1% trifluoroacetic acid) and acetonitrile with the same modifier is a common starting point.[10]

Experimental Protocols

Protocol 1: Impurity Profiling by Reversed-Phase HPLC

This protocol provides a starting point for developing an impurity profiling method.

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: Chiral Purity by HPLC after Derivatization with Marfey's Reagent

This protocol outlines a method for determining the enantiomeric purity of this compound.

Derivatization Procedure:

  • Sample Preparation : Prepare a solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0) at a concentration of approximately 1 mg/mL.[10]

  • Derivatization Reaction : To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.[10]

  • Incubation : Heat the mixture at 40 °C for 1 hour.

  • Reaction Quenching : Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[10]

  • Sample Dilution : Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.[10]

HPLC Conditions:

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[10]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)[10]
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[10]
Gradient 30% to 70% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 340 nm
Injection Volume 20 µL

Analytical Method Development Workflow

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Initial Screening (Column, Mobile Phase) B->C D Method Optimization (Gradient, pH, Temp.) C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I LOD / LOQ H->I J Write Standard Operating Procedure (SOP) I->J K Train Analysts J->K L Routine Analysis K->L

Caption: A generalized workflow for analytical method development, validation, and implementation.

References

Technical Support Center: Handling Hygroscopic 2-amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the handling and use of hygroscopic 2-amino-2-(2,4-difluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound is a synthetic amino acid derivative. Its hygroscopicity, the tendency to absorb moisture from the atmosphere, is attributed to the presence of polar functional groups (the amino and carboxylic acid groups) that can form hydrogen bonds with water molecules.

Q2: What are the primary consequences of improper handling of this hygroscopic compound?

Improper handling can lead to a range of issues that can compromise experimental results and product quality. These include:

  • Inaccurate Weighing: Absorption of water will lead to artificially inflated mass measurements, resulting in incorrect concentrations of solutions.[1]

  • Chemical Degradation: The presence of moisture can promote degradation pathways such as hydrolysis or facilitate reactions with other atmospheric components.[2][3]

  • Altered Physical Properties: Moisture absorption can cause the crystalline powder to become sticky, clump, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense.[2]

  • Reduced Purity and Potency: Degradation and the presence of water will lower the overall purity and potency of the active pharmaceutical ingredient (API).

  • Inconsistent Experimental Results: The variability in moisture content between different aliquots or experiments can lead to poor reproducibility of results.

Q3: What are the ideal storage conditions for this compound?

To minimize moisture absorption, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] Recommended storage temperatures are typically in the range of 2-8°C.[5] The storage area should be dry and dark. For long-term storage, placing the sealed container inside a desiccator containing a suitable desiccant is highly recommended.[1]

Q4: How can I accurately weigh this hygroscopic compound?

Accurate weighing requires minimizing exposure to atmospheric moisture. The ideal method is to handle and weigh the compound inside a glove box with a controlled low-humidity atmosphere.[6] If a glove box is not available, the following steps can be taken:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Work quickly to minimize the time the compound is exposed to the air.

  • Use a weighing bottle with a ground-glass stopper. Tare the closed bottle, add the compound, close the bottle, and then take the final weight.

  • Alternatively, the entire bottle can be used to prepare a stock solution of a known concentration, which can then be aliquoted.[1]

Q5: What are the signs that my sample of this compound has absorbed too much moisture?

Visual inspection can often reveal moisture uptake. Signs include a change in the appearance of the powder from a free-flowing solid to a clumpy, caked, or sticky material. In severe cases, the solid may appear wet or have completely deliquesced into a liquid.

Troubleshooting Guides

Issue 1: Inconsistent results in reactions or assays.
Possible Cause Troubleshooting Step Expected Outcome
Inaccurate concentration due to weighing errors from moisture absorption.1. Determine the water content of your solid sample using Karl Fischer titration. 2. Adjust the mass of the compound used in your calculations to account for the water content. 3. For future experiments, handle and weigh the compound in a controlled low-humidity environment (e.g., a glove box).Consistent and reproducible experimental results.
Degradation of the compound due to moisture.1. Analyze the purity of your sample using a suitable analytical method such as HPLC or NMR. 2. Compare the purity profile to a reference standard or a new batch of the compound. 3. If degradation is confirmed, discard the old batch and purchase a new one. Ensure proper storage of the new batch.Reactions and assays will proceed as expected with a pure, non-degraded starting material.
Issue 2: The compound is difficult to handle and appears clumpy or sticky.
Possible Cause Troubleshooting Step Expected Outcome
The compound has absorbed a significant amount of atmospheric moisture.1. Dry the material under vacuum at a gentle temperature. Caution: Ensure the temperature is not high enough to cause thermal degradation. 2. After drying, immediately transfer the compound to a desiccator for storage. 3. For future use, only remove the amount of material needed for the experiment and promptly reseal the main container.The compound should return to a more free-flowing powder, making it easier to handle.
Improper storage conditions.1. Review your current storage protocol. Ensure the container is always tightly sealed. 2. Store the container inside a desiccator with a fresh desiccant. 3. Consider backfilling the container with an inert gas like nitrogen or argon before sealing.The compound will be protected from further moisture absorption, preserving its physical properties.

Quantitative Data on Moisture Effects

The following table summarizes the potential impact of moisture on the properties of this compound. The data is illustrative and based on the typical behavior of hygroscopic pharmaceutical solids.

Parameter Ideal Conditions (<1% Water Content) Moderate Exposure (1-5% Water Content) High Exposure (>5% Water Content)
Appearance Fine, white, free-flowing crystalline powderClumping and caking of the powderSticky solid, partial or complete deliquescence
Purity (by HPLC) >99%95-99%<95% with visible degradation peaks
Weighing Accuracy HighModerate (potential for 1-5% error)Low (significant and variable error)
Reaction Yield Expected theoretical yieldReduced yield, potential for side productsSignificantly reduced yield, multiple byproducts

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the steps for determining the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent

  • Anhydrous methanol or appropriate solvent

  • Gastight syringe

  • Sample of this compound

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the reagent is fresh.

  • Standardization: If using a volumetric titrator, standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh approximately 50-100 mg of the this compound sample.

  • Titration: Quickly transfer the weighed sample to the titration vessel.

  • Analysis: Start the titration. The instrument will automatically determine the amount of water in the sample.

  • Calculation: The instrument software will calculate the percentage of water content in the sample.

Protocol 2: Standard Operating Procedure for Handling and Dispensing

This protocol provides a standardized workflow for handling the hygroscopic compound to minimize moisture exposure.

Environment:

  • All handling of the solid compound should be performed inside a glove box with a relative humidity of less than 20%.

  • If a glove box is unavailable, work in a fume hood with good airflow and have all necessary equipment ready to minimize exposure time.

Procedure:

  • Temperature Equilibration: Before opening, allow the sealed container of this compound to warm to ambient temperature for at least 1-2 hours to prevent condensation.

  • Inert Atmosphere: If possible, briefly purge the container with a gentle stream of dry nitrogen or argon before opening.

  • Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of the compound to a pre-tared, sealable weighing vessel.

  • Sealing: Immediately and tightly reseal the main container. If possible, backfill with an inert gas before sealing.

  • Storage: Return the main container to the desiccator for storage at the recommended temperature.

  • Sample Use: The weighed sample should be used immediately. If it needs to be stored temporarily, keep it in the sealed weighing vessel inside a desiccator.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Inconsistent Results, Clumping) check_visual Visually Inspect Compound start->check_visual is_clumpy Clumpy or Sticky? check_visual->is_clumpy check_storage Review Storage Conditions is_clumpy->check_storage Yes analyze_purity Analyze Purity (HPLC/NMR) is_clumpy->analyze_purity No improve_storage Improve Storage: - Tightly Seal Container - Use Desiccator - Inert Atmosphere check_storage->improve_storage dry_compound Dry Compound Under Vacuum improve_storage->dry_compound re_evaluate Re-evaluate Performance dry_compound->re_evaluate is_degraded Degradation Observed? analyze_purity->is_degraded discard_batch Discard Batch and Procure New Material is_degraded->discard_batch Yes determine_water Determine Water Content (Karl Fischer Titration) is_degraded->determine_water No discard_batch->re_evaluate adjust_mass Adjust Mass for Water Content in Future Experiments determine_water->adjust_mass adjust_mass->re_evaluate

Caption: Troubleshooting workflow for handling issues with hygroscopic compounds.

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling (Low Humidity Environment) cluster_post Post-Handling start Start equilibrate Equilibrate Container to Room Temperature start->equilibrate open_container Open Container equilibrate->open_container weigh_sample Quickly Weigh Sample open_container->weigh_sample reseal Reseal Main Container weigh_sample->reseal use_sample Use Sample Immediately weigh_sample->use_sample store Return to Desiccator reseal->store end End store->end use_sample->end

Caption: Recommended experimental workflow for handling the hygroscopic compound.

References

optimizing reaction conditions for 2-amino-2-(2,4-difluorophenyl)acetic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-amino-2-(2,4-difluorophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: Which are the most common derivatization reagents for this compound for HPLC analysis?

A1: Common derivatization reagents for amino acids, including this compound, are o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Phenyl isothiocyanate (PITC), 2,4-Dinitrofluorobenzene (DNFB), and 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). For chiral analysis, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide or L-FDAA) is widely used to form diastereomers that can be separated on a standard achiral HPLC column.[1][2][3]

Q2: How does the presence of two fluorine atoms on the phenyl ring affect the derivatization reaction?

A2: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This can increase the acidity of the carboxylic acid group and decrease the basicity of the amino group. The reduced basicity of the amino group might slow down the derivatization reaction, potentially requiring optimization of reaction conditions such as pH, temperature, or reaction time to ensure complete derivatization.

Q3: What are the optimal pH conditions for derivatization with FMOC-Cl?

A3: For FMOC-Cl derivatization of amino acids, alkaline conditions are required. A pH in the range of 9 to 11.4 is generally recommended.[4] Using a borate or carbonate buffer is common to maintain the desired pH throughout the reaction.[5]

Q4: My OPA-derivatized this compound shows a low fluorescence response. What could be the cause?

A4: A low fluorescence response with OPA derivatization can be due to several factors. The derivatives of some amino acids with OPA are known to be unstable and can decay over time.[6] It is also crucial to ensure the reaction time is optimized, as prolonged reaction times can lead to derivative degradation.[6] For some amino acids, the response with OPA can be inherently low.[6]

Q5: I am observing multiple peaks for my FMOC-derivatized standard. What is the likely cause?

A5: The appearance of multiple peaks for a single amino acid standard derivatized with FMOC-Cl can be due to the formation of byproducts or incomplete reaction. The hydrolysis of FMOC-Cl to FMOC-OH can cause an interfering peak.[3] Additionally, for amino acids with other reactive groups, double-labeling can occur. However, for this compound, the most likely causes are incomplete derivatization or the presence of the FMOC-OH byproduct. To minimize this, ensure anhydrous conditions where possible and optimize the reagent concentration and reaction time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no derivatization product detected Suboptimal pH: The pH of the reaction mixture is critical. For many common derivatizing reagents like FMOC-Cl, an alkaline pH is necessary for the reaction to proceed efficiently.[4]Verify the pH of your reaction buffer. For FMOC-Cl, a pH between 9 and 11.4 is recommended.[4] For Marfey's reagent, a pH of around 9.0 is often used.[7]
Reagent degradation: Derivatization reagents can be sensitive to moisture and light.Use fresh reagents and store them under the recommended conditions (e.g., desiccated, protected from light).
Insufficient reagent: An inadequate amount of derivatizing reagent can lead to incomplete reaction.Increase the molar excess of the derivatizing reagent to the amino acid.
Reduced reactivity of the amino group: The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the amino group, slowing the reaction.Increase the reaction temperature or extend the reaction time. Monitor the reaction progress to determine the optimal conditions.
Inconsistent peak areas in replicate injections Derivative instability: Some derivatives, particularly those formed with OPA, can be unstable.[6]Analyze the samples immediately after derivatization. If using an autosampler, ensure it is cooled to maintain sample integrity. Consider using a more stable derivatizing reagent if the issue persists.
Incomplete reaction: If the reaction is not driven to completion, small variations in conditions can lead to significant differences in yield.Re-optimize reaction conditions (pH, temperature, time, reagent concentration) to ensure the reaction goes to completion.
Adsorption to surfaces: Some derivatives can adsorb to glass or plastic surfaces, leading to sample loss.[4]Silanize glassware to prevent adsorption. Use polypropylene vials if adsorption to glass is suspected.
Extra peaks in the chromatogram Excess reagent or byproducts: The derivatizing reagent itself or its hydrolysis products can be chromatographically active.[3]Optimize the amount of derivatizing reagent to minimize excess. Introduce a quenching step to react with the excess reagent. For example, an acid can be added to stop the FMOC-Cl reaction.[5]
Side reactions: The derivatizing reagent may react with other components in the sample matrix.Clean up the sample using solid-phase extraction (SPE) prior to derivatization.
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the derivative, leading to poor peak shape.Adjust the mobile phase pH to be at least 2 units away from the pKa of the derivatized analyte.
Column overload: Injecting too much sample can lead to peak distortion.Dilute the sample and reinject.
Column contamination: Buildup of contaminants on the column can affect peak shape.Use a guard column and/or implement a sample cleanup procedure. Flush the column with a strong solvent.
Poor separation of diastereomers (for chiral analysis with Marfey's reagent) Suboptimal HPLC conditions: The mobile phase composition and gradient are critical for resolving diastereomers.Optimize the mobile phase gradient, flow rate, and column temperature. A C18 column is commonly used for separating Marfey's adducts.[7]
Incomplete derivatization: If the derivatization is not complete for both enantiomers, it can affect the accuracy of the chiral purity determination.Ensure complete derivatization by optimizing the reaction conditions.

Experimental Protocols

Protocol 1: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for HPLC-UV/Fluorescence Detection

Materials:

  • This compound standard

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (15 mM in acetone or acetonitrile)

  • Quenching solution (e.g., 1 M HCl or an amine-containing reagent like adamantanamine)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in the borate buffer.

  • Derivatization: To 100 µL of the amino acid solution, add 100 µL of the FMOC-Cl solution. Vortex the mixture immediately.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 20 minutes).[2] Optimization of this step may be required.

  • Quenching: Add 100 µL of the quenching solution to react with the excess FMOC-Cl. Vortex the mixture.

  • Extraction (Optional): To remove the FMOC-OH byproduct, an extraction with a non-polar solvent like pentane or hexane can be performed.

  • Dilution: Dilute the final reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the sample into the HPLC system. Detection is typically performed by UV absorbance at 265 nm or fluorescence with excitation at 265 nm and emission at 310 nm.[3]

Protocol 2: Chiral Derivatization with Marfey's Reagent (L-FDAA) for HPLC-UV Detection

Materials:

  • This compound sample

  • Marfey's reagent (L-FDAA) solution (1% w/v in acetone)

  • Sodium bicarbonate buffer (1 M, pH ~9.0)

  • Hydrochloric acid (2 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sodium bicarbonate buffer.[7]

  • Derivatization: To 100 µL of the amino acid solution, add 200 µL of the Marfey's reagent solution.[7]

  • Incubation: Incubate the mixture at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1 hour). Note that derivatization rates can vary, and overnight incubation may be necessary for complete reaction.[8][9]

  • Quenching: Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[7]

  • Dilution: Dilute the final mixture with the initial mobile phase (e.g., 90:10 Water/Acetonitrile with 0.1% TFA) for HPLC analysis.[7]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto a C18 reversed-phase column. The diastereomeric derivatives are separated using a gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA).[2] Detection is typically performed by UV absorbance at 340 nm.[10]

Quantitative Data Summary

Table 1: Common Derivatization Reagent Properties

ReagentAbbreviationDetection MethodKey AdvantagesKey Disadvantages
o-phthaldialdehydeOPAFluorescenceFast reaction, automated methods availableUnstable derivatives, does not react with secondary amines
9-fluorenylmethyl chloroformateFMOC-ClUV, FluorescenceStable derivatives, reacts with primary and secondary aminesHydrolysis byproduct can interfere
Phenyl isothiocyanatePITCUVReacts with primary and secondary aminesComplex sample preparation, reagent is toxic
2,4-DinitrofluorobenzeneDNFBUVStable derivatives, reacts with primary and secondary aminesLong reaction times
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCUV, FluorescenceStable derivatives, minimal interference from byproductsHydrolysis byproducts can interfere with separation
1-fluoro-2,4-dinitrophenyl-5-L-alanine amideL-FDAA (Marfey's Reagent)UVEnables chiral separation on achiral columns, stable derivativesVariable reaction rates for different amino acids

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Reaction Termination & Cleanup cluster_analysis Analysis Sample This compound Buffer Add appropriate buffer (e.g., Borate for FMOC-Cl) Sample->Buffer Reagent Add derivatizing reagent (e.g., FMOC-Cl) Buffer->Reagent Incubate Incubate (optimize time and temperature) Reagent->Incubate Quench Quench excess reagent Incubate->Quench Dilute Dilute for analysis Quench->Dilute HPLC HPLC Separation Dilute->HPLC Detection Detection (UV/Fluorescence) HPLC->Detection Troubleshooting_Logic Start Problem: Inconsistent or Poor Derivatization Results Check_pH Is the reaction pH optimal? Start->Check_pH Check_Reagent Are the reagents fresh and correctly prepared? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Conditions Are reaction time and temperature optimized? Check_Reagent->Check_Conditions Yes Prepare_Fresh Prepare fresh reagents Check_Reagent->Prepare_Fresh No Check_Cleanup Is there an effective quenching/cleanup step? Check_Conditions->Check_Cleanup Yes Optimize_Reaction Perform time course and temperature optimization Check_Conditions->Optimize_Reaction No Implement_Cleanup Implement quenching or extraction step Check_Cleanup->Implement_Cleanup No Success Successful Derivatization Check_Cleanup->Success Yes Adjust_pH->Check_Reagent Prepare_Fresh->Check_Conditions Optimize_Reaction->Check_Cleanup Implement_Cleanup->Success

References

enhancing the solubility of 2-amino-2-(2,4-difluorophenyl)acetic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the solubility of 2-amino-2-(2,4-difluorophenyl)acetic acid for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and solubility of this compound?

This compound is a fluorinated phenylglycine derivative with the molecular formula C₈H₇F₂NO₂ and a molecular weight of approximately 187.14 g/mol .[1][2] Its structure includes a hydrophilic amino acid group and a more hydrophobic difluorophenyl group.[1] This dual nature results in moderate water solubility.

Solubility Data Summary

Solvent Temperature Estimated Solubility
Water 25°C 15-25 g/L

Table 1: Aqueous solubility of this compound.[1]

Q2: Why am I observing precipitation of the compound in my aqueous buffer?

Precipitation in biological assays can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of the compound in your final assay buffer may be higher than its aqueous solubility limit.

  • pH Effects: The pH of the buffer can significantly impact the net charge of the amino acid.[3] At its isoelectric point (pI), a protein or amino acid has a net charge of zero and is often least soluble.[3]

  • Buffer Composition: Components in your assay buffer (e.g., salts, proteins) can interact with the compound, reducing its solubility.[3][4]

  • Co-solvent Percentage: If you are using a co-solvent like DMSO, the final percentage in the aqueous buffer might be too low to maintain solubility.[4] Many cell-based assays have a low tolerance for DMSO, which can lead to compound precipitation when the stock solution is diluted.[4]

Q3: What are the most common strategies to enhance the solubility of this compound for in-vitro assays?

Common strategies involve modifying the solvent environment. These include:

  • pH Adjustment: Modifying the buffer pH away from the compound's isoelectric point can increase charge and improve solubility.[3]

  • Use of Co-solvents: Organic solvents like DMSO are frequently used to create concentrated stock solutions, though their final concentration in the assay must be carefully controlled.[4][5]

  • Adding Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic parts of a molecule, increasing aqueous solubility. For example, hydroxypropyl-β-cyclodextrin has been shown to increase the solubility of phenylalanine, a similar amino acid, by several-fold.

  • Utilizing Stabilizing Additives: Adding certain amino acids, such as a mixture of L-Arginine and L-Glutamate, can prevent aggregation and increase the solubility of molecules.[6][7][8]

Troubleshooting Guide: Solubility Issues

This section provides detailed troubleshooting steps and protocols to address solubility challenges during your experiments.

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is a common issue when diluting a concentrated DMSO stock solution. The drastic change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow

G start Precipitation observed in aqueous buffer check_conc Is final concentration below 15 g/L? start->check_conc adjust_ph Adjust Buffer pH (Protocol 2) check_conc->adjust_ph Yes reduce_conc Lower final working concentration check_conc->reduce_conc No use_cosolvent Increase Co-solvent % (If assay permits) adjust_ph->use_cosolvent Still Precipitates end_ok Solubility Enhanced adjust_ph->end_ok Soluble add_excipient Add Solubilizing Agent (e.g., Cyclodextrin) (Protocol 3) use_cosolvent->add_excipient Still Precipitates use_cosolvent->end_ok Soluble add_excipient->end_ok Soluble end_fail Consult further (Consider derivatization) add_excipient->end_fail Still Precipitates reduce_conc->end_ok

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Amino-2-(2,4-difluorophenyl)acetic Acid and Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-amino-2-(2,4-difluorophenyl)acetic acid and its structural analog, phenylglycine. While both are non-proteinogenic amino acids with significant roles in medicinal chemistry, their applications and observed biological effects differ, largely influenced by the fluorination of the phenyl ring in the former. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and drug development.

Executive Summary

Phenylglycine is a well-established building block for several classes of antibiotics and has demonstrated intrinsic antibacterial properties. In contrast, this compound is a key intermediate in the synthesis of potent azole antifungal agents. The introduction of fluorine atoms significantly alters the electronic properties of the molecule, enhancing its utility as a precursor for compounds that exhibit strong inhibition of fungal-specific enzymes. This guide explores these differences through a comparative analysis of their biological activities, supported by experimental data on the parent compounds and their derivatives.

Comparative Biological Activity

While direct comparative studies evaluating the same biological activities of this compound and phenylglycine are limited, a comparison can be drawn from their known applications and the activities of their derivatives.

CompoundBiological ActivityTarget Organism(s)Quantitative Data (as reported for the compound or its direct derivatives)
Phenylglycine AntibacterialEscherichia coliMIC: 125 mg/L MBC: 250 mg/L[1]
Antifungal (derivatives)Nigrospora oryzae, Sclerotinia sclerotiorumEC50 (derivative III11 vs. N. oryzae): 17.3 µg/mL IC50 (derivative III11 vs. SDH): 54.5 µg/mL[2]
This compound Antifungal (as a key intermediate for azole antifungals)Candida albicans, Candida spp., Cryptococcus neoformans, Aspergillus spp.MIC (derivative 12d vs. C. albicans): 0.12 µg/mL MIC (derivative 11d vs. Candida spp.): 0.25-0.5 µg/mL[3]
Potential for Enzyme Inhibition and Receptor BindingNot specifiedNo direct quantitative data available for the parent compound. It is a known precursor for potent enzyme inhibitors.[4]

Key Biological Activities and Mechanisms of Action

Phenylglycine: A Foundation for Antibacterial Agents

Phenylglycine is a fundamental component in the synthesis of beta-lactam antibiotics, including ampicillin and cephalexin. Beyond its role as a synthetic precursor, phenylglycine itself has been shown to possess antibacterial activity against Escherichia coli.[1] Furthermore, various derivatives of phenylglycine have been explored for a range of biological activities, including antifungal and antiviral properties.[2]

This compound: A Gateway to Potent Antifungals

The introduction of two fluorine atoms onto the phenyl ring of the phenylglycine structure dramatically influences its biological potential. This compound is a critical intermediate in the synthesis of highly effective azole antifungal drugs.[5] These synthetic derivatives have demonstrated potent activity against a broad spectrum of pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus neoformans.[3][6]

The primary mechanism of action for azole antifungals derived from this fluorinated amino acid is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[7][8][9][10] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting this enzyme, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function.[7][8][9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The following protocol is a standard method for determining the MIC of a compound against a bacterial strain, such as E. coli.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).
  • The culture is incubated overnight at 37°C.
  • The overnight culture is diluted in fresh MHB to achieve a standardized cell density, typically 5 x 105 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound (e.g., phenylglycine) is prepared in a suitable solvent (e.g., sterile deionized water or a dilute acid solution if necessary for solubility).
  • A series of two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

This protocol outlines a standard broth microdilution method for assessing the antifungal activity of compounds, such as the derivatives of this compound, against yeast like Candida albicans.

1. Preparation of Fungal Inoculum:

  • A culture of the test fungus is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
  • A suspension of fungal cells is prepared in sterile saline and the cell density is adjusted to a standard concentration (e.g., 0.5-2.5 x 103 cells/mL) using a spectrophotometer or hemocytometer.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions are made in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized fungal suspension.
  • Appropriate controls (growth control without compound, sterility control with medium only) are included.
  • The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined by visual inspection or by using a microplate reader to measure the turbidity. It is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control.

Visualizations

Ergosterol Biosynthesis Pathway and the Action of Azole Antifungals

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 14-demethylated_sterols 14-demethylated Sterols cyp51->14-demethylated_sterols ergosterol Ergosterol 14-demethylated_sterols->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation azole_antifungals Azole Antifungals (derived from 2-amino-2-(2,4- difluorophenyl)acetic acid) azole_antifungals->cyp51 Inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Experimental Workflow: Synthesis of Triazole Antifungals

Synthesis_Workflow start This compound step1 Protection of Amino Group (e.g., Boc protection) start->step1 step2 Activation of Carboxylic Acid step1->step2 step3 Coupling with a suitable amine to form an amide step2->step3 step4 Reduction of amide and other functional group transformations to form a key intermediate step3->step4 step5 Reaction with 1,2,4-triazole (nucleophilic substitution) step4->step5 final_product Triazole Antifungal Agent step5->final_product

Caption: A generalized workflow for the synthesis of triazole antifungals.

References

A Comparative Guide to Enantiomeric Purity Analysis of 2-amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 2-amino-2-(2,4-difluorophenyl)acetic acid is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust analytical methods to accurately quantify their relative amounts. This guide provides a comprehensive comparison of three powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CE).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC-MS, and Chiral CE for this application.

Analytical MethodPrincipleDerivatizationKey Performance Characteristics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Typically not required for polar compounds like amino acids.High Resolution: Capable of achieving baseline separation of enantiomers. Direct Analysis: Can often analyze underivatized amino acids. Robustness: Well-established and widely used technique.
Chiral GC-MS Separation of volatile, chiral derivatives on a chiral capillary column, followed by mass spectrometric detection.Required to increase volatility and thermal stability.High Sensitivity: Mass spectrometric detection provides excellent sensitivity and selectivity. Structural Information: Provides mass spectral data for compound identification. Quantitative Accuracy: Can achieve high accuracy and precision.
Chiral CE Differential migration of enantiomers in a capillary under the influence of an electric field in the presence of a chiral selector.Can be used to enhance separation and detection.High Efficiency: Provides very high theoretical plate counts, leading to excellent resolution. Low Sample and Reagent Consumption: Requires minimal sample and buffer volumes. Fast Analysis Times: Often provides rapid separations.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The use of a teicoplanin-based chiral stationary phase is particularly effective for the enantioseparation of fluorinated amino acid derivatives.[1][2][3]

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

Materials and Reagents:

  • Chiral Stationary Phase: Teicoplanin-based column (e.g., Chirobiotic T)

  • Mobile Phase: Methanol, Acetonitrile, Water (HPLC grade), Acetic Acid, Triethylamine

  • Sample: this compound dissolved in mobile phase

Procedure:

  • Column: Use a Chirobiotic T column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A typical mobile phase for separating amino acid enantiomers on a teicoplanin column is a mixture of methanol, acetic acid, and triethylamine. A starting condition could be 100% methanol with 0.025% acetic acid and 0.017% triethylamine. The mobile phase composition may need to be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: Inject a racemic standard of this compound to determine the retention times of the two enantiomers. Subsequently, inject the sample to be analyzed. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive method that requires derivatization of the amino acid to make it volatile. This technique is particularly useful for trace analysis and provides structural confirmation through mass spectrometry.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Chiral Capillary Column

Materials and Reagents:

  • Chiral Capillary Column: e.g., Chirasil-L-Val

  • Derivatization Reagents: Heptafluorobutyl chloroformate (HFBCF) and methylamine, or other suitable reagents like trifluoroacetic anhydride (TFAA) and 2,2,2-trifluoro-1-ethanol (TFE).[4][5][6]

  • Solvents: Hexane, Dichloromethane (anhydrous)

  • Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar chiral amino acid.

Procedure:

  • Derivatization:

    • Dry an aliquot of the sample containing this compound under a stream of nitrogen.

    • Add a solution of heptafluorobutyl chloroformate in an appropriate solvent (e.g., hexane).

    • Heat the mixture to form the HFB ester.

    • Evaporate the excess reagent and solvent.

    • Treat the residue with a methylamine solution to form the corresponding methylamide derivative.

    • Evaporate the solvent and redissolve the derivative in a suitable solvent for injection.

  • GC-MS Conditions:

    • Injector: Split/splitless inlet, temperature set to 250 °C.

    • Column: Chirasil-L-Val (or equivalent), e.g., 25 m x 0.25 mm i.d., 0.16 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a suitable rate (e.g., 5 °C/min).

    • MS Detector: Electron ionization (EI) at 70 eV. Scan a suitable mass range or use selected ion monitoring (SIM) for enhanced sensitivity.

  • Analysis: Inject the derivatized sample and identify the peaks corresponding to the two enantiomers based on their retention times and mass spectra. Quantify the peak areas to determine the enantiomeric excess.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and requires only minute amounts of sample and reagents. Cyclodextrins are commonly used as chiral selectors in the background electrolyte for the enantioseparation of amino acids.[7][8]

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

Materials and Reagents:

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)

  • Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM, pH 2.5)

  • Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), added to the BGE at an optimized concentration (e.g., 10-30 mM).

  • Sample: this compound dissolved in water or BGE.

Procedure:

  • Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • BGE Preparation: Prepare the phosphate buffer and add the desired concentration of the cyclodextrin chiral selector. Filter and degas the BGE.

  • Electrophoretic Conditions:

    • Voltage: Apply a constant voltage, typically in the range of 15-30 kV.

    • Temperature: Maintain a constant capillary temperature, e.g., 25 °C.

    • Injection: Inject the sample using either hydrodynamic or electrokinetic injection.

    • Detection: Monitor the absorbance at a suitable wavelength, typically around 200-210 nm for underivatized amino acids.

  • Analysis: Run a racemic standard to determine the migration times of the two enantiomers. Analyze the sample and calculate the enantiomeric excess based on the corrected peak areas.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for enantiomeric purity analysis and the decision-making process for selecting a suitable analytical method.

G General Workflow for Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Analysis Sample Racemic or Enantiomerically Enriched Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required, e.g., for GC-MS) Dissolution->Derivatization Injection Injection into Analytical System Dissolution->Injection Derivatization->Injection Separation Enantiomeric Separation (Chiral Column/Selector) Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calculation Calculation of Enantiomeric Excess (% ee) PeakIntegration->Calculation Report Report Calculation->Report Final Report

Caption: General workflow for the enantiomeric purity analysis of a chiral compound.

G Method Selection Logic Start Start: Select Analytical Method Derivatization Is derivatization acceptable/advantageous? Start->Derivatization HPLC Chiral HPLC: Direct analysis, robust. Derivatization->HPLC No GC_CE Derivatization->GC_CE Yes Sensitivity High sensitivity required? GC_MS Chiral GC-MS: High sensitivity, structural info. Sensitivity->GC_MS Yes CE Chiral CE: High efficiency, low consumption. Sensitivity->CE No Throughput High throughput needed? CE_fast Chiral CE: Often faster analysis times. Throughput->CE_fast Yes HPLC_robust Chiral HPLC: Established and reliable. Throughput->HPLC_robust No HPLC->Throughput GC_CE->Sensitivity CE->Throughput

References

validation of HPLC method for 2-amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-amino-2-(2,4-difluorophenyl)acetic acid, offering a comparative overview of alternative analytical techniques for researchers, scientists, and drug development professionals.

Comparative Analysis of Analytical Methods

The accurate quantification of this compound, a chiral building block, is crucial in pharmaceutical development to ensure product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide compares two primary HPLC-based approaches for the analysis of this compound: Reversed-Phase HPLC with pre-column derivatization and Chiral HPLC for direct enantiomeric separation. Additionally, it touches upon Ultra-High-Performance Liquid Chromatography (UHPLC) as a higher-throughput alternative.

The choice of method often depends on the specific requirements of the analysis, such as the need to resolve enantiomers, the required sensitivity, and the available equipment. For instance, while pre-column derivatization allows for the use of standard achiral columns, direct chiral separation simplifies sample preparation.

Parameter RP-HPLC with Pre-column Derivatization Chiral HPLC (Direct Separation) UHPLC
Principle Separation of diastereomers on an achiral stationary phase.Direct separation of enantiomers on a chiral stationary phase (CSP).Separation based on the same principles as HPLC but using smaller particle size columns for higher efficiency and speed.
Sample Preparation Involves a chemical reaction to form diastereomers.[1]Minimal sample preparation, usually just dissolution in a suitable solvent.Similar to HPLC, but may require cleaner samples due to smaller column frits.
Stationary Phase Standard achiral columns (e.g., C18).[1]Chiral Stationary Phases (CSPs) like CHIROBIOTIC, CYCLOBOND, etc.[2]Sub-2 µm or superficially porous particle columns.
Mobile Phase Typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1]Varies widely depending on the CSP and analyte; can be normal-phase, reversed-phase, or polar organic mode.Similar to HPLC, but optimized for higher pressures and flow rates.
Detection UV or Fluorescence (if a fluorescent derivatizing agent is used).[3][4]UV, Mass Spectrometry (MS).UV, MS, Fluorescence.
Key Advantages Utilizes common and less expensive achiral columns; can be highly sensitive with fluorescent derivatization.[1]Simpler sample preparation; directly measures enantiomeric purity.Faster analysis times; higher resolution and sensitivity.
Key Disadvantages Derivatization adds complexity and potential for error; derivatizing agents can be expensive and may have limited stability.CSPs are more expensive and can have a more limited range of applications; method development can be more complex.Higher initial instrument cost; more susceptible to clogging from particulate matter.

Experimental Protocols

Method 1: Reversed-Phase HPLC with Pre-column Derivatization using Marfey's Reagent

This method is based on the reaction of the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1]

1. Materials and Reagents:

  • This compound standard

  • Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone, HPLC grade

  • Sodium bicarbonate buffer (e.g., 50 mM, pH ~9.0)

  • Hydrochloric acid (e.g., 2 M) for reaction quenching

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

2. Standard/Sample Preparation:

  • Prepare a stock solution of this compound in the sodium bicarbonate buffer at a concentration of approximately 1 mg/mL.[1]

3. Derivatization Protocol:

  • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]

  • Add 20 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture in a water bath at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

  • After incubation, cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]

  • Dilute the final mixture with the initial mobile phase to a suitable concentration for HPLC analysis.[1]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

4. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[1]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 340 nm for DNP derivatives).[5]

  • Injection Volume: Typically 10-20 µL.

Method 2: Chiral HPLC for Direct Enantiomeric Separation

This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of this compound.

1. Materials and Reagents:

  • This compound standard

  • Mobile phase solvents (e.g., Methanol, Acetonitrile, Water, acidic/basic additives as required by the CSP).

2. Standard/Sample Preparation:

  • Dissolve the this compound standard in the mobile phase or a compatible solvent to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase column (e.g., a quinine-based zwitterionic CSP like CHIRALPAK ZWIX).[6]

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP. For a zwitterionic CSP, a typical mobile phase could be a mixture of Methanol, Acetonitrile, and Water with additives like formic acid and diethylamine.[6]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: Typically 5-10 µL.

Method Validation Summary

A validated HPLC method ensures that the analytical results are accurate, reliable, and reproducible. The following table summarizes the key validation parameters and typical acceptance criteria.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.The peak for the analyte of interest should be well-resolved from other peaks (e.g., resolution > 1.5).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for the analyte.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The method should remain reliable under varied conditions (e.g., changes in mobile phase composition, pH, temperature).

Visualizations

HPLC_Validation_Workflow start Start: Method Development protocol Define Analytical Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Complete Validation Report robustness->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an HPLC method.

Derivatization_Workflow sample Amino Acid Sample (this compound) reagent Add Marfey's Reagent (L-FDAA) sample->reagent incubate Incubate (e.g., 40°C, 1 hr) reagent->incubate quench Quench Reaction (Add HCl) incubate->quench hplc Analyze by RP-HPLC quench->hplc

Caption: Pre-column derivatization workflow for HPLC analysis.

References

structural comparison of fluorinated vs non-fluorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Structural Showdown: Fluorinated vs. Non-Fluorinated Amino Acids in Protein Science

The strategic substitution of hydrogen with fluorine in amino acids has become a powerful tool in medicinal chemistry and protein engineering. This substitution, while seemingly minor, imparts unique physicochemical properties that can profoundly influence molecular conformation, stability, and biological activity.[1][2][3][4] This guide provides an objective, data-driven comparison of the structural differences between fluorinated and non-fluorinated amino acids, offering insights for researchers, scientists, and drug development professionals.

Atomic and Molecular Level Comparison

At the most fundamental level, the introduction of fluorine alters key atomic parameters, which collectively influence higher-order structures. Fluorine is the most electronegative element, leading to a highly polar C-F bond. Although fluorine and hydrogen are similar in size, the C-F bond is longer than a C-H bond. These subtle changes have significant stereoelectronic consequences.

Table 1: Comparison of Atomic and Bond Properties

PropertyHydrogen (H)Fluorine (F)Impact of Fluorination
van der Waals Radius1.20 Å1.47 ÅIncreased steric bulk
Electronegativity (Pauling)2.203.98Creates a strong bond dipole (Cᵟ⁺-Fᵟ⁻)
C-H vs. C-F Bond Length~1.09 Å~1.35 ÅLonger and stronger bond
Bond Dissociation Energy~413 kJ/mol (in CH₄)~485 kJ/mol (in CF₄)Increased bond strength and thermal stability

Impact on Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the acidity of nearby functional groups. When incorporated close to the amino acid backbone, fluorine lowers the pKa of both the carboxylic acid and the ammonium group, making them more acidic.[5]

Table 2: Comparative pKa Values for Proline Analogs

Amino AcidpKa (Ammonium Group)Change vs. Proline
Proline~10.60-
4-Trifluoromethyl-proline8.40[6]-2.20
3,4-dehydroproline9.70[6]-0.90

Note: Data for fluorinated analogs of other amino acids can vary based on the position and number of fluorine atoms.

Conformational Control: The Gauche Effect

Fluorination offers a remarkable ability to control the conformations of individual amino acid side chains.[1] The polar C-F bond tends to align in predictable ways with adjacent polar groups or C-H bonds. For instance, a molecule with an N⁺–C–C–F arrangement preferentially adopts a gauche conformation due to favorable electrostatic interactions between the positively charged nitrogen and the partially negative fluorine atom.[1] This conformational steering is particularly well-documented in fluorinated proline derivatives, where it influences ring pucker and the cis/trans isomerization of the peptide bond.[7][8]

G cluster_gauche Gauche Conformation (Favored) cluster_anti Anti Conformation (Disfavored) N N⁺ C1 C N->C1 F Fᵟ⁻ N->F Favorable Electrostatic Interaction C2 C C1->C2 C2->F N_a N⁺ C1_a C N_a->C1_a C2_a C C1_a->C2_a F_a Fᵟ⁻ C2_a->F_a

Caption: Fluorine's influence on side-chain conformation.

Effects on Protein Structure and Stability

Incorporating highly fluorinated amino acids into the hydrophobic core of a protein is a well-established strategy for enhancing its stability.[2][9][10] This "fluoro-stabilization" effect arises primarily from the increased hydrophobicity and buried surface area of fluorinated side chains.[9][10] Despite being larger than their hydrocarbon counterparts, fluorinated residues are often accommodated within the protein core with minimal structural perturbation.[9][11]

Studies on model proteins have shown that replacing leucine with hexafluoroleucine (hFLeu) can significantly increase stability against thermal and chemical denaturation.[10][12] Interestingly, while fluorination generally stabilizes the overall protein structure, it can have varied effects on secondary structure propensities, with some studies suggesting that highly fluorinated amino acids may favor β-sheet formation over α-helices.[12]

Table 3: Impact of Hexafluoroleucine (hFLeu) Substitution on Protein Stability

ProteinModificationΔG°unfolding (kcal/mol)Tm (°C)Finding
GCN4-p1Leucine Core6.555Baseline coiled-coil protein stability.
GCN4-p1 (hFLeu)Leucines replaced with hFLeu9.085Significant increase in stability.
α4HLeucine CoreNot specified73Designed 4-helix bundle protein.[10]
α4F₃a12 of 24 Leucines replaced with hFLeuNot specified>100Dramatically enhanced thermal stability.[9]

Experimental Protocols

Characterizing the structural impact of fluorinated amino acids requires specialized biophysical techniques.

X-ray Crystallography

This technique provides an atomic-resolution three-dimensional structure of the fluorinated protein.

  • Methodology:

    • Protein Expression & Purification: The fluorinated amino acid is incorporated into the target protein, often using auxotrophic bacterial strains or solid-phase peptide synthesis (SPPS).[1][2] The protein is then purified to homogeneity.

    • Crystallization: Purified protein is subjected to various crystallization screening conditions to obtain well-ordered crystals.

    • Data Collection: Crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded by a detector.[13]

    • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map.[14][15] The positions of the atoms, including the fluorine atoms, are fitted into this map and refined to yield a final, high-resolution structural model.[14][15]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a uniquely powerful and non-perturbing method for probing the local environment of fluorinated residues within a protein.[2][16] The fluorine nucleus (¹⁹F) is 100% naturally abundant and highly sensitive, and its chemical shift is exquisitely responsive to changes in the local environment.[16][17][18]

  • Methodology:

    • Protein Labeling: A fluorinated amino acid analog is incorporated into the protein of interest.[1][14]

    • Sample Preparation: The purified, labeled protein is concentrated and placed in a suitable buffer containing D₂O for the NMR lock.

    • Data Acquisition: A simple 1D ¹⁹F NMR spectrum is acquired. A typical experiment involves a single 90° pulse followed by detection of the free induction decay (FID).[19]

    • Data Analysis: The resulting spectrum often shows resolved signals for each fluorinated residue, even in large proteins.[16] Changes in chemical shift can be used to monitor protein folding, conformational changes, and ligand binding.[1][17][20]

G cluster_synthesis Preparation cluster_nmr Analysis A Synthesis of Fluorinated Amino Acid B Incorporation into Protein (e.g., SPPS, Biosynthesis) A->B C Protein Purification & Verification (e.g., MS) B->C D NMR Sample Preparation (Buffer with D₂O) C->D Purified Protein E 19F NMR Data Acquisition (1D Spectrum) D->E F Data Processing & Analysis E->F G • Protein Folding • Ligand Binding • Conformational Changes F->G Structural & Functional Insights

Caption: Experimental workflow for ¹⁹F NMR analysis.

Computational Modeling

Molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamics of fluorinated proteins.

  • Methodology:

    • Parameterization: Specialized force field parameters that accurately describe the properties of the C-F bond and the electrostatic nature of fluorine are required. Parameters for fluorinated aromatic amino acids have been developed for use with force fields like AMBER ff15ipq.[21][22]

    • System Setup: The protein structure (from X-ray crystallography or homology modeling) is placed in a simulation box with explicit solvent (e.g., SPC/Eb water model).[22]

    • Simulation: The system is energy-minimized and equilibrated. Production MD simulations are then run for microseconds to sample conformational space.[21]

    • Analysis: Trajectories are analyzed to determine conformational preferences, structural stability, and dynamic properties, which can be compared with experimental data from techniques like NMR.[21]

References

A Comparative Guide to the Biological Efficacy of 2-amino-2-(2,4-difluorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of derivatives of 2-amino-2-(2,4-difluorophenyl)acetic acid. This core structure, a fluorinated non-proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. The presence of the difluorophenyl moiety is known to enhance metabolic stability and binding affinity to biological targets.[1] This guide summarizes the available experimental data on the antimicrobial and potential anticancer activities of various derivatives, details relevant experimental methodologies, and visualizes synthetic pathways and potential mechanisms of action.

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized through standard peptide coupling and condensation reactions. The primary amino group and the carboxylic acid group of the parent molecule offer reactive sites for modification into amides, esters, hydrazones, and Schiff bases. A general synthetic workflow is depicted below.

G parent This compound amide Amide Derivatives parent->amide Amine/Acid Coupling hydrazide Hydrazide parent->hydrazide Esterification then Hydrazinolysis schiff_base Schiff Base Derivatives parent->schiff_base Condensation with Aldehyde/Ketone ester Ester Derivatives parent->ester Esterification hydrazone Hydrazone Derivatives hydrazide->hydrazone Condensation with Aldehyde/Ketone G cluster_0 Cell Exterior cluster_1 Cytoplasm Derivative Derivative Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Apaf1 Apaf-1 Bax->Apaf1 Activates Bcl2->Apaf1 Inhibits Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Spectroscopic Comparison of (R)- and (S)-2-amino-2-(2,4-difluorophenyl)acetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the stereochemical purity and properties of chiral molecules is paramount. This guide provides a comparative analysis of the spectroscopic properties of the (R) and (S) enantiomers of 2-amino-2-(2,4-difluorophenyl)acetic acid, a key chiral building block in medicinal chemistry.

While direct, publicly available, side-by-side comparative spectroscopic data for the (R) and (S) enantiomers of this compound is limited, this guide outlines the expected spectroscopic behavior based on the established principles of stereochemistry and available data for analogous compounds. Enantiomers, being non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not expected to differentiate between the (R) and (S) forms under standard, achiral conditions. In contrast, chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to distinguish between enantiomers.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the (R) and (S) enantiomers of this compound. It is important to note that while the values for NMR and IR spectroscopy are predicted to be identical for both enantiomers, chiroptical methods will show distinct differences.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in a suitable achiral solvent like DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.5-7.8mAromatic-H
¹H~7.2-7.4mAromatic-H
¹H~5.0sα-CH
¹HbroadsNH₂
¹HbroadsCOOH
¹³C~170-175sC=O (Carboxyl)
¹³C~160-165 (d, JCF)dAromatic C-F
¹³C~130-135 (d, JCF)dAromatic C-H
¹³C~110-115 (d, JCF)dAromatic C-H
¹³C~105-110 (t, JCF)tAromatic C-H
¹³C~55-60sα-C

Note: The exact chemical shifts and coupling constants (J) can vary depending on the solvent and concentration.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)StrongO-H stretch (Carboxylic acid)
3200-3000MediumN-H stretch (Amine)
3100-3000MediumAromatic C-H stretch
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1200-1000StrongC-F stretch
~1620MediumN-H bend (Amine)

Table 3: Expected Chiroptical Properties

Technique(R)-2-amino-2-(2,4-difluorophenyl)acetic acid(S)-2-amino-2-(2,4-difluorophenyl)acetic acid
Optical Rotation ([α]D)Positive (dextrorotatory)Negative (levorotatory)
Circular Dichroism (CD)Exhibits a specific CD spectrumExhibits a mirror-image CD spectrum to the (R)-enantiomer
Optical Rotatory Dispersion (ORD)Exhibits a specific ORD curveExhibits a mirror-image ORD curve to the (R)-enantiomer

Alternative Analytical Methods for Enantiomeric Discrimination

Beyond chiroptical spectroscopy, several other methods can be employed to differentiate and quantify the enantiomers of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method. By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral auxiliary (chiral shift reagent) to the NMR sample can induce diastereomeric interactions, leading to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum.

  • Capillary Electrophoresis (CE) with a Chiral Selector: Similar to chiral HPLC, the use of a chiral selector in the running buffer can enable the separation of the enantiomers based on their differential migration times.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the amino acid enantiomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid amino acid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to ensure good contact between the sample and the crystal, and then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum can be displayed in either transmittance or absorbance mode.

Circular Dichroism (CD) Spectroscopy

Objective: To obtain the CD spectrum, which is unique for each enantiomer.

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomer in a suitable UV-transparent solvent (e.g., methanol, water, or a buffer solution) at a known concentration. The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Instrument Setup: Use a CD spectropolarimeter. Calibrate the instrument using a standard, such as camphor-d-sulfonic acid.

  • Data Acquisition: Place the sample solution in a quartz cuvette of a known path length (e.g., 1 cm or 0.1 cm). Record the CD spectrum over the desired wavelength range (e.g., 190-300 nm). A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectrum.

  • Data Processing: The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

Visualizing Experimental Workflows

To illustrate the logical flow of the spectroscopic analysis, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output & Interpretation Sample (R) or (S) Enantiomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR CD_ORD Chiroptical Spectroscopy (CD/ORD) Sample->CD_ORD Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Stereochemistry Stereochemical Assignment CD_ORD->Stereochemistry

Caption: General workflow for the spectroscopic analysis of chiral molecules.

Chiral_Differentiation_Logic cluster_input Analytes cluster_methods Analytical Methods cluster_output Results R_Enantiomer (R)-Enantiomer Achiral_Methods Achiral Methods (NMR, IR) R_Enantiomer->Achiral_Methods Chiral_Methods Chiral Methods (CD, ORD, Chiral HPLC) R_Enantiomer->Chiral_Methods S_Enantiomer (S)-Enantiomer S_Enantiomer->Achiral_Methods S_Enantiomer->Chiral_Methods Identical_Spectra Identical Spectra Achiral_Methods->Identical_Spectra Different_Spectra Distinct Spectra Chiral_Methods->Different_Spectra

Caption: Logical relationship between enantiomers and analytical techniques.

comparative study of different synthetic routes to 2-amino-2-(2,4-difluorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of synthetic pathways to a key pharmaceutical intermediate.

This guide provides a comprehensive comparison of various synthetic methodologies for the production of 2-amino-2-(2,4-difluorophenyl)acetic acid, a crucial building block in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate synthetic route is paramount for efficiency, scalability, and cost-effectiveness in drug development and manufacturing. This document outlines prominent synthetic strategies, presenting their experimental protocols and quantitative data to aid researchers in making informed decisions.

Executive Summary

The synthesis of this compound, a non-proteinogenic α-amino acid, has been approached through several classical and modern synthetic strategies. The most common starting material for these routes is 2,4-difluorobenzaldehyde. This guide will delve into the specifics of two widely recognized methods: the Strecker synthesis and the Bucherer-Bergs synthesis. Furthermore, it will touch upon asymmetric approaches, which are critical for obtaining enantiomerically pure products required for therapeutic applications.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for different synthetic routes to this compound.

ParameterRacemic Strecker SynthesisRacemic Bucherer-Bergs SynthesisAsymmetric Strecker Synthesis (with Chiral Auxiliary)
Starting Material 2,4-Difluorobenzaldehyde2,4-Difluorobenzaldehyde2,4-Difluorobenzaldehyde
Key Reagents Ammonium chloride, Sodium cyanideAmmonium carbonate, Potassium cyanideChiral amine (e.g., (R)-phenylglycinamide), Sodium cyanide
Number of Key Steps 2 (Aminonitrile formation, Hydrolysis)2 (Hydantoin formation, Hydrolysis)2 (Diastereoselective aminonitrile formation, Hydrolysis and auxiliary removal)
Typical Overall Yield Moderate to HighModerate to HighModerate
Enantiomeric Excess (ee) Racemic (0%)Racemic (0%)>95% (after separation of diastereomers)
Key Advantages Well-established, readily available reagentsHigh-yielding for hydantoin intermediateProvides access to enantiomerically pure product
Key Disadvantages Produces a racemic mixture requiring resolutionProduces a racemic mixture, often requires harsh hydrolysis conditionsRequires a stoichiometric amount of a chiral auxiliary, additional steps for auxiliary removal and recycling

Experimental Protocols

Route 1: Racemic Strecker Synthesis

The Strecker synthesis is a two-step procedure that produces a racemic mixture of α-amino acids from an aldehyde, ammonia, and cyanide.

Step 1: Synthesis of α-amino-2,4-difluorophenylacetonitrile

In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared. To a cooled solution of 2,4-difluorobenzaldehyde in methanol, the ammonium chloride/ammonia solution is added slowly with stirring. Subsequently, an aqueous solution of sodium cyanide is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours, and the formation of the α-aminonitrile can be monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted into an organic solvent, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to racemic this compound

The crude α-amino-2,4-difluorophenylacetonitrile is then subjected to acidic hydrolysis. The nitrile is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux for several hours. After cooling, the reaction mixture is neutralized with a base to its isoelectric point to precipitate the racemic amino acid. The solid product is collected by filtration, washed with cold water, and dried.

Route 2: Racemic Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt. The resulting hydantoin can then be hydrolyzed to the corresponding amino acid.

Step 1: Synthesis of 5-(2,4-difluorophenyl)hydantoin

In a pressure vessel, 2,4-difluorobenzaldehyde, potassium cyanide, and ammonium carbonate are combined in a mixture of ethanol and water. The mixture is heated for several hours. Upon cooling, the 5-(2,4-difluorophenyl)hydantoin product crystallizes out of the solution. The solid is collected by filtration and washed.

Step 2: Hydrolysis to racemic this compound

The isolated 5-(2,4-difluorophenyl)hydantoin is suspended in a solution of a strong base, such as sodium hydroxide, and heated under reflux for an extended period. This harsh hydrolysis cleaves the hydantoin ring to yield the sodium salt of the amino acid. The reaction mixture is then acidified to the isoelectric point of the amino acid to precipitate the racemic this compound, which is then isolated by filtration.

Route 3: Asymmetric Strecker Synthesis using a Chiral Auxiliary

To obtain enantiomerically pure this compound, an asymmetric variant of the Strecker synthesis can be employed, which utilizes a chiral auxiliary to induce stereoselectivity.

Step 1: Diastereoselective Synthesis of α-aminonitrile

2,4-Difluorobenzaldehyde is reacted with a chiral amine, such as (R)-phenylglycinamide, to form a chiral imine in situ. This is followed by the addition of a cyanide source. The presence of the chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the formation of a diastereomeric mixture of α-aminonitriles, with one diastereomer being predominant. The major diastereomer can often be isolated through crystallization.

Step 2: Hydrolysis and Removal of Chiral Auxiliary

The purified diastereomeric α-aminonitrile is then hydrolyzed under acidic conditions. This step not only converts the nitrile group to a carboxylic acid but also cleaves the chiral auxiliary, which can then be recovered and recycled. Following hydrolysis, the enantiomerically enriched this compound is isolated.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the logical flow of each synthetic route, the following diagrams have been generated.

Strecker_Synthesis A 2,4-Difluorobenzaldehyde C α-amino-2,4-difluorophenylacetonitrile A->C Iminonitrile Formation B NH4Cl, NaCN B->C E Racemic this compound C->E Hydrolysis D Acid Hydrolysis D->E

Caption: Workflow of the Racemic Strecker Synthesis.

Bucherer_Bergs_Synthesis A 2,4-Difluorobenzaldehyde C 5-(2,4-difluorophenyl)hydantoin A->C Hydantoin Formation B (NH4)2CO3, KCN B->C E Racemic this compound C->E Hydrolysis D Base Hydrolysis D->E

Caption: Workflow of the Racemic Bucherer-Bergs Synthesis.

Asymmetric_Strecker_Synthesis cluster_0 Diastereoselective Step cluster_1 Separation & Hydrolysis A 2,4-Difluorobenzaldehyde C Diastereomeric α-aminonitriles A->C B Chiral Auxiliary, NaCN B->C D Purified Diastereomer C->D Crystallization F Enantiomerically Enriched This compound D->F G Recovered Chiral Auxiliary D->G E Acid Hydrolysis E->F

Caption: Workflow of the Asymmetric Strecker Synthesis.

A Comparative Guide to the Metabolic Stability of Peptides Containing 2-amino-2-(2,4-difluorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of peptide-based therapeutics with enhanced in vivo half-lives is a cornerstone of modern drug development. Unmodified peptides are often susceptible to rapid enzymatic degradation, limiting their therapeutic efficacy. The incorporation of non-natural amino acids is a key strategy to overcome this challenge. This guide provides a comparative assessment of the metabolic stability of peptides, with a focus on the potential benefits of incorporating 2-amino-2-(2,4-difluorophenyl)acetic acid. While direct quantitative data for this specific modification is limited, this guide presents a comparative analysis with other established stability-enhancing modifications, supported by experimental data and detailed protocols.

Enhancing Peptide Stability: A Comparative Overview

The introduction of modifications to a peptide's structure can significantly hinder the ability of proteases to recognize and cleave peptide bonds. This is often achieved by altering the stereochemistry, modifying the peptide backbone, or introducing sterically bulky or electronically unique side chains.

The Role of Fluorination

Fluorine is the most electronegative element, and its incorporation into amino acid side chains can dramatically alter the physicochemical properties of a peptide. The introduction of fluorine can lead to increased hydrophobicity and improved resistance to proteolytic degradation. However, the effect of fluorination on proteolytic stability is not always predictable and can be influenced by the specific enzyme, the position of the substitution relative to the cleavage site, and the extent of fluorination.[1][2] Notably, peptides with aromatic fluorinated side chains have, in some cases, shown greater susceptibility to protease digestion.[3]

Comparative Metabolic Stability Data

To provide a quantitative perspective, the following table summarizes the metabolic stability of native peptides compared to those incorporating other common stability-enhancing modifications.

Peptide/ModificationMatrixHalf-life (t½)Fold Improvement vs. Native
Native Peptides
Angiotensin-(1-7)Not Specified~9 minutes-
VH434Not Specified1.16 hours-
D-Amino Acid Substitution
Angiotensin-(1-7) (with D-Ala)Not Specified135 minutes~15-fold
VH445 (with D-amino acids)Not Specified3.03 hours~2.6-fold
N-Methylation
Cyclic HexapeptideHuman Plasma>360 minutesSignificant
Fluorinated Amino Acid (Proxy)
Peptide with 4,4-difluoro-D-ProRat Liver MicrosomesSignificantly IncreasedData not quantified

This table is a compilation of data from various sources and is intended for comparative purposes. The exact half-life can vary depending on the peptide sequence and experimental conditions.

Experimental Protocols for Assessing Metabolic Stability

Accurate assessment of metabolic stability is crucial for the development of peptide-based drugs. The following are detailed protocols for two common in vitro assays: the plasma stability assay and the microsomal stability assay.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Pooled human plasma (or plasma from other species of interest)

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or ice-cold acetonitrile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or LC-MS/MS system

Procedure:

  • Preparation: Thaw the pooled plasma at 37°C. Prepare a working solution of the test peptide by diluting the stock solution with PBS to the desired final concentration (e.g., 100 µg/mL).

  • Incubation: In a microcentrifuge tube, mix the peptide working solution with an equal volume of plasma. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Processing: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) of the peptide in plasma is then calculated from the degradation curve.

Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by enzymes primarily located in the liver microsomes, such as cytochrome P450 enzymes.

Materials:

  • Test peptide stock solution

  • Liver microsomes (human or other species)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a microsomal suspension in phosphate buffer. Prepare the test peptide solution in the same buffer.

  • Pre-incubation: In a microcentrifuge tube, mix the microsomal suspension and the test peptide solution. Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the ice-cold quenching solution to terminate the reaction.

  • Sample Processing: Vortex the quenched sample and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate or vial and analyze by LC-MS/MS to determine the concentration of the remaining parent peptide.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Peptide_Stock Peptide Stock Solution Incubation Incubate at 37°C Peptide_Stock->Incubation Matrix Metabolic Matrix (Plasma or Microsomes) Matrix->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis

Caption: Experimental workflow for assessing peptide metabolic stability.

Stability_Mechanism cluster_native Native Peptide cluster_modified Modified Peptide Protease Protease Cleavage_Site Recognizable Cleavage Site Protease->Cleavage_Site Native_Peptide Native Peptide Chain Degradation Degradation Native_Peptide->Degradation Rapid Degradation Cleavage_Site->Native_Peptide Protease_mod Protease Blocked_Site Steric/Electronic Hindrance Protease_mod->Blocked_Site Binding Impeded Modified_Peptide Peptide with This compound Stability Stability Modified_Peptide->Stability Enhanced Stability Blocked_Site->Modified_Peptide

Caption: Mechanism of enhanced stability by steric and electronic hindrance.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for enhancing their metabolic stability. While direct quantitative comparisons are currently limited, the principles of steric and electronic hindrance provided by the difluorophenyl group suggest a favorable impact on proteolytic resistance. The provided experimental protocols offer a robust framework for researchers to empirically determine the metabolic stability of their modified peptides and compare them against other stability-enhancing strategies. Further studies are warranted to fully elucidate the quantitative benefits of this specific modification and its broader applicability in the design of next-generation peptide therapeutics.

References

A Head-to-Head Comparison: Enzymatic vs. Chemical Resolution of 2,4-Difluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the resolution of racemates remains a critical step. 2,4-Difluoro-DL-phenylglycine, a key chiral building block, presents a common challenge for chemists and process developers: selecting the most efficient and scalable resolution strategy. This guide provides a head-to-head comparison of enzymatic and chemical resolution methods for this compound, supported by experimental data from closely related analogs and established protocols.

At a Glance: Comparing Resolution Strategies

ParameterEnzymatic Resolution (via Penicillin G Acylase)Chemical Resolution (via Diastereomeric Salt Formation)
Principle Enantioselective hydrolysis of an N-acyl derivativeFormation of diastereomeric salts with a chiral resolving agent
Typical Yield Approaching 50% (for the desired enantiomer)Typically 40-50% for the crystallized diastereomer[1][2]
Enantiomeric Excess (e.e.) Often >99%High, often >98%[1][2]
Reagents Immobilized enzyme (e.g., Penicillin G Acylase), buffer, baseChiral resolving agent (e.g., (+)-camphorsulfonic acid), solvent
Reaction Conditions Mild (e.g., 37°C, pH 7.5-8.0)Often requires heating and cooling cycles
Scalability Generally good, especially with immobilized enzymesWell-established for large-scale industrial processes
Waste Stream Primarily aqueous buffer and by-products of hydrolysisOrganic solvents and the need to recover the resolving agent
Key Advantage High selectivity and mild, environmentally friendly conditionsRobust, well-understood, and widely implemented in industry

Experimental Workflow Overview

The following diagrams illustrate the generalized workflows for both enzymatic and chemical resolution of 2,4-difluoro-DL-phenylglycine.

Enzymatic_Resolution_Workflow cluster_0 N-Acylation cluster_1 Enzymatic Hydrolysis cluster_2 Separation Racemic_Amine 2,4-Difluoro-DL-phenylglycine N_Acyl_Racemate N-Phenylacetyl-2,4-difluoro- DL-phenylglycine Racemic_Amine->N_Acyl_Racemate Acylation Acyl_Chloride Phenylacetyl Chloride Acyl_Chloride->N_Acyl_Racemate Hydrolysis Immobilized Penicillin G Acylase Products L-2,4-Difluorophenylglycine & N-Phenylacetyl-D-2,4-difluorophenylglycine Hydrolysis->Products Extraction Extraction & Purification L_Enantiomer L-Enantiomer Extraction->L_Enantiomer D_Derivative N-Acyl-D-Enantiomer Extraction->D_Derivative Chemical_Resolution_Workflow cluster_0 Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer Racemic_Amine 2,4-Difluoro-DL-phenylglycine Diastereomeric_Salts Mixture of Diastereomeric Salts (D-PG-(+)-CS & L-PG-(+)-CS) Racemic_Amine->Diastereomeric_Salts Dissolution in Solvent Resolving_Agent (+)-Camphorsulfonic Acid Resolving_Agent->Diastereomeric_Salts Crystallization Cooling & Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., D-PG-(+)-CS) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt in Filtrate (e.g., L-PG-(+)-CS) Crystallization->More_Soluble_Salt Liberation Basification D_Enantiomer D-Enantiomer Liberation->D_Enantiomer

References

Validating the Molecular Structure of 2-amino-2-(2,4-difluorophenyl)acetic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as 2-amino-2-(2,4-difluorophenyl)acetic acid, an unambiguous structural confirmation is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides a comparative overview of analytical techniques for the structural validation of this compound, with a primary focus on X-ray crystallography as the definitive method.

While a public crystal structure for this compound is not currently available, this guide will utilize crystallographic data from the closely related analogue, 4-aminophenylacetic acid, to illustrate the principles and the richness of data obtained from X-ray diffraction. This will be compared with other powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to provide a comprehensive perspective on structural validation.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, researchers can generate a detailed electron density map, which reveals precise bond lengths, bond angles, and the overall molecular conformation.

Below is a table summarizing the crystallographic data for 4-aminophenylacetic acid, which serves as a representative example of the data one would obtain for this compound.

Parameter Value for 4-aminophenylacetic acid
Chemical Formula C₈H₉NO₂
Formula Weight 151.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.534(2) Å, b = 5.499(1) Å, c = 15.913(3) Å
α = 90°, β = 94.78(3)°, γ = 90°
Volume 743.0(3) ų
Z 4
Density (calculated) 1.350 Mg/m³
R-factor 0.059

Data obtained from Acta Crystallographica Section E: Structure Reports Online, (2005), E61, o1536-o1537.[1]

The workflow for determining a crystal structure via X-ray diffraction is a multi-step process, as illustrated in the diagram below.

xray_workflow A Compound Synthesis & Purification B Crystal Growth A->B High Purity Sample C X-ray Data Collection B->C Single Crystal D Structure Solution C->D Diffraction Data E Structure Refinement D->E Initial Model F Structure Validation & Deposition E->F Refined Structure

Workflow for Single-Crystal X-ray Structure Determination.

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods are essential for confirming the molecular identity and providing structural information in solution. The data from these techniques are complementary and, when used in conjunction, provide a robust validation of the proposed structure.

The following table compares the type of information obtained from different analytical techniques for a molecule like this compound.

Technique Information Obtained Typical Data for a Fluorinated Phenylglycine Derivative
¹H NMR Number and connectivity of hydrogen atomsAromatic protons (doublets, triplets of doublets), methine proton (singlet or doublet), exchangeable amine and carboxylic acid protons.
¹³C NMR Number and types of carbon atomsAromatic carbons (showing C-F coupling), methine carbon, and carboxyl carbon.
¹⁹F NMR Presence and chemical environment of fluorine atomsTwo distinct signals for the fluorine atoms at the C2 and C4 positions of the phenyl ring.
IR Spectroscopy Presence of functional groupsCharacteristic stretches for N-H (amine), O-H (carboxylic acid), C=O (carboxylic acid), and C-F bonds.
Mass Spectrometry Molecular weight and fragmentation patternA molecular ion peak corresponding to the exact mass of the compound, along with fragment ions from the loss of CO₂, H₂O, or parts of the phenyl ring.

The relationship and complementary nature of these structural validation techniques are depicted in the diagram below.

validation_methods Structure Molecular Structure of this compound XRD X-ray Crystallography Structure->XRD 3D Atomic Arrangement (Solid State) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR Connectivity & Environment (Solution) MS Mass Spectrometry Structure->MS Molecular Weight & Fragmentation IR IR Spectroscopy Structure->IR Functional Groups

Interrelation of Key Structural Validation Techniques.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystallization: The initial and often most challenging step is to grow a single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions). This can be achieved by methods such as slow evaporation of a solvent (e.g., ethanol/water mixture), vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections of varying intensities.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the difference between the observed and calculated structure factors, resulting in the final, precise crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment) in a 5 mm NMR tube. A small amount of an internal standard like tetramethylsilane (TMS) is added for chemical shift referencing.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum. For ¹⁹F NMR, a direct observation experiment is performed.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts, multiplicities, and integrals of the signals are then analyzed to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in either positive or negative ion mode to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight of the compound. The fragmentation pattern, if any, can provide additional structural information.

References

Quantitative Analysis of 2-amino-2-(2,4-difluorophenyl)acetic acid in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-amino-2-(2,4-difluorophenyl)acetic acid, a non-proteinogenic amino acid of interest in pharmaceutical development, presents analytical challenges in complex matrices such as biological fluids and drug formulations. This guide provides a comparative overview of suitable analytical methodologies, supported by experimental data from studies on similar compounds, to assist researchers in selecting the most appropriate technique for their specific needs.

Methodology Comparison

The primary methods for the quantitative analysis of amino acids, including this compound, are High-Performance Liquid Chromatography (HPLC) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical Method Principle Typical Performance Characteristics Advantages Disadvantages
HPLC with Pre-column Derivatization and UV/Fluorescence Detection The amino acid is chemically modified with a derivatizing agent to introduce a chromophore or fluorophore, enabling detection by UV-Visible or fluorescence detectors.Linearity: 5 to 1000 µmol/L[1] Accuracy (Recovery): 91 to 108%[1] Precision (CV): Intra-assay: 1-7%, Inter-assay: 2-12%[1] LOD/LOQ: Method dependent, typically in the low µM to pM range.[2]Widely accessible instrumentation. Robust and reproducible for a wide range of amino acids.[3]Derivatization step can be time-consuming and may introduce variability. Lower sensitivity compared to LC-MS/MS.
LC-MS/MS The analyte is separated by liquid chromatography and then ionized and fragmented in a mass spectrometer. Specific fragment ions are monitored for quantification.Linearity: 0.2 to 200.0 µMol Accuracy (Recovery): 75.6 to 118.0%[4] Precision (RSD): <15%[5] LOD/LOQ: ng/mL to pg/mL range.[4]High sensitivity and selectivity, ideal for complex matrices.[6] Can often be performed without derivatization.[5]Requires more specialized and expensive instrumentation. Matrix effects can influence ionization efficiency.
Chiral HPLC with Derivatization Enantiomers of the amino acid are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.Linearity: Dependent on derivatizing agent and detector response. Accuracy & Precision: Method validation required for specific application.Enables the quantification of individual enantiomers, which is critical for pharmaceutical applications.[7]Derivatization adds a step to the workflow. Development of a robust method can be complex.

Experimental Protocols

HPLC with Pre-column OPA/FMOC Derivatization and UV/Fluorescence Detection

This method is suitable for the quantification of total this compound.

Sample Preparation:

  • Deproteinization (for biological samples): To 100 µL of plasma or serum, add 300 µL of methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Dilution: Dilute the supernatant or a solution of the analyte in a suitable buffer (e.g., 0.1 M HCl) to a concentration within the calibration range.

Automated Online Derivatization: An autosampler is programmed to perform the following steps:

  • Aspirate 50 µL of the prepared sample.

  • Aspirate 50 µL of a derivatization reagent containing o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.

  • Mix the sample and reagent in the autosampler loop or a mixing vial.

  • Allow the reaction to proceed for a defined time (typically 1-5 minutes) before injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[3]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[3]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 450 nm (for OPA derivatives).

    • UV: 262 nm (for FMOC derivatives).[8]

LC-MS/MS Analysis

This method is highly sensitive and selective, making it ideal for complex matrices.

Sample Preparation:

  • Protein Precipitation: To 75 µL of human plasma, add a suitable volume of a protein precipitating agent (e.g., methanol or acetonitrile) containing an internal standard.

  • Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Dilution: The supernatant can be directly injected or further diluted with the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient is typically used to elute the analyte.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion and optimization.

Chiral HPLC Analysis with Marfey's Reagent Derivatization

This protocol is for the enantioselective quantification of this compound.

Derivatization Protocol:

  • Sample Preparation: Prepare a solution of the amino acid in 50 mM sodium bicarbonate buffer (pH ~9.0).

  • Reaction: To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

  • Incubation: Incubate the mixture at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture and add 20 µL of 2 M HCl to stop the reaction.

  • Dilution: Dilute the final mixture with the initial mobile phase for HPLC analysis.

HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the diastereomeric derivatives.

  • Detection: UV detection at 340 nm.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_derivatization Online Derivatization cluster_hplc HPLC Analysis start Complex Mixture (e.g., Plasma) deproteinization Protein Precipitation (e.g., with Methanol) start->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution autosampler Autosampler dilution->autosampler mixing Mixing & Reaction autosampler->mixing reagent OPA/FMOC Reagent reagent->mixing injection Injection mixing->injection column C18 Column Separation injection->column detection UV/Fluorescence Detection column->detection data Data Acquisition & Quantification detection->data

Workflow for HPLC analysis with online derivatization.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation cluster_lcmsms LC-MS/MS Analysis start_lcms Complex Mixture precipitation_lcms Protein Precipitation + Internal Standard start_lcms->precipitation_lcms centrifugation_lcms Centrifugation precipitation_lcms->centrifugation_lcms supernatant_lcms Collect & Dilute Supernatant centrifugation_lcms->supernatant_lcms injection_lcms Injection supernatant_lcms->injection_lcms lc_separation LC Separation injection_lcms->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM Mode) ionization->mass_analysis data_lcms Data Acquisition & Quantification mass_analysis->data_lcms

Workflow for quantitative analysis by LC-MS/MS.

logical_relationship_chiral racemic Racemic Mixture (R and S enantiomers of This compound) derivatization Derivatization with Chiral Reagent (e.g., Marfey's Reagent) racemic->derivatization diastereomers Formation of Diastereomers (R-L and S-L) derivatization->diastereomers separation Separation on Achiral HPLC Column diastereomers->separation quantification Quantification of Individual Enantiomers separation->quantification

Principle of indirect chiral separation.

References

The Inductive Effect of Fluorine on Amino Acid Acidity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of pKa Values in Fluorinated vs. Non-Fluorinated Amino Acids

The strategic incorporation of fluorine into amino acid structures has become a powerful tool in medicinal chemistry and drug design. One of the most significant physicochemical consequences of this substitution is the alteration of the acidity (pKa) of the amino acid's ionizable groups. This guide provides a comprehensive comparison of the effects of fluorine substitution on the pKa values of amino acids, supported by experimental data and detailed methodologies.

The Inductive Effect: Fluorine's Influence on Acidity

The primary mechanism by which fluorine substitution impacts the pKa of amino acids is the inductive effect . Fluorine is the most electronegative element, meaning it has a strong tendency to pull electron density towards itself. When a fluorine atom is introduced into an amino acid, it withdraws electron density from the surrounding atoms through the sigma bonds of the molecule.

This electron-withdrawing effect has a profound impact on the two primary ionizable groups in an amino acid:

  • The Carboxylic Acid Group (-COOH): Fluorine's inductive effect pulls electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (-COO⁻) that forms upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value . The closer the fluorine atom is to the carboxylic acid group, and the more fluorine atoms are present, the more pronounced this acid-strengthening effect becomes.

  • The Amino Group (-NH₃⁺): Similarly, the electron-withdrawing nature of fluorine reduces the electron density around the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amino group. A less basic amino group will have a lower pKa value for its conjugate acid (-NH₃⁺).

The following diagram illustrates this fundamental relationship:

G Influence of Fluorine Substitution on Amino Acid pKa cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect on Functional Groups cluster_outcome Outcome (pKa Change) F_sub Fluorine Substitution Inductive_Effect Strong Inductive Electron Withdrawal F_sub->Inductive_Effect leads to Carboxyl_Stabilization Stabilization of Carboxylate Anion (-COO⁻) Inductive_Effect->Carboxyl_Stabilization Amino_Destabilization Reduced Electron Density on Amino Group (-NH₂) Inductive_Effect->Amino_Destabilization pKa1_Decrease Decrease in pKa₁ (Carboxylic Acid) Carboxyl_Stabilization->pKa1_Decrease results in pKa2_Decrease Decrease in pKa₂ (Amino Group) Amino_Destabilization->pKa2_Decrease results in

Caption: Logical flow of how fluorine substitution impacts amino acid pKa values.

Comparative pKa Data: Fluorinated vs. Non-Fluorinated Amino Acids

The following table summarizes experimentally determined pKa values for several amino acids and their fluorinated analogs. The data clearly demonstrates the acidifying effect of fluorine substitution on both the carboxylic acid (pKa₁) and the amino group (pKa₂), as well as on the side chains (pKaR) of certain amino acids.

Amino AcidNon-Fluorinated pKa₁Fluorinated AnalogFluorinated pKa₁Non-Fluorinated pKa₂Fluorinated pKa₂Non-Fluorinated pKaR (Side Chain)Fluorinated pKaR (Side Chain)
Alanine2.343,3,3-Trifluoroalanine~1.59.69~5.2N/AN/A
Phenylalanine1.834-Fluoro-L-phenylalanine2.20 (predicted)9.13N/AN/AN/A
Phenylalanine1.832,3,6-Trifluoro-L-phenylalanine2.16 (predicted)9.13N/AN/AN/A
Proline1.99(4R)-Fluoroproline1.810.609.1N/AN/A
Proline1.99(4S)-Fluoroproline1.810.609.1N/AN/A
Proline1.994,4-Difluoroproline1.510.608.8N/AN/A
Tyrosine2.203-Fluoro-L-tyrosineN/A9.11N/A10.078.7
Tyrosine2.203,5-Difluoro-L-tyrosineN/A9.11N/A10.077.2[1]

Experimental Protocols for pKa Determination

The pKa values presented in this guide are typically determined using one of two primary experimental techniques: potentiometric titration or Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This classical method involves the gradual addition of a strong acid or base to a solution of the amino acid while monitoring the pH.

Workflow for Potentiometric Titration:

G Potentiometric Titration Workflow A Prepare Amino Acid Solution (known concentration) C Titrate with Standardized Acid or Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. equivalents of titrant) D->E F Identify Inflection Points (midpoints of buffer regions) E->F G Determine pKa Values F->G

Caption: Step-by-step workflow for pKa determination using potentiometric titration.

Detailed Methodology:

  • Sample Preparation: A solution of the amino acid of known concentration (typically in the millimolar range) is prepared in deionized water.[2][3]

  • pH Meter Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[3]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the amino acid solution in small, precise increments using a burette.[2][3]

  • Data Collection: After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[2][3]

  • Data Analysis: The collected data is plotted as pH versus the equivalents of acid or base added. The resulting titration curve will show buffering regions. The pKa value for each ionizable group corresponds to the pH at the midpoint of its respective buffering region (i.e., the point of half-equivalence).[2]

NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, or ¹⁹F) as a function of pH. The chemical environment of a nucleus changes as an adjacent functional group becomes protonated or deprotonated, leading to a change in its chemical shift.

Workflow for NMR-based pKa Determination:

G NMR Spectroscopy Workflow for pKa Determination A Prepare a Series of Samples at Different pH Values B Acquire NMR Spectra (¹H, ¹³C, or ¹⁹F) A->B C Measure Chemical Shifts of Reporter Nuclei B->C D Plot Chemical Shift vs. pH C->D E Fit Data to the Henderson-Hasselbalch Equation D->E F Determine pKa from the Inflection Point E->F

Caption: Workflow for determining pKa values via NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation: A series of samples of the fluorinated amino acid are prepared at various known pH values.[4][5]

  • NMR Data Acquisition: NMR spectra (¹H, ¹³C, or ¹⁹F) are acquired for each sample.[4][5] For fluorinated amino acids, ¹⁹F NMR is particularly powerful as the fluorine chemical shift is highly sensitive to changes in the electronic environment.

  • Data Analysis: The chemical shift of a nucleus near the ionizable group is measured for each spectrum.[4]

  • Curve Fitting: The chemical shift data is plotted against the corresponding pH values. The resulting data is then fitted to a sigmoidal curve based on the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the ionizable group.[4]

Conclusion

The substitution of hydrogen with fluorine in amino acids leads to a predictable and significant decrease in the pKa values of their carboxylic acid and amino groups. This is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine. The data presented in this guide highlights the extent of this effect across various amino acids. Understanding these pKa shifts is crucial for researchers in drug development, as it directly impacts the charge state of molecules at physiological pH, influencing properties such as binding affinity, solubility, and membrane permeability. The experimental protocols outlined provide a foundation for the reliable determination of these critical physicochemical parameters.

References

Safety Operating Guide

Proper Disposal of 2-amino-2-(2,4-difluorophenyl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management and disposal of 2-amino-2-(2,4-difluorophenyl)acetic acid are critical to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. The following protocols are based on established safety data for the compound and general best practices for chemical waste management.

Hazard and Safety Overview

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the solid material or solutions should be conducted in a well-ventilated area or a chemical fume hood.

Hazard ClassHazard StatementGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Specific target organ toxicity — Single exposure (Respiratory tract irritation)May cause respiratory irritationH335

Disposal Protocol

The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations. It is imperative to not mix this chemical waste with other waste streams.

Step 1: Waste Collection

  • Solid Waste: Collect un-contaminated solid this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that come into direct contact with the chemical should be considered contaminated. These materials must be collected in a designated, sealed waste container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling

  • All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").

Step 3: Storage

  • Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

Step 4: Arrange for Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Follow all internal procedures for waste manifest and pickup requests.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Handling of this compound B Generation of Waste (Solid, Contaminated Materials, Solutions) A->B C Segregate Waste Streams B->C D Label Waste Containers ('this compound', 'Irritant') C->D E Store in Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Proper Disposal by Licensed Facility F->G

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.